molecular formula C18H22N2S B1682262 Vortioxetine CAS No. 508233-74-7

Vortioxetine

Numéro de catalogue: B1682262
Numéro CAS: 508233-74-7
Poids moléculaire: 298.4 g/mol
Clé InChI: YQNWZWMKLDQSAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vortioxetine is a pharmaceutical compound recognized for its multimodal mechanism of action, functioning as a serotonin modulator and stimulator (SMS) . Its research value lies in its complex interaction with the serotonin neurotransmitter system. This compound primarily acts as an inhibitor of the serotonin transporter (SERT), thereby increasing serotonin levels in the brain . Beyond reuptake inhibition, it exhibits direct receptor activity as an agonist of the 5-HT1A receptor, a partial agonist of the 5-HT1B receptor, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multifaceted profile is a key subject of investigation for its potential influence on neurotransmission, including serotonin, norepinephrine, dopamine, acetylcholine, histamine, glutamate, and gamma-aminobutyric acid (GABA) systems . Preclinical studies suggest this mechanism may regulate complex neural networks involved in mood and cognition , making this compound a valuable tool for neuroscientific research, particularly in modeling major depressive disorder (MDD) and studying cognitive function . From a pharmacokinetic perspective, this compound is well-absorbed orally with an absolute bioavailability of 75% and reaches peak plasma concentrations in 7-11 hours . It has a long elimination half-life of approximately 66 hours and achieves steady-state plasma concentrations within about two weeks of once-daily dosing . The metabolism of this compound is extensive and primarily mediated by the cytochrome P450 enzyme CYP2D6, and its plasma protein binding is 98-99% . This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Propriétés

IUPAC Name

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNWZWMKLDQSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965062
Record name Vortioxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508233-74-7
Record name Vortioxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=508233-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vortioxetine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vortioxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09068
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vortioxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VORTIOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2K1S3WQV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VORTIOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8250
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Vortioxetine's Multimodal Mechanism of Action at Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vortioxetine is an antidepressant with a unique, multimodal mechanism of action that distinguishes it from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] Its therapeutic effects are attributed to a combination of potent inhibition of the serotonin transporter (SERT) and modulation of several serotonin (5-HT) receptors.[2] This multifaceted pharmacological profile allows this compound to influence not only the serotonergic system but also other neurotransmitter systems, including those involving norepinephrine, dopamine, acetylcholine, histamine, glutamate, and GABA.[2][3] This in-depth technical guide provides a comprehensive overview of this compound's core mechanism of action on serotonin receptors, detailing its binding affinities, functional activities, downstream signaling pathways, and the experimental protocols used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Data on Receptor Interactions

This compound's interaction with various serotonin receptors and the serotonin transporter has been quantified through extensive preclinical research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound.

Table 1: this compound Binding Affinities (Ki) at Human Serotonin Receptors and Transporter

TargetKi (nM)Reference(s)
Serotonin Transporter (SERT)1.6[4][5][6]
5-HT3 Receptor3.7[4][5][6]
5-HT1A Receptor15[4][5][6]
5-HT7 Receptor19[4][5][6]
5-HT1B Receptor33[4][5]
5-HT1D Receptor54[4][5][6]
Norepinephrine Transporter (NET)113[5][6]
Dopamine Transporter (DAT)>1000[5][6]

Table 2: this compound Functional Potencies (IC50/EC50) and Activity

TargetActivityIC50/EC50 (nM)Reference(s)
Serotonin Transporter (SERT)InhibitionIC50 = 5.4[5][6]
5-HT3 ReceptorAntagonismIC50 = 12[7]
5-HT1A ReceptorAgonismEC50 = 200 (96% efficacy)[8]
5-HT1B ReceptorPartial AgonismEC50 = 120 (55% intrinsic activity)[8]
5-HT7 ReceptorAntagonismIC50 = 450[8]

Core Mechanisms of Action and Signaling Pathways

This compound's clinical profile is a direct consequence of its simultaneous engagement with multiple serotonergic targets. At lower clinical doses, it is believed that the serotonin transporter and 5-HT3 receptors are primarily occupied, while at higher doses, 5-HT1B, 5-HT1A, and 5-HT7 receptors are also engaged.[7]

Serotonin Transporter (SERT) Inhibition

Similar to SSRIs, this compound potently inhibits the reuptake of serotonin from the synaptic cleft by blocking SERT.[5][6] This action increases the synaptic concentration of serotonin, making it more available to bind to post-synaptic receptors. However, SERT occupancy with this compound may be as low as 50% at therapeutic doses, in contrast to the 70-80% occupancy typically required for SSRIs and SNRIs to exert their antidepressant effects.[7] This suggests that this compound's antidepressant efficacy is not solely dependent on serotonin reuptake inhibition but is also mediated by its interactions with other serotonin receptors.[7]

5-HT1A Receptor Agonism

This compound acts as a full agonist at 5-HT1A receptors.[9][10] These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins.[9] Agonism at post-synaptic 5-HT1A receptors is thought to contribute to the antidepressant and anxiolytic effects.[2] Furthermore, agonism at pre-synaptic 5-HT1A autoreceptors, located on the soma and dendrites of serotonin neurons in the raphe nuclei, leads to their desensitization over time.[9] This desensitization reduces the negative feedback on serotonin release, thereby enhancing serotonergic neurotransmission.[9] this compound has been shown to accelerate this desensitization process compared to traditional SSRIs.[9]

Galpha_i_o_signaling This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Agonism G_protein Gαi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Survival & Plasticity) CREB->Gene_expression Regulates

This compound's 5-HT1A Receptor Agonist Signaling Pathway.
5-HT3 Receptor Antagonism

This compound is a potent antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel.[8] These receptors are primarily located on GABAergic interneurons in various brain regions, including the prefrontal cortex and hippocampus.[11][12] By blocking 5-HT3 receptors, this compound reduces the excitatory influence of serotonin on these inhibitory interneurons.[11] This leads to a disinhibition of downstream pyramidal neurons, resulting in increased release of several neurotransmitters, including glutamate, acetylcholine, norepinephrine, and dopamine.[9][11] This mechanism is believed to contribute significantly to this compound's pro-cognitive effects.[9] Antagonism of 5-HT3 receptors has also been shown to enhance the increase in brain serotonin levels produced by SERT inhibition.[7]

HT3_antagonism cluster_pre Presynaptic Serotonergic Neuron cluster_inter GABAergic Interneuron cluster_post Postsynaptic Pyramidal Neuron Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor Serotonin->HT3R Activates GABA GABA Release HT3R->GABA Stimulates Pyramidal_Neuron Pyramidal Neuron GABA->Pyramidal_Neuron Inhibits Neurotransmitter_Release Increased Glutamate, ACh, NE, DA Release Pyramidal_Neuron->Neurotransmitter_Release Leads to This compound This compound This compound->HT3R Antagonism

This compound's Disinhibition of Pyramidal Neurons via 5-HT3 Receptor Antagonism.
5-HT7 Receptor Antagonism

This compound also acts as an antagonist at 5-HT7 receptors.[8] These GPCRs are positively coupled to adenylyl cyclase via Gαs proteins.[13] Blockade of 5-HT7 receptors is hypothesized to contribute to this compound's antidepressant effects and may also play a role in its pro-cognitive properties, potentially through the modulation of circadian rhythms.[9][14]

HT7_signaling Serotonin Serotonin HT7 5-HT7 Receptor Serotonin->HT7 Activates This compound This compound This compound->HT7 Antagonism G_protein Gαs Protein HT7->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Effects cAMP->Downstream

This compound's Antagonistic Action on the 5-HT7 Receptor Signaling Pathway.
5-HT1B and 5-HT1D Receptor Modulation

This compound is a partial agonist at 5-HT1B receptors and an antagonist at 5-HT1D receptors.[4][5] Both of these receptors can act as autoreceptors on presynaptic serotonin terminals, and their modulation by this compound is thought to contribute to an overall increase in serotonin release.[4][9]

Experimental Protocols

The characterization of this compound's multimodal mechanism of action has relied on a variety of sophisticated preclinical experimental techniques. The following sections provide an overview of the methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a drug for its target receptors.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin receptors and the serotonin transporter.

  • Methodology:

    • Membrane Preparation: Membranes from cells recombinantly expressing the target human serotonin receptor or transporter, or from homogenized brain tissue, are prepared.

    • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

    • Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prep Prepare Cell Membranes with Target Receptor start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.
Cell-Based Functional Assays

These assays are used to determine the functional activity of a drug at its target receptor (i.e., whether it is an agonist, antagonist, or partial agonist).

  • Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound at serotonin receptors.

  • Methodology:

    • Cell Culture: Cells stably or transiently expressing the human serotonin receptor of interest are cultured.

    • Assay Principle: The assay measures a downstream signaling event following receptor activation. For G-protein coupled receptors like 5-HT1A and 5-HT7, this could be the measurement of second messengers like cyclic AMP (cAMP) or inositol phosphates, or reporter gene expression. For ligand-gated ion channels like 5-HT3, changes in intracellular calcium or membrane potential are measured.

    • Procedure (for a Gs-coupled receptor like 5-HT7):

      • Cells are incubated with varying concentrations of this compound.

      • For antagonist activity, cells are pre-incubated with this compound before the addition of a known agonist.

      • The reaction is stopped, and the level of cAMP is measured, often using techniques like ELISA or FRET-based biosensors.

    • Data Analysis: Dose-response curves are generated to determine the EC50 or IC50 values.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

  • Objective: To measure the effect of this compound administration on the extracellular concentrations of serotonin, dopamine, and norepinephrine in specific brain regions.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rodent.

    • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

    • Sampling: Small molecules, including neurotransmitters, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

    • Drug Administration: this compound is administered systemically (e.g., subcutaneously or orally).

    • Analysis: The collected dialysate samples are analyzed using highly sensitive techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the neurotransmitter concentrations.

microdialysis_workflow start Start implant Implant Microdialysis Probe in Target Brain Region start->implant perfuse Perfuse Probe with Artificial CSF implant->perfuse collect_baseline Collect Baseline Dialysate Samples perfuse->collect_baseline administer Administer this compound collect_baseline->administer collect_post Collect Post-Drug Dialysate Samples administer->collect_post analyze Analyze Neurotransmitter Levels (HPLC) collect_post->analyze end End analyze->end

Workflow for an In Vivo Microdialysis Experiment.
In Vivo Electrophysiology

This technique is used to measure the electrical activity of neurons in the brain.

  • Objective: To assess the effects of this compound on the firing rate of specific neuronal populations, such as serotonin neurons in the dorsal raphe nucleus or pyramidal neurons in the prefrontal cortex.

  • Methodology:

    • Animal Preparation: Anesthetized or freely moving animals are prepared for recording.

    • Electrode Placement: A microelectrode is stereotaxically lowered into the brain region containing the neurons of interest.

    • Recording: The spontaneous electrical activity (action potentials or "firing") of individual neurons is recorded.

    • Drug Administration: this compound is administered, and changes in the firing rate and pattern of the recorded neurons are monitored over time.

    • Data Analysis: The firing rate (spikes per second) before and after drug administration is compared to determine the effect of the drug on neuronal activity.

Conclusion

This compound's mechanism of action is a complex interplay of potent serotonin transporter inhibition and nuanced modulation of multiple serotonin receptor subtypes. This multimodal profile results in a broad spectrum of effects on serotonergic and other key neurotransmitter systems, which is believed to underlie its antidepressant efficacy and potential benefits for cognitive function. The quantitative data from binding and functional assays, combined with in vivo evidence from microdialysis and electrophysiology, provide a robust preclinical foundation for understanding the unique therapeutic properties of this compound. Further research into the intricate downstream signaling cascades and their integration within neural circuits will continue to refine our understanding of this novel antidepressant.

References

Preclinical Evidence for Vortioxetine's Cognitive Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the cognitive-enhancing effects of vortioxetine. The information is compiled from a range of in vivo, in vitro, and ex vivo studies, offering a detailed look at its multimodal mechanism of action and its impact on neurobiology relevant to cognition.

Core Mechanism of Action: A Multimodal Profile

This compound exhibits a unique and complex pharmacological profile, acting on multiple targets within the serotonergic system.[1] Unlike selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), this compound combines serotonin transporter (SERT) inhibition with the modulation of several serotonin receptors.[2][3] This multimodal activity is believed to be the foundation of its distinct cognitive-enhancing effects observed in preclinical models.[4][5]

This compound's primary pharmacological actions include:

  • Serotonin (5-HT) Transporter (SERT) Inhibition [3]

  • 5-HT3 Receptor Antagonism [3][4]

  • 5-HT7 Receptor Antagonism [3]

  • 5-HT1D Receptor Antagonism [3]

  • 5-HT1B Receptor Partial Agonism [3]

  • 5-HT1A Receptor Agonism [3]

This combination of activities allows this compound to modulate not only serotonin levels but also to influence other neurotransmitter systems crucial for cognitive function, including norepinephrine, dopamine, acetylcholine, histamine, and the balance between glutamate and GABA.[1][6][7]

This compound's Multimodal Mechanism of Action

Vortioxetine_Mechanism_of_Action cluster_targets Primary Molecular Targets cluster_effects Downstream Neurochemical Effects This compound This compound SERT SERT This compound->SERT Inhibition HTR3 5-HT3 Receptor This compound->HTR3 Antagonism HTR7 5-HT7 Receptor This compound->HTR7 Antagonism HTR1D 5-HT1D Receptor This compound->HTR1D Antagonism HTR1B 5-HT1B Receptor This compound->HTR1B Partial Agonism HTR1A HTR1A This compound->HTR1A Agonism Serotonin ↑ Serotonin SERT->Serotonin Norepinephrine ↑ Norepinephrine HTR3->Norepinephrine Acetylcholine ↑ Acetylcholine HTR3->Acetylcholine GABA ↓ GABA HTR3->GABA HTR1A->Norepinephrine Dopamine ↑ Dopamine HTR1A->Dopamine Histamine ↑ Histamine Glutamate ↑ Glutamate GABA->Glutamate

This compound's multimodal action on serotonin targets and downstream neurotransmitter effects.

Quantitative Data Summary

Table 1: Receptor Occupancy of this compound in Rats (ex vivo)
TargetDose (mg/kg, s.c.)Occupancy (%)Reference
5-HT3 Receptor 0.1~80[8]
0.3-10Preferential Occupancy[9]
5.0~95[8]
SERT 0.3-10Preferential Occupancy[9]
5.0 (oral, chronic)-[8]
5-HT1B Receptor 3.0~60[8]
5.0 (oral, chronic)~66[8]
5-HT1A Receptor 3.0~15[8]
5.0 (oral, chronic)~9.5[8]
5-HT7 Receptor Higher dose rangeOccupied[9]
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels (Microdialysis in Rats)
Brain RegionNeurotransmitterDose (mg/kg, s.c.)Change from BaselineReference
Medial Prefrontal Cortex Serotonin2.5-10Increased[6]
Dopamine2.5-10Increased[6]
Norepinephrine2.5-10Increased[6]
Acetylcholine1-10Increased[7]
Histamine1-10Increased[7]
Ventral Hippocampus Serotonin2.5-10Increased[6]
Serotonin5 (subchronic)Significantly Increased[6]
Dopamine2.5-10Increased[6]
Norepinephrine2.5-10Increased[6]
Table 3: Effects of this compound in Preclinical Models of Cognition
Cognitive DomainAnimal ModelSpeciesKey FindingsReference
Episodic Memory Novel Object Recognition (NOR)RatIncreased time exploring novel object[7][10]
Contextual Fear ConditioningRatIncreased freezing time during retention[7][10]
Working Memory Y-maze Spontaneous AlternationRatReversed 5-HT depletion-induced deficits[8]
Cognitive Flexibility Attentional Set-ShiftingRatReversed PCP-induced deficits[5]
Pattern Separation Context DiscriminationMouseImproved context discrimination[11]

Key Experimental Protocols

Receptor Occupancy Studies (ex vivo autoradiography)
  • Animals: Female Long-Evans rats.

  • Drug Administration: this compound administered subcutaneously (s.c.) or orally (p.o.).

  • Procedure: Following drug administration, animals are euthanized, and brains are rapidly removed and frozen. Brain sections are then incubated with radioligands specific for the target receptors (e.g., [3H]BRL 43694 for 5-HT3, [11C]MADAM for SERT). The displacement of the radioligand by this compound is measured using autoradiography to determine the percentage of receptor occupancy at different doses.[8][12]

In Vivo Microdialysis
  • Animals: Male Sprague-Dawley rats.

  • Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex, ventral hippocampus).

  • Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals before and after systemic administration of this compound.

  • Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[6][7]

Novel Object Recognition (NOR) Test
  • Apparatus: A square open-field arena.

  • Procedure:

    • Habituation: Rats are allowed to freely explore the empty arena for a set period on consecutive days.

    • Training (Acquisition): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration.

    • Testing (Retention): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.

  • Drug Administration: this compound is typically administered before the training phase.

  • Outcome Measure: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. An index significantly above 50% indicates successful recognition memory.[10]

In Vitro Electrophysiology (Long-Term Potentiation)
  • Preparation: Coronal brain slices containing the hippocampus are prepared from rats.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to electrical stimulation of the Schaffer collaterals.

  • LTP Induction: A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce LTP.

  • Drug Application: this compound is bath-applied to the brain slices.

  • Outcome Measure: The magnitude and stability of the potentiation of fEPSP slope are measured over time. This compound has been shown to enhance LTP in this preparation.[13]

Signaling Pathways and Networks

Disinhibition of Pyramidal Neurons via 5-HT3 Receptor Antagonism

A key mechanism underlying this compound's pro-cognitive effects is its antagonism of 5-HT3 receptors located on GABAergic interneurons.[4] Serotonin (5-HT) typically excites these interneurons via 5-HT3 receptors, leading to the release of GABA, which in turn inhibits pyramidal neurons. By blocking these 5-HT3 receptors, this compound reduces the inhibitory GABAergic tone on pyramidal neurons, leading to their disinhibition and enhanced glutamatergic neurotransmission.[4][14] This is thought to contribute to enhanced synaptic plasticity and cognitive function.[13]

Vortioxetine_5HT3_Pathway cluster_neurons Neuronal Circuit Serotonin_Neuron Serotonin Neuron GABA_Interneuron GABA Interneuron Serotonin_Neuron->GABA_Interneuron Releases 5-HT Pyramidal_Neuron Pyramidal Neuron (e.g., in Hippocampus/PFC) GABA_Interneuron->Pyramidal_Neuron Releases GABA (Inhibitory) HTR3 5-HT3 Receptor Cognitive_Function Enhanced Cognitive Function (e.g., Learning & Memory) Pyramidal_Neuron->Cognitive_Function Glutamate Release (Excitatory Output) This compound This compound This compound->HTR3 Antagonism Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Characterization cluster_invivo In Vivo Neurochemical & Behavioral Assessment Receptor_Binding Receptor Binding Assays (Determine affinities) Receptor_Occupancy Ex Vivo Autoradiography (Determine in-brain target engagement) Receptor_Binding->Receptor_Occupancy Inform dose selection Microdialysis In Vivo Microdialysis (Measure neurotransmitter levels) Receptor_Occupancy->Microdialysis Correlate target engagement with neurochemical changes Behavioral_Testing Behavioral Models of Cognition (e.g., NOR, MWM, Fear Conditioning) Receptor_Occupancy->Behavioral_Testing Correlate target engagement with behavioral outcomes Electrophysiology In Vitro Electrophysiology (Assess effects on synaptic plasticity, e.g., LTP) Electrophysiology->Behavioral_Testing Provide cellular mechanism for cognitive effects Microdialysis->Behavioral_Testing Link neurochemical changes to behavioral improvements

References

Vortioxetine Hydrobromide: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vortioxetine hydrobromide, a multimodal antidepressant, has garnered significant attention for its unique mechanism of action and clinical efficacy in treating major depressive disorder. This technical guide provides an in-depth exploration of the synthesis and chemical properties of this compound hydrobromide, designed to serve as a critical resource for researchers, scientists, and professionals in drug development. It details established synthetic routes, comprehensive chemical and physical characteristics, and analytical methodologies for its characterization.

Chemical Properties

This compound, chemically named 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, is a bis-aryl-sulfanyl amine and a piperazine derivative.[1] The hydrobromide salt is the active pharmaceutical ingredient in the marketed product.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrobromide is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₈H₂₂N₂S·HBr[3]
Molecular Weight379.36 g/mol [3]
AppearanceWhite to beige or slightly yellowish-white powder[2][3]
Melting Point232-238°C[4]
pKa9.1 (± 0.1) and 3.0 (± 0.2)[1]
UV/Vis λmax226 nm, 227 nm[4][5]
Solubility

This compound hydrobromide exhibits varying solubility in different solvents, a crucial factor for formulation development and analytical method design.

SolventSolubilityReference
WaterSlightly soluble[2]
MethanolSoluble[4]
Ethanol~5 mg/mL[5]
DMSO~30 mg/mL, 2 mg/mL[3][5]
Dimethylformamide (DMF)~30 mg/mL[5]
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL[5]
Polymorphism

This compound hydrobromide is known to exist in multiple polymorphic forms and solvates, which can impact its stability and bioavailability.[6][7][8] The beta-crystalline form is a well-characterized and stable form.[9] Different solvates, including tert-butanol and 2-butanol solvates, have also been identified.[6]

Crystalline FormCharacterizing XRPD Peaks (2θ±0.2°)Reference
Beta (β) form6.89, 9.73, 13.78, 14.64[9]
Form R3 (2-butanol solvate)6.6, 8.6, 15.9, 19.1[6]
Diethyl ether solvate8.34, 12.98, 15.30, 16.67, 17.20[8]
A specific crystalline form6.84, 8.38, 9.67, 13.17, 13.72, 14.55, 18.91, 19.42, 20.64, 21.84, 22.63, 22.87, 24.66, 25.32, 29.31, 29.62[10]

Synthesis of this compound Hydrobromide

Several synthetic routes for this compound hydrobromide have been reported, generally involving the formation of the key thioether linkage and the piperazine ring.

Synthetic Pathway Diagram

Synthesis_of_Vortioxetine_Hydrobromide cluster_0 Route 1 cluster_1 Route 2 2,4-Dimethylthiophenol 2,4-Dimethylthiophenol 2-(2,4-dimethylphenylthio)nitrobenzene 2-(2,4-dimethylphenylthio)nitrobenzene 2,4-Dimethylthiophenol->2-(2,4-dimethylphenylthio)nitrobenzene Nucleophilic Substitution o-Bromonitrobenzene o-Bromonitrobenzene o-Bromonitrobenzene->2-(2,4-dimethylphenylthio)nitrobenzene 2-((2,4-dimethylphenyl)thio)aniline 2-((2,4-dimethylphenyl)thio)aniline 2-(2,4-dimethylphenylthio)nitrobenzene->2-((2,4-dimethylphenyl)thio)aniline Catalytic Hydrogenation (Pd/C) This compound This compound 2-((2,4-dimethylphenyl)thio)aniline->this compound Condensation with bis(2-chloroethyl)amine HCl Vortioxetine_HBr This compound Hydrobromide This compound->Vortioxetine_HBr Salt formation (HBr) 2-Aminophenyl 2,4-dimethylphenyl sulfide 2-Aminophenyl 2,4-dimethylphenyl sulfide Vortioxetine_HBr_2 This compound Hydrobromide 2-Aminophenyl 2,4-dimethylphenyl sulfide->Vortioxetine_HBr_2 Cyclization & Salt Formation (1,2-dichlorobenzene, HBr) bis(2-chloroethyl)amine HCl bis(2-chloroethyl)amine HCl bis(2-chloroethyl)amine HCl->Vortioxetine_HBr_2

Caption: Synthetic pathways to this compound Hydrobromide.

Experimental Protocols

This common route involves a three-step process starting from 2,4-dimethylthiophenol.[11][12]

Step 1: Synthesis of 2-(2,4-dimethylphenylthio)nitrobenzene

  • Reactants: 1-fluoro-2-nitrobenzene and 2,4-dimethylbenzenethiol.[12]

  • Reaction Type: Nucleophilic aromatic substitution.[12]

Step 2: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline

  • Reactant: 2-(2,4-dimethylphenylthio)nitrobenzene.[12]

  • Reaction Type: Catalytic hydrogenation.[12]

  • Catalyst: Palladium on carbon (Pd/C).[12]

Step 3: Synthesis of this compound and its Hydrobromide Salt

  • Reactants: 2-((2,4-dimethylphenyl)thio)aniline and bis(2-chloroethyl)amine hydrochloride.[10][12]

  • Solvent: 1,2-dichlorobenzene.[10]

  • Temperature: 165-170°C.[10]

  • Product of condensation: this compound hydrochloride.[10]

  • Salt Formation: The resulting this compound hydrochloride is treated with aqueous hydrobromic acid to yield this compound hydrobromide.[10] The final product can be purified using 2-butanol or a mixture of 2-butanol and water.[10]

A variation of the final salt formation step involves dissolving this compound base in isopropyl acetate and adding hydrobromic acid solution (≥40%) dropwise at 30-40°C.[11] The resulting solid is filtered, washed with isopropyl acetate, and dried to yield this compound hydrobromide.[11]

An alternative practical synthesis has been developed with a 63.2% overall yield over three steps and 99.3% purity by HPLC.[13]

  • Key Step: The final step involves the cyclization of the piperazine ring.[13]

  • A stirred suspension of 2-((2,4-dimethylphenyl)thio)aniline and bis(2-chloroethyl)amine hydrochloride in 1,2-dichlorobenzene is heated to 160–170 °C for 4 hours.[13]

  • The mixture is then cooled, and 40% hydrobromic acid is added, followed by stirring overnight to yield this compound hydrobromide.[13]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound hydrobromide in bulk drug and pharmaceutical formulations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC methods are widely used for quantification, purity assessment, and stability studies of this compound hydrobromide.[4][14][15]

A validated RP-HPLC method for the estimation of this compound hydrobromide is detailed below.[14]

ParameterCondition
Column Cosmosil C18 (250mm x 4.6ID, 5 micron)
Mobile Phase Acetonitrile: Methanol: Water (40:50:10 v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 370 nm
Column Temperature 30°C
Retention Time 4.498 min
Linearity Range 10-50 μg/mL
Correlation Coefficient (r²) 0.9991
LOD 0.23927 μg/mL
LOQ 0.72507 μg/mL

Standard Stock Solution Preparation:

  • Accurately weigh 20 mg of this compound HBr.[14]

  • Transfer to a 20 mL volumetric flask containing the mobile phase.[14]

  • Sonicate to dissolve and make up the volume with the mobile phase to get a concentration of 1000 μg/mL.[14]

Stability-Indicating HPLC Method

Forced degradation studies are essential to understand the stability of a drug substance. This compound hydrobromide has been shown to be susceptible to degradation under certain stress conditions.[15][16]

Degradation Profile:

  • Acid Hydrolysis: Results in a 9.9% degradation.[15]

  • Oxidative Degradation: Shows an 8% decrease.[15]

  • Photolysis (UV 254 nm) and Oxidative Stress: Highest degradation observed under these conditions.[16] For instance, 15% H₂O₂ causes 46.64–48.76% degradation after 6 hours at room temperature.[16]

A stability-indicating HPLC-DAD method has been developed for the determination of this compound in the presence of its degradation products.[16]

ParameterCondition
Column Polar-RP
Mobile Phase Acetonitrile, Methanol, Acetate buffer (pH 3.5), and Diethylamine in isocratic mode
Detection Wavelength 226 nm
Flow Rate 1 mL/min

Experimental Workflow for HPLC Analysis

HPLC_Workflow Sample_Preparation Sample Preparation (Bulk Drug or Formulation) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Preparation->HPLC_System Standard_Preparation Standard Preparation (this compound HBr Reference) Standard_Preparation->HPLC_System Mobile_Phase_Preparation Mobile Phase Preparation (e.g., ACN:MeOH:H2O) Mobile_Phase_Preparation->HPLC_System Chromatographic_Run Chromatographic Separation HPLC_System->Chromatographic_Run Data_Acquisition Data Acquisition (Chromatogram) Chromatographic_Run->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis

Caption: General workflow for HPLC analysis of this compound HBr.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound hydrobromide. The synthetic routes outlined offer scalable and efficient methods for its preparation. The comprehensive data on its physicochemical properties, including solubility and polymorphism, are vital for formulation development and ensuring drug product quality. Furthermore, the detailed analytical methodologies, particularly RP-HPLC, provide robust frameworks for quality control, stability testing, and routine analysis in a pharmaceutical setting. This compilation of information serves as a valuable resource for scientists and researchers engaged in the development and analysis of this compound hydrobromide.

References

The Serendipitous Journey of a Multimodal Antidepressant: The Discovery and Development of Vortioxetine (Lu AA21004)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vortioxetine, formerly known as Lu AA21004, represents a significant advancement in the psychopharmacological treatment of Major Depressive Disorder (MDD). Its discovery and development signify a shift towards a more nuanced understanding of the neurobiology of depression, moving beyond the traditional monoamine hypothesis to a multimodal approach targeting a range of serotonergic receptors. This technical guide provides an in-depth exploration of the history, preclinical and clinical development, and the intricate mechanism of action of this novel antidepressant.

A Historical Perspective: From Laboratory Bench to Clinical Practice

The story of this compound begins in the laboratories of the Danish pharmaceutical company H. Lundbeck A/S. Scientists at Lundbeck embarked on a mission to develop a novel antidepressant with a broader mechanism of action than the widely used Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The aim was to create a compound that not only addressed the core symptoms of depression but also potentially improved cognitive deficits often associated with the disorder.

The initial research and synthesis efforts led to the identification of a promising compound, Lu AA21004.[1] Recognizing the potential of this molecule, Lundbeck entered into a strategic partnership with the Japanese pharmaceutical company Takeda Pharmaceutical Company Limited in 2007 to co-develop and co-commercialize this compound. This collaboration provided the necessary resources and expertise to propel the compound through the rigorous phases of clinical development.

After extensive preclinical and clinical evaluation, this compound, under the brand name Brintellix® (later renamed Trintellix® in the United States), received its first global approval in September 2013 from the U.S. Food and Drug Administration (FDA) for the treatment of MDD in adults.[2] This was followed by approval from the European Medicines Agency (EMA) in December 2013.[3]

Unraveling the Multimodal Mechanism of Action

This compound's unique pharmacological profile is characterized by its multimodal activity, targeting multiple components of the serotonin system. This intricate mechanism is believed to be the foundation of its therapeutic efficacy and tolerability profile.

Receptor Binding Profile

This compound exhibits high affinity for the human serotonin transporter (SERT) and a range of serotonin (5-HT) receptors. The binding affinities (Ki) for these targets are summarized in the table below.

TargetBinding Affinity (Ki, nM)
Serotonin Transporter (SERT)1.6[1][2][4][5]
5-HT3 Receptor3.7[1][2][4][5]
5-HT1A Receptor15[1][2][4][5]
5-HT7 Receptor19[1][2][4][5]
5-HT1B Receptor33[1][2][4]
5-HT1D Receptor54[2][4]
Norepinephrine Transporter (NET)113[4]
Dopamine Transporter (DAT)>1000[4]

Table 1: In vitro binding affinities (Ki) of this compound for human monoamine transporters and serotonin receptors.

Functional Activity at Serotonergic Targets

Beyond simple binding, this compound demonstrates a complex functional profile at these receptors:

  • Serotonin Transporter (SERT) Inhibition: this compound is a potent inhibitor of serotonin reuptake (IC50 = 5.4 nM), leading to increased levels of serotonin in the synaptic cleft.[4]

  • 5-HT1A Receptor Agonism: It acts as an agonist at 5-HT1A receptors.[1][2][4][6]

  • 5-HT1B Receptor Partial Agonism: this compound functions as a partial agonist at 5-HT1B receptors.[1][4]

  • 5-HT3, 5-HT1D, and 5-HT7 Receptor Antagonism: It acts as an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[4][7][8]

This combination of activities is thought to contribute to a more robust and nuanced modulation of the serotonin system compared to traditional antidepressants.

Downstream Signaling Pathways

The multimodal action of this compound initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects. The interplay of SERT inhibition and receptor modulation leads to a complex regulation of various neurotransmitter systems beyond just serotonin.

G This compound This compound SERT SERT Inhibition This compound->SERT HT1A 5-HT1A Agonism This compound->HT1A HT1B 5-HT1B Partial Agonism This compound->HT1B HT3 5-HT3 Antagonism This compound->HT3 HT7 5-HT7 Antagonism This compound->HT7 Serotonin ↑ Serotonin SERT->Serotonin HT1A->Serotonin HT1B->Serotonin Neurotransmission Modulation of Neurotransmitter Systems HT3->Neurotransmission HT7->Neurotransmission Serotonin->Neurotransmission Glutamate ↑ Glutamate Neurotransmission->Glutamate GABA ↓ GABA Neurotransmission->GABA Dopamine ↑ Dopamine Neurotransmission->Dopamine Norepinephrine ↑ Norepinephrine Neurotransmission->Norepinephrine Acetylcholine ↑ Acetylcholine Neurotransmission->Acetylcholine Clinical_Effects Antidepressant & Procognitive Effects Glutamate->Clinical_Effects GABA->Clinical_Effects Dopamine->Clinical_Effects Norepinephrine->Clinical_Effects Acetylcholine->Clinical_Effects

This compound's multimodal mechanism of action.

Preclinical Development: From In Vitro to In Vivo

The preclinical development of this compound involved a comprehensive battery of in vitro and in vivo studies to characterize its pharmacological properties and to establish its potential as an antidepressant.

Key Preclinical Findings
  • Neurochemical Studies: In vivo microdialysis studies in rats demonstrated that this compound increases extracellular levels of serotonin, norepinephrine, dopamine, acetylcholine, and histamine in key brain regions associated with mood and cognition, such as the prefrontal cortex and hippocampus.[9][10]

  • Behavioral Pharmacology: In animal models of depression and anxiety, this compound exhibited antidepressant-like and anxiolytic-like effects.[10][11][12]

  • Cognitive Enhancement: Preclinical studies suggested that this compound could improve cognitive functions, including memory and executive function, in animal models.[9][11] This was a key differentiator from many existing antidepressants.

Experimental Protocols (Illustrative Examples)

In Vitro Receptor Binding Assays (General Protocol)

  • Cell Culture and Membrane Preparation: Stably transfected cell lines expressing the human recombinant serotonin receptors (e.g., 5-HT1A, 5-HT3A) or the serotonin transporter (SERT) are cultured under standard conditions. Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding: Cell membranes are incubated with a specific radioligand (e.g., [3H]-citalopram for SERT) and varying concentrations of this compound in a suitable buffer.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

G Start Cell Culture & Membrane Preparation Incubation Incubation with Radioligand & this compound Start->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Workflow for in vitro receptor binding assays.

In Vivo Microdialysis (General Protocol)

  • Surgical Implantation: Under anesthesia, a microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex) of a rat.

  • Recovery: The animal is allowed to recover from surgery for a specified period.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples are collected at regular intervals before and after the administration of this compound.

  • Neurotransmitter Analysis: The concentrations of neurotransmitters in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Clinical Development: Demonstrating Efficacy and Safety in Humans

The clinical development program for this compound was extensive, involving numerous randomized, double-blind, placebo-controlled trials to evaluate its efficacy and safety in patients with MDD.

Phase II and Phase III Clinical Trials

A series of short-term (6-8 weeks) and long-term (relapse-prevention) studies consistently demonstrated the superiority of this compound over placebo in reducing the symptoms of depression, as measured by standardized rating scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAM-D).[13]

StudyPopulationNPrimary EndpointKey Finding
Multiple Short-Term TrialsAdults with MDD>7000Change from baseline in MADRS/HAM-D total scoreThis compound (5-20 mg/day) was statistically superior to placebo in improving depressive symptoms.[13]
Relapse-Prevention StudyAdults with MDD in remission639Time to relapseThis compound significantly delayed the time to relapse compared to placebo.[14]
Cognitive Function StudyAdults with MDD602Improvement in a composite score of cognitive performanceThis compound (10 and 20 mg/day) significantly improved cognitive function, largely independent of its effect on depressive symptoms.[15]

Table 2: Summary of key clinical trial results for this compound.

Clinical Trial Protocol (Illustrative Example)

A Randomized, Double-Blind, Placebo-Controlled, Fixed-Dose Study in Adults with MDD

  • Patient Population: Male and female outpatients aged 18-65 years with a primary diagnosis of MDD according to DSM-5 criteria and a minimum MADRS total score of 26 at screening and baseline.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment: Patients are randomized to receive a fixed daily dose of this compound (e.g., 10 mg or 20 mg) or placebo for 8 weeks.

  • Efficacy Assessments: The primary efficacy endpoint is the change from baseline to week 8 in the MADRS total score. Secondary endpoints include response and remission rates, and changes in other depression and anxiety scales.

  • Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, laboratory tests, and electrocardiograms.

G Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization This compound This compound (10 or 20 mg/day) Randomization->this compound Placebo Placebo Randomization->Placebo Treatment 8-Week Double-Blind Treatment This compound->Treatment Placebo->Treatment Endpoint Primary Endpoint: Change in MADRS Score Treatment->Endpoint

Typical clinical trial workflow for this compound.

Synthesis of this compound

Several synthetic routes for this compound have been developed. One common approach involves a palladium-catalyzed coupling reaction.

A general synthetic scheme involves the following key steps:

  • Formation of the Piperazine Moiety: This can be achieved through various methods, including the reaction of a suitable aniline derivative with bis(2-chloroethyl)amine.[16]

  • Thioether Formation: The 2,4-dimethylthiophenol is coupled to the phenylpiperazine intermediate, often via a palladium-catalyzed Buchwald-Hartwig amination or a similar cross-coupling reaction.[16][17]

  • Salt Formation: The final this compound free base is typically converted to a pharmaceutically acceptable salt, such as the hydrobromide salt, for improved stability and handling.[18]

The synthesis has been optimized for large-scale production, with a focus on yield, purity, and cost-effectiveness.[16]

Conclusion

The discovery and development of this compound (Lu AA21004) mark a significant milestone in the field of antidepressant therapy. Its novel multimodal mechanism of action, targeting both the serotonin transporter and multiple serotonin receptors, provides a more comprehensive approach to modulating the complex neurocircuitry implicated in major depressive disorder. The extensive preclinical and clinical research has not only established its efficacy and safety but has also highlighted its potential to address the often-neglected cognitive symptoms of depression. The journey of this compound from a laboratory concept to a clinically valuable therapeutic agent serves as a compelling case study in modern drug discovery and development, offering valuable insights for researchers and professionals in the pharmaceutical sciences.

References

Pharmacological profile of Vortioxetine compared to SSRIs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profile of Vortioxetine Compared to Selective Serotonin Reuptake Inhibitors (SSRIs)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound represents a significant evolution in antidepressant pharmacology, moving beyond the singular mechanism of Selective Serotonin Reuptake Inhibitors (SSRIs). While both this compound and SSRIs inhibit the serotonin transporter (SERT), this compound possesses a multimodal mechanism of action, engaging with multiple serotonin (5-HT) receptors as an agonist, partial agonist, and antagonist.[1][2][3] This distinct pharmacological profile results in a broader modulation of multiple neurotransmitter systems, including not only serotonin but also norepinephrine, dopamine, acetylcholine, glutamate, and GABA.[2][4][5][6] This guide provides a detailed comparison of the pharmacological profiles of this compound and traditional SSRIs, presenting quantitative binding affinity data, outlining the experimental protocols used for their determination, and visualizing the distinct signaling pathways involved.

Introduction: From Selective to Multimodal Antidepressants

For decades, SSRIs have been a cornerstone of major depressive disorder (MDD) treatment. Their mechanism centers on blocking the reuptake of serotonin via the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[7] While effective for many, the limitations of SSRIs—including delayed onset of action, emotional blunting, sexual dysfunction, and insufficient efficacy in treating cognitive symptoms—have driven the development of new agents.[7][8] this compound was developed as a multimodal agent that combines SERT inhibition with direct modulation of several 5-HT receptors to address these limitations.[2][5] This whitepaper will dissect the pharmacological distinctions that underpin the functional differences between these two classes of antidepressants.

Comparative Mechanism of Action

Selective Serotonin Reuptake Inhibitors (SSRIs)

The primary mechanism of all SSRIs is the high-affinity binding to and inhibition of SERT.[7][9] This blockade increases the concentration of serotonin in the synapse. The therapeutic effect, however, is not immediate and is believed to involve neuroadaptive changes that occur over several weeks.[9] This includes the desensitization of presynaptic 5-HT1A autoreceptors, which act as a negative feedback mechanism on serotonin release.[9][10][11] Chronic SSRI administration can also lead to downstream effects, including the increased expression of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neurogenesis and synaptic plasticity.[10][11]

This compound: A Multimodal Profile

This compound's action is more complex, integrating SERT inhibition with activity at five other distinct serotonin receptors.[2][3] This profile is characterized by:

  • Serotonin Transporter (SERT) Inhibition (Ki = 1.6 nM)[3]

  • 5-HT1A Receptor Agonism (Ki = 15 nM)[3]

  • 5-HT1B Receptor Partial Agonism (Ki = 33 nM)[3]

  • 5-HT1D Receptor Antagonism (Ki = 54 nM)[3]

  • 5-HT3 Receptor Antagonism (Ki = 3.7 nM)[3]

  • 5-HT7 Receptor Antagonism (Ki = 19 nM)[3]

This combination of activities allows this compound to modulate the serotonergic system and, consequently, other neurotransmitter systems more dynamically than SERT inhibition alone.[2][8] Notably, therapeutic doses of this compound may result in SERT occupancy as low as 50%, in contrast to the 70-80% occupancy typically required for SSRIs, suggesting its antidepressant effects are mediated by its other receptor interactions in addition to SERT inhibition.[12]

Data Presentation: Quantitative Pharmacological Comparison

The following tables summarize the quantitative differences in receptor binding affinities and effects on key neurotransmitter systems.

Table 1: Receptor Binding Affinities (Ki, nM)
TargetThis compoundEscitalopramFluoxetineSertraline
hSERT 1.6[3]~1~2.5~0.3
h5-HT1A 15 (Agonist)[3]>1000>1000~370
h5-HT1B 33 (Partial Agonist)[3]>1000>1000>1000
h5-HT1D 54 (Antagonist)[3]>1000>1000>1000
h5-HT3A 3.7 (Antagonist)[3][13]>1000~200~400
h5-HT7 19 (Antagonist)[3]>1000~300~300

Note: Ki values for SSRIs are compiled from various public domain sources for comparative purposes and may vary between studies. Lower Ki values indicate higher binding affinity.

Table 2: Effects on Extracellular Neurotransmitter Levels
NeurotransmitterThis compound EffectSSRI EffectPrimary Mechanism for this compound
Serotonin (5-HT) ↑↑↑↑↑SERT Inhibition, 5-HT1A Agonism, 5-HT1D/7 Antagonism[1]
Norepinephrine (NE) Neutral / ↓5-HT3 Antagonism, Postsynaptic 5-HT1A Agonism[4][6][8]
Dopamine (DA) Neutral / ↓5-HT3 Antagonism, Postsynaptic 5-HT1A Agonism[5][6]
Acetylcholine (ACh) Neutral / ↓5-HT3 Antagonism[4][6][8]
Glutamate ↑ (Modulates)Neutral5-HT3 Antagonism (disinhibition of pyramidal neurons)[2][5]
GABA ↓ (Modulates)Neutral5-HT3 Antagonism (acts on GABAergic interneurons)[2][5]

Signaling Pathways and Mechanisms of Action

The distinct receptor interaction profiles of this compound and SSRIs translate into different intracellular signaling cascades and broader network effects.

SSRI Signaling Pathway

SSRIs primarily increase synaptic serotonin, which, over time, leads to the downregulation and desensitization of 5-HT1A autoreceptors, increasing serotonergic neuron firing.[10][11] A significant downstream effect is the modulation of neurotrophic factors, particularly an increase in BDNF signaling, which is critical for neuronal plasticity and survival.[9][11]

SSRI_Pathway SSRI SSRI SERT SERT SSRI->SERT Inhibits Synaptic5HT ↑ Synaptic Serotonin SERT->Synaptic5HT Leads to Autoreceptor 5-HT1A Autoreceptor Desensitization Synaptic5HT->Autoreceptor Induces Postsynaptic Postsynaptic 5-HT Receptors Synaptic5HT->Postsynaptic Activates Firing ↑ 5-HT Neuron Firing Rate Autoreceptor->Firing Permits Effect Antidepressant Effect Firing->Effect BDNF ↑ BDNF Signaling Postsynaptic->BDNF Leads to Plasticity ↑ Neuroplasticity & Neurogenesis BDNF->Plasticity Plasticity->Effect

Caption: General signaling cascade for SSRIs.
This compound's Multimodal Signaling

5-HT1A Receptor Agonism: this compound's direct agonism at 5-HT1A autoreceptors is thought to accelerate their desensitization, potentially contributing to a faster onset of action compared to the indirect effect of SSRIs.[5] Postsynaptic 5-HT1A agonism also contributes to downstream neurotransmitter release.[5][14]

Vortioxetine_5HT1A This compound This compound Presynaptic Presynaptic 5-HT1A Autoreceptor This compound->Presynaptic Agonist Postsynaptic Postsynaptic 5-HT1A Receptor This compound->Postsynaptic Agonist Desensitize Accelerated Desensitization Presynaptic->Desensitize Directly causes Firing ↑ 5-HT Neuron Firing Desensitize->Firing DA_NE ↑ DA & NE Release (in PFC) Postsynaptic->DA_NE

Caption: this compound's 5-HT1A receptor agonist pathway.

5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated ion channels located on GABAergic interneurons that typically inhibit the release of other neurotransmitters.[8][15] By blocking these receptors, this compound reduces GABAergic inhibition, leading to a disinhibition (i.e., increased release) of acetylcholine, norepinephrine, and glutamate.[2][4][8] This mechanism is believed to contribute significantly to this compound's pro-cognitive effects.[5][16]

Vortioxetine_5HT3 This compound This compound Receptor5HT3 5-HT3 Receptor (on GABA Interneuron) This compound->Receptor5HT3 Antagonist GABA ↓ GABA Release Receptor5HT3->GABA Reduces inhibition of Pyramidal Pyramidal Neuron (e.g., Glutamatergic) GABA->Pyramidal Disinhibits Release ↑ Glutamate ↑ Acetylcholine ↑ Norepinephrine Pyramidal->Release Leads to Cognition Pro-cognitive Effects Release->Cognition

Caption: this compound's 5-HT3 receptor antagonist pathway.

5-HT7 Receptor Antagonism: Blockade of 5-HT7 receptors has been linked to antidepressant-like effects and the regulation of circadian rhythms.[17][18] This action may contribute to this compound's efficacy in improving symptoms related to anhedonia and sleep disturbances. The 5-HT7 receptor is coupled to Gs proteins, and its antagonism by this compound inhibits the adenylyl cyclase pathway.

Vortioxetine_5HT7 This compound This compound Receptor5HT7 5-HT7 Receptor This compound->Receptor5HT7 Antagonist Gs Gs Protein Receptor5HT7->Gs Inhibits activation of AC Adenylyl Cyclase Gs->AC Activates cAMP ↓ cAMP Production AC->cAMP Output Modulation of Circadian Rhythms & Antidepressant Effects cAMP->Output

Caption: this compound's 5-HT7 receptor antagonist pathway.

Experimental Protocols

The characterization of these pharmacological profiles relies on standardized, quantitative experimental techniques.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity (Ki) of a drug for a specific receptor.

Methodology:

  • Tissue/Cell Preparation: Membranes expressing the target receptor are prepared from brain tissue homogenates or cultured cell lines.[19]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the unlabeled competitor drug (e.g., this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters.[20]

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of drug that inhibits 50% of specific binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Radioligand_Workflow Start Start: Receptor Source (Brain Tissue / Cell Line) Homogenize Membrane Preparation (Homogenization & Centrifugation) Start->Homogenize Incubate Incubation: Membranes + Radioligand + Competitor Drug (this compound) Homogenize->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free Ligand) Incubate->Filter Count Scintillation Counting (Quantifies Radioactivity) Filter->Count Analyze Data Analysis: Generate Competition Curve, Calculate IC50 -> Ki Count->Analyze End End: Determine Binding Affinity (Ki) Analyze->End

Caption: Experimental workflow for Radioligand Binding Assays.
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurochemistry.[21]

Methodology:

  • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.[22]

  • Perfusion: The probe is continuously perfused at a low, constant flow rate with a physiological buffer (artificial cerebrospinal fluid).[22]

  • Diffusion: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the perfusion fluid, driven by the concentration gradient.

  • Sample Collection: The outflowing perfusion fluid, now containing a sample of the extracellular neurochemicals (the "dialysate"), is collected in timed fractions.[23]

  • Drug Administration: After a stable baseline of neurotransmitter levels is established, the drug (this compound or an SSRI) is administered systemically (e.g., p.o. or s.c.).

  • Analysis: The concentration of neurotransmitters in the dialysate fractions is quantified using highly sensitive analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.[24]

Microdialysis_Workflow Start Start: Freely Moving Animal Surgery Stereotaxic Surgery: Implant Microdialysis Probe in Target Brain Region Start->Surgery Perfusion Probe Perfusion with aCSF (Artificial Cerebrospinal Fluid) Surgery->Perfusion Collection Collection of Dialysate Fractions (Establishes Baseline) Perfusion->Collection Admin Systemic Drug Administration (this compound or SSRI) Collection->Admin PostAdminCollection Continued Collection of Post-Drug Fractions Admin->PostAdminCollection Analysis Neurotransmitter Quantification (HPLC-ECD or MS) PostAdminCollection->Analysis End End: Determine Change in Extracellular Neurotransmitter Levels Analysis->End

Caption: Experimental workflow for In Vivo Microdialysis.

Conclusion and Future Directions

The pharmacological profile of this compound is demonstrably distinct from that of SSRIs. Its multimodal action, combining SERT inhibition with direct modulation of multiple 5-HT receptors, results in a broader spectrum of neurochemical effects. This includes the enhanced release of not only serotonin but also norepinephrine, dopamine, and acetylcholine, coupled with a modulation of the glutamate-GABA system.[5][6] These differences in the pharmacological profile provide a strong rationale for the observed clinical differences, such as this compound's beneficial effects on cognitive dysfunction in MDD and a potentially lower incidence of sexual side effects.[5][6] Future research should continue to explore how the engagement of specific receptor targets within this multimodal profile translates to therapeutic benefits for specific symptom domains in depression and other psychiatric disorders.

References

Initial In Vivo Studies of Vortioxetine in Animal Models of Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vortioxetine is a multimodal antidepressant approved for the treatment of major depressive disorder (MDD). Its complex pharmacological profile, which includes serotonin (5-HT) transporter (SERT) inhibition and modulation of multiple 5-HT receptors, distinguishes it from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] This unique mechanism of action is hypothesized to contribute to its efficacy in treating not only depressive symptoms but also associated cognitive dysfunction.[2][3] Initial preclinical in vivo studies in various animal models of depression were crucial in elucidating its therapeutic potential and underlying neurobiological mechanisms. This guide provides an in-depth overview of these foundational studies for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound's in vivo activity is characterized by a combination of SERT inhibition and direct modulation of several serotonin receptors. It acts as a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist, a 5-HT1B receptor partial agonist, and a 5-HT1A receptor agonist.[1][4] This multimodal action leads to a complex downstream modulation of multiple neurotransmitter systems, including not only serotonin but also norepinephrine, dopamine, acetylcholine, and histamine in key brain regions like the prefrontal cortex and hippocampus.[1][4] Furthermore, this compound has been shown to influence glutamatergic and GABAergic neurotransmission, which are implicated in mood and cognitive regulation.[5][6]

A key aspect of this compound's action is its ability to enhance neuroplasticity.[2][7] Studies in rodents have demonstrated that this compound can increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tyrosine kinase B (TrkB), in the hippocampus.[8] It has also been shown to promote dendritic branching and spine maturation, suggesting a role in synaptic plasticity.[7]

Signaling Pathway of this compound's Multimodal Action

Vortioxetine_Signaling_Pathway cluster_0 This compound cluster_1 Primary Targets cluster_2 Neurotransmitter Modulation cluster_3 Downstream Effects This compound This compound SERT SERT This compound->SERT Inhibition HTR3 5-HT3R (Antagonist) This compound->HTR3 HTR1A 5-HT1A R (Agonist) This compound->HTR1A HTR1B 5-HT1B R (Partial Agonist) This compound->HTR1B HTR7 5-HT7R (Antagonist) This compound->HTR7 Serotonin ↑ Serotonin SERT->Serotonin GABA ↓ GABA HTR3->GABA Disinhibition HTR1A->Serotonin Modulation HTR1B->Serotonin Modulation HTR7->Serotonin Modulation Dopamine ↑ Dopamine Serotonin->Dopamine Norepinephrine ↑ Norepinephrine Serotonin->Norepinephrine Acetylcholine ↑ Acetylcholine Serotonin->Acetylcholine Cognition Improved Cognition Dopamine->Cognition Antidepressant Antidepressant Effects Norepinephrine->Antidepressant Acetylcholine->Cognition Glutamate ↑ Glutamate Neuroplasticity ↑ Neuroplasticity (BDNF, TrkB) Glutamate->Neuroplasticity Glutamate->Cognition GABA->Glutamate Inhibition Neuroplasticity->Cognition Neuroplasticity->Antidepressant

Caption: this compound's multimodal mechanism of action.

Behavioral Pharmacology in Animal Models of Depression

This compound has demonstrated antidepressant-like and anxiolytic-like effects in a variety of rodent models of depression and anxiety.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for potential antidepressant activity.[9][10] In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[11]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats or various mouse strains (e.g., 129/SvEvTac) are commonly used.[2][12]

  • Apparatus: A glass cylinder (e.g., 40 cm high, 18 cm diameter) is filled with water (e.g., 25°C) to a depth that prevents the animal from touching the bottom or escaping.[11]

  • Procedure: A pre-test session of 15 minutes is typically conducted 24 hours before a 5-minute test session. This compound or vehicle is administered at various time points before the test session.[13] Behavior, including immobility, swimming, and climbing, is recorded and scored.[10]

Quantitative Data Summary:

Animal ModelTreatmentDose (mg/kg)Administration RouteKey Finding
Flinders Sensitive Line RatsThis compound7.8Subcutaneous (s.c.)Significant decrease in immobility time (minimal effective dose).[2]
Healthy Middle-Aged Female MiceChronic this compound~10 (in food)Oral (p.o.)Decreased percentage of immobility after 1 and 3 months of treatment.[2]
Novelty-Suppressed Feeding (NSF) Test

The NSF test is a conflict-based model that assesses anxiety-like behavior and is sensitive to chronic, but not acute, antidepressant treatment.[14] The latency to eat a food pellet in a novel and potentially threatening environment is measured.

Experimental Protocol:

  • Animals: 129/SvEvTac mice are a commonly used strain for this test.[12]

  • Procedure: Animals are food-deprived for 24 hours prior to the test. They are then placed in a novel, brightly lit open field with a single food pellet in the center. The latency to begin eating is recorded.[14]

Quantitative Data Summary:

Animal ModelTreatment DurationDose (mg/kg/day)Key Finding
129/SvEvTac Mice14 days5 and 20Significant reduction in latency to feed at 20 mg/kg.[12][15]
129/SvEvTac Mice21 days5 and 20Significant reduction in latency to feed at both doses.[12][15]
Chronic Mild Stress (CMS) and Chronic Unpredictable Stress (CUS)

The CMS/CUS model is considered to have high face and predictive validity for depression.[16] It involves exposing rodents to a series of mild, unpredictable stressors over an extended period, leading to an anhedonic-like state, which can be measured by a decrease in sucrose preference.

Experimental Protocol:

  • Animals: Male Long Evans or Wistar Albino rats are often used.[16][17]

  • Procedure: Rats are exposed to a variable sequence of mild stressors (e.g., wet bedding, cage tilt, altered light/dark cycle) for several weeks. This compound is typically administered in the diet during the latter part of the stress period.[16] Sucrose consumption is measured weekly to assess anhedonia.

Quantitative Data Summary:

Animal ModelStress ParadigmThis compound TreatmentKey Finding
Long Evans Rats9 weeks CMSLast 4 weeks (in diet)Reversed the anhedonic-like state in 70% of the animals.[16]
Wistar Albino Rats6 weeks CUMSConcurrent with stressAlleviated stress-induced pathological changes.[17]
Chronically Stressed RatsCUS24 mg/kg/day (in diet)Restored active coping behavior.[18]

Experimental Workflow for a Typical Chronic Mild Stress Study

CMS_Workflow start Start: Acclimatization of Rats stress Chronic Mild Stress Protocol (e.g., 9 weeks) start->stress treatment Initiate this compound or Vehicle Treatment (e.g., during last 4 weeks of stress) stress->treatment end_stress End of Stress and Treatment Period stress->end_stress After 9 weeks behavioral Weekly Behavioral Testing (e.g., Sucrose Preference Test) treatment->behavioral behavioral->stress Weekly Cycle cognitive Cognitive Function Assessment (e.g., Barnes Maze, Social Interaction) end_stress->cognitive molecular Molecular Analysis (e.g., Hippocampal Synaptosome Preparation) cognitive->molecular end End of Study molecular->end

Caption: A generalized experimental workflow for a chronic mild stress study.

Neurochemical and Molecular Studies

In vivo studies have also investigated the direct effects of this compound on neurochemistry and molecular markers of neuroplasticity.

Receptor Occupancy

Ex vivo autoradiography and positron emission tomography (PET) have been used to determine the in vivo occupancy of this compound at its various targets.

Experimental Protocol (Ex Vivo Autoradiography):

  • Animals: Rats are administered this compound at various doses.

  • Procedure: At a specified time post-administration, the animals are euthanized, and their brains are rapidly removed and frozen. Coronal brain sections are then incubated with radioligands specific for the target of interest (e.g., [³H]-escitalopram for SERT). The degree of radioligand binding is quantified to determine the percentage of receptor occupancy by this compound.[19]

Quantitative Data Summary (Rat Brain):

TargetDose (mg/kg, s.c.)Occupancy (%)
5-HT Transporter (SERT)0.3 - 10Preferentially occupied at lower doses.[20]
5-HT3 Receptor0.3 - 10Preferentially occupied at lower doses.[20]
5-HT1B ReceptorHigher dosesOccupied at the higher end of the dose spectrum.[20]
5-HT1A ReceptorHigher dosesOccupied at the higher end of the dose spectrum.[20]
5-HT7 ReceptorHigher dosesOccupied at the higher end of the dose spectrum.[20]

Note: In humans, clinically relevant doses of 20-30 mg are suggested to achieve significant 5-HTT occupancy.[21]

Effects on Neurotrophic Factors and Neurogenesis

This compound has been shown to influence markers of neuroplasticity, such as BDNF and adult hippocampal neurogenesis (AHN).

Experimental Protocol (ELISA for BDNF and TrkB):

  • Animals: Rats subjected to a depression model (e.g., CUMS) and treated with this compound.

  • Procedure: Following the treatment period, hippocampal tissue is dissected and homogenized. Enzyme-linked immunosorbent assay (ELISA) is then used to quantify the protein levels of BDNF and TrkB.[8]

Quantitative Data Summary:

Animal ModelTreatmentKey Finding
Depressive RatsThis compoundSignificantly increased the expression of BDNF and TrkB in the hippocampus compared to model control.[8]
Healthy MiceAcute and repeated this compoundIncreased hippocampal neurogenesis levels.[2]
Mice with Ablated NeurogenesisChronic this compoundImproved context discrimination, suggesting a neurogenesis-independent mechanism for some cognitive effects.[22][23]

Conclusion

The initial in vivo studies of this compound in animal models of depression have provided a strong preclinical rationale for its use in MDD. These studies have not only demonstrated its antidepressant- and anxiolytic-like efficacy but have also begun to unravel its complex multimodal mechanism of action. The observed effects on multiple neurotransmitter systems and markers of neuroplasticity, such as BDNF and neurogenesis, suggest that this compound's therapeutic benefits may extend beyond those of traditional antidepressants. Furthermore, the pro-cognitive effects observed in several animal models have paved the way for clinical investigations into this important aspect of its profile.[2][3] This body of preclinical work continues to be fundamental for ongoing research into the full therapeutic potential of this compound and for the development of novel multimodal antidepressants.

References

Methodological & Application

Application Notes and Protocols for Studying the Pro-cognitive Effects of Vortioxetine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical animal models and experimental protocols used to investigate the pro-cognitive effects of vortioxetine. This document is intended to guide researchers in designing and implementing studies to further explore the therapeutic potential of this compound for cognitive dysfunction.

Introduction

This compound is an antidepressant with a multimodal mechanism of action, which includes inhibition of the serotonin (5-HT) transporter (SERT) and modulation of several serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, and 5-HT7).[1][2] A growing body of preclinical evidence suggests that this compound possesses pro-cognitive properties, distinguishing it from some other antidepressants like SSRIs and SNRIs.[1][3] These effects are observed across various cognitive domains, including memory, attention, and executive function.[3][4][5] The pro-cognitive effects of this compound are thought to be mediated by its influence on multiple neurotransmitter systems, including serotonin, norepinephrine, dopamine, acetylcholine, histamine, and the balance between glutamate and GABA.[1][6][7]

Animal Models

A variety of animal models, primarily in rodents (rats and mice), have been employed to study the pro-cognitive effects of this compound. These can be broadly categorized into models of healthy animals and models of cognitive impairment.

Healthy Animal Models

Studies in healthy, unimpaired rodents are crucial for establishing the baseline pro-cognitive effects of a compound. These studies have demonstrated that both acute and chronic administration of this compound can enhance cognitive performance.[1][8]

  • Species and Strains:

    • Rats: Sprague-Dawley, Long-Evans[1][9]

    • Mice: C57BL/6J[10][11]

Models of Cognitive Impairment

To mimic the cognitive deficits observed in neuropsychiatric disorders, various models of cognitive impairment have been utilized.

  • Serotonin (5-HT) Depletion Models: These models are used to investigate the role of the serotonergic system in cognition. This compound has been shown to reverse cognitive deficits induced by 5-HT depletion.[1][3]

  • Chronic Stress Models: Chronic stress is known to impair cognitive function, particularly hippocampal-dependent memory. This compound has demonstrated efficacy in reversing stress-induced cognitive deficits.[1]

  • Androgen Deprivation Models: Androgen deprivation therapy (ADT) in prostate cancer patients can lead to cognitive impairments.[12] Animal models of ADT (e.g., through castration) have been used to show that this compound can reverse the induced cognitive deficits.[12][13][14]

  • Subchronic Phencyclidine (PCP) Model: The subchronic administration of the NMDA receptor antagonist PCP is used to model cognitive deficits relevant to schizophrenia. This compound has been shown to attenuate cognitive impairments in this model.[15][16]

Data Presentation: Summary of Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the pro-cognitive effects of this compound.

Table 1: Effects of this compound in Healthy Rodent Models
Animal ModelDosing RegimenCognitive Domain AssessedBehavioral TestKey FindingsReference
Healthy male Sprague-Dawley rats1-10 mg/kg, s.c., acuteRecognition Memory, Fear MemoryNovel Object Recognition (NOR), Contextual Fear ConditioningImproved NOR performance and increased freezing time in fear conditioning.[1]
Healthy middle-aged female miceChronic oral administrationVisuospatial MemoryNovel Object Placement (OP)Improved visuospatial memory.[1]
Table 2: Effects of this compound in Rodent Models of Cognitive Impairment
Animal ModelDosing RegimenCognitive Domain AssessedBehavioral TestKey FindingsReference
Female Long-Evans rats with 5-HT depletion0.0001-10 mg/kg, acute; Chronic oralRecognition and Spatial MemoryNOR, Spatial Alternation (SA)Acute administration dose-dependently reversed memory deficits. Chronic treatment improved NOR performance.[1][9]
Male Sprague-Dawley rats with 5-HT depletion and chronic stress10 mg/kg, i.p., acute; Chronic oralReversal Learning-Restored reversal learning deficits.[1]
Male Sprague-Dawley rats with androgen deprivation (castration)Chronic dietary administration (28 mg/kg/day)Executive FunctionAttentional Set-Shifting Task (AST)Reversed impairments in cognitive set-shifting.[14]
Rats with subchronic PCP treatmentAcute and subchronic administrationExecutive Function, Recognition MemoryAST, NORAttenuated deficits in attentional set-shifting and object recognition.[15][16]
Depression model rats-Learning and MemoryMorris Water MazeDecreased escape latency and increased time in the target quadrant.[17]

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach.

Protocol 1: Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Materials:

  • Open field arena (e.g., 50x50x50 cm).

  • Two identical objects (e.g., plastic blocks, metal cubes).

  • One novel object, different in shape and texture from the familiar objects.

  • This compound solution or vehicle.

  • Video recording and analysis software.

Procedure:

  • Habituation: Individually place each animal in the empty open field arena for 5-10 minutes for 2-3 consecutive days to allow for habituation to the environment.

  • Drug Administration: Administer this compound or vehicle at the specified dose and route (e.g., 1-10 mg/kg, s.c.) 60 minutes before the acquisition trial.[1]

  • Acquisition Trial (T1): Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Test Trial (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

  • Data Analysis: Measure the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Protocol 2: Attentional Set-Shifting Task (AST)

Objective: To assess executive function, specifically cognitive flexibility.

Materials:

  • Testing apparatus with a starting compartment and a choice area with two digging pots.

  • Digging medium (e.g., scented sawdust).

  • Bait (e.g., food reward).

  • This compound solution or vehicle.

Procedure:

  • Habituation and Pre-training: Habituate the animals to the apparatus and train them to dig for a food reward.

  • Drug Administration: Administer this compound or vehicle according to the study design (acute or chronic).

  • Testing Phases: The task consists of a series of discriminations where the rule for finding the reward changes.

    • Simple Discrimination (SD): One digging medium is baited.

    • Compound Discrimination (CD): A second, irrelevant dimension (e.g., texture) is introduced.

    • Intra-dimensional Shift (IDS): New exemplars of the same dimensions are used, but the relevant dimension remains the same.

    • Extra-dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant cue for finding the reward. This shift requires cognitive flexibility.

  • Data Analysis: The primary measure is the number of trials to reach a criterion (e.g., 6 consecutive correct trials) for each phase. An increased number of trials to criterion in the EDS phase indicates impaired set-shifting.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Vortioxetine_Mechanism_of_Action cluster_this compound This compound cluster_receptors Serotonin Receptors cluster_neurotransmitters Neurotransmitter Modulation cluster_outcome Cognitive Outcome This compound This compound SERT SERT (Inhibition) This compound->SERT HT1A 5-HT1A (Agonist) This compound->HT1A HT1B 5-HT1B (Partial Agonist) This compound->HT1B HT3 5-HT3 (Antagonist) This compound->HT3 HT7 5-HT7 (Antagonist) This compound->HT7 Serotonin ↑ Serotonin SERT->Serotonin increases HT1A->Serotonin modulates Other_NTs ↑ DA, NE, ACh, His HT1B->Other_NTs modulates GABA ↓ GABA HT3->GABA inhibits Cognition Pro-cognitive Effects Serotonin->Cognition Glutamate ↑ Glutamate Glutamate->Cognition GABA->Glutamate disinhibits Other_NTs->Cognition

Caption: this compound's multimodal mechanism of action.

NOR_Workflow cluster_setup Experimental Setup cluster_trials Testing Phases cluster_analysis Data Analysis Habituation Habituation to Open Field Drug_Admin This compound/Vehicle Administration Habituation->Drug_Admin Acquisition Acquisition Trial (T1) (Two Identical Objects) Drug_Admin->Acquisition Retention Retention Interval (e.g., 1h or 24h) Acquisition->Retention Test Test Trial (T2) (One Familiar, One Novel Object) Retention->Test Data_Collection Record Exploration Time Test->Data_Collection DI_Calculation Calculate Discrimination Index (DI) Data_Collection->DI_Calculation

Caption: Workflow for the Novel Object Recognition (NOR) test.

AST_Logic Start Start SD Simple Discrimination (SD) Start->SD Rule 1 CD Compound Discrimination (CD) SD->CD Irrelevant cue added IDS Intra-dimensional Shift (IDS) CD->IDS New exemplars, same rule EDS Extra-dimensional Shift (EDS) IDS->EDS Rule Change! (Requires cognitive flexibility) End End EDS->End

Caption: Logical progression of the Attentional Set-Shifting Task (AST).

Conclusion

The preclinical data strongly support the pro-cognitive effects of this compound in a variety of animal models. Its unique multimodal mechanism of action, which extends beyond simple serotonin reuptake inhibition to modulate multiple serotonin receptors, likely underlies its beneficial effects on cognition. The experimental protocols and models described in these application notes provide a solid foundation for researchers to further investigate the neurobiological mechanisms of this compound and explore its full therapeutic potential in treating cognitive deficits associated with various neuropsychiatric disorders.

References

Application Notes and Protocols for the Quantification of Vortioxetine in Plasma using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of vortioxetine in plasma samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections offer a comprehensive overview of various validated methods, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Introduction

This compound is an antidepressant used for the treatment of major depressive disorder.[1][2] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document outlines several robust methods to achieve this, catering to different laboratory capabilities and research needs.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of different analytical methods for this compound quantification in plasma, allowing for easy comparison.

MethodSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
LC-MS/MS Method 1 One-step extraction (OSTRO plate)0.2 - 1000.2Not explicitly statedNot explicitly stated> 80[3]
UPLC-MS/MS Method 2 Protein Precipitation0.5 - 500.5Within ± 15< 1580.8 - 92.8[4][5]
UPLC-MS/MS Method 3 Protein Precipitation0.4 - 1000.485.7 - 1032.16 - 2.19Not explicitly stated[6]
HPLC-MS/MS Method 4 C8-SPENot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[7][8]
RP-HPLC Method 5 Not specified for plasma10,000 - 70,000Not specified for plasma100.7 (mean)Not specified for plasmaNot specified for plasma[9]

Experimental Protocols

Method 1: High-Throughput LC-MS/MS with One-Step Sample Preparation

This method is suitable for rapid analysis of a large number of samples.

1. Sample Preparation (OSTRO Plate)

  • Objective: To remove proteins and phospholipids from the plasma sample in a single step.

  • Procedure:

    • Place an OSTRO 96-well plate on a collection plate.

    • To each well, add 100 µL of plasma sample.

    • Add 300 µL of acetonitrile containing the internal standard.

    • Mix thoroughly by vortexing for 1 minute.

    • Apply vacuum to the manifold to draw the supernatant through the plate into the collection plate.

    • The resulting filtrate is ready for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Instrument: Acquity UPLC system.[3]

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase: Gradient elution was employed. Specific gradient conditions are not detailed in the abstract but would typically involve a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Not explicitly stated, but for a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is typical.

  • Column Temperature: Not explicitly stated, but typically maintained between 30-40°C.

  • Injection Volume: Not explicitly stated, typically 5-10 µL.

  • Run Time: 4.2 minutes.[3]

3. Mass Spectrometric Conditions

  • Instrument: Triple quadrupole tandem mass spectrometer.[3]

  • Ionization Mode: Positive electrospray ionization (ESI+).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transition for this compound: m/z 299.19 → 150.05.[3]

Method 2: UPLC-MS/MS with Protein Precipitation

This is a widely used, simple, and effective method for sample clean-up.

1. Sample Preparation (Protein Precipitation)

  • Objective: To precipitate and remove plasma proteins.

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., duloxetine).[4][5]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tube at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the UPLC-MS/MS system.

2. Chromatographic Conditions

  • Instrument: Acquity UPLC system coupled with a Xevo TQ-S triple quadrupole mass spectrometer.[4][5]

  • Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).[4][5][10]

  • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.[10]

  • Flow Rate: Not explicitly stated, but typically around 0.4 mL/min for this column dimension.

  • Column Temperature: Maintained at a controlled temperature, for example, 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Instrument: Xevo TQ-S triple quadrupole tandem mass spectrometer.[4][5]

  • Ionization Mode: Positive ion mode.[4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: Specific m/z transitions would need to be optimized but are based on the parent ion and a characteristic product ion.

Visualizations

experimental_workflow_protein_precipitation plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow for this compound Analysis.

experimental_workflow_spe cluster_spe Solid-Phase Extraction (SPE) condition Condition SPE Cartridge (e.g., Methanol, Water) load Load Plasma Sample condition->load wash Wash Cartridge (Remove Interferences) load->wash elute Elute this compound (e.g., Methanol with Acid/Base) wash->elute post_elution Evaporate & Reconstitute elute->post_elution plasma Plasma Sample plasma->load analysis LC-MS/MS Analysis post_elution->analysis

Caption: General Solid-Phase Extraction (SPE) Workflow.

Discussion

The choice of method for this compound quantification in plasma will depend on several factors, including the required sensitivity, sample throughput, and available instrumentation.

  • LC-MS/MS methods offer high sensitivity and selectivity, making them the gold standard for bioanalytical studies. The use of UPLC can significantly reduce run times, increasing sample throughput.

  • Sample preparation is a critical step. Protein precipitation is a simple and cost-effective method, but it may be more susceptible to matrix effects. Solid-phase extraction (SPE) provides a cleaner extract, potentially reducing matrix effects and improving assay robustness, though it is a more complex and costly procedure. One-step extraction plates like the OSTRO plate offer a balance of high throughput and effective cleanup.

  • Method validation is essential to ensure the reliability of the results. All methods described in the literature have been validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[3][10]

Researchers should carefully consider the specific requirements of their study when selecting and implementing a method for this compound quantification. The protocols and data presented here provide a solid foundation for developing and validating a suitable analytical method.

References

Application Note: In Vitro Protocols for Studying Vortioxetine's Effects on Neuroplasticity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vortioxetine is a multimodal antidepressant that functions by inhibiting the serotonin (5-HT) transporter and modulating several serotonin receptors.[1][2] It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[1][3] This complex pharmacological profile is believed to contribute to its pro-cognitive effects, which may be mediated by the enhancement of neuroplasticity.[1][4] In vitro studies are crucial for elucidating the specific molecular mechanisms by which this compound influences neuronal structure and function. Preclinical studies have shown that this compound promotes dendritic branching, increases dendritic spine density, and induces spine and synapse remodeling in vitro.[5][6] This document provides detailed protocols for studying the effects of this compound on neuroplasticity in vitro, focusing on key signaling pathways and validated experimental assays.

Key Signaling Pathways Modulated by this compound

This compound's interaction with multiple 5-HT receptors and the serotonin transporter (SERT) initiates a cascade of downstream events that converge on pathways critical for neuroplasticity.[7] A key mechanism involves the antagonism of 5-HT3 receptors on GABAergic interneurons, which leads to a disinhibition of pyramidal neurons and an increase in glutamate neurotransmission.[1] This, in turn, activates signaling cascades involving second messengers like Ca2+ and cAMP, leading to the activation of kinases such as Ca2+/calmodulin-dependent kinase II (CaMKII) and Protein Kinase A (PKA).[1][8] These kinases phosphorylate critical synaptic proteins, including the AMPA receptor subunit GluA1, and transcription factors like CREB, ultimately modulating the expression of plasticity-related genes such as Brain-Derived Neurotrophic Factor (BDNF) and Arc/Arg3.1.[9][10]

Vortioxetine_Signaling cluster_receptor This compound Targets cluster_downstream Downstream Effects This compound This compound SERT SERT This compound->SERT Inhibition HTR1A 5-HT1A This compound->HTR1A Agonism HTR3 5-HT3 This compound->HTR3 Antagonism HTR7 5-HT7 This compound->HTR7 Antagonism CREB ↑ p-CREB HTR1A->CREB via cAMP/PKA Glutamate ↑ Glutamate Transmission HTR3->Glutamate Disinhibition CaMKII ↑ p-CaMKIIα Glutamate->CaMKII GluA1 ↑ p-GluA1 (S845) CaMKII->GluA1 Plasticity Structural & Functional Neuroplasticity GluA1->Plasticity BDNF ↑ BDNF Expression TrkB TrkB Activation BDNF->TrkB TrkB->Plasticity CREB->BDNF Arc ↑ Arc/Arg3.1 CREB->Arc Arc->Plasticity

Caption: this compound's multimodal action on neuroplasticity signaling pathways.

Data Presentation: Summary of In Vitro Effects

The following tables summarize quantitative and qualitative findings from in vitro studies on this compound.

Table 1: Effects of this compound on Protein Expression and Phosphorylation

In Vitro Model Treatment Target Protein Observed Effect Citation(s)
Cultured Rat Hippocampal Neurons Acute this compound p-CaMKIIα (T286) Significant Increase [9][11]
Cultured Rat Hippocampal Neurons Acute this compound p-GluA1 (S845) Significant Increase [9][11]
Cultured Rat Hippocampal Neurons Acute this compound p-GluA1 (S831) No Change [9][11]
Cultured Rat Hippocampal Neurons Acute this compound Total CaMKIIα / GluA1 No Change [9][11]
Rodent Hippocampus This compound BDNF Significant Increase [12][13][14]

| Rodent Hippocampus | this compound | TrkB | Significant Increase |[14] |

Table 2: Effects of this compound on Neuronal Morphology

In Vitro Model Treatment Parameter Observed Effect Citation(s)
Hippocampal Cultures This compound (1 hr) Dendritic Spine Size Induces spine enlargement [2]
Hippocampal Cultures This compound (1 hr) Spines with Presynaptic Contacts Significant Increase [2]
Hippocampal Cultures This compound Dendritic Branching Promotes dendritic branching [1][4]

| Hippocampal Cultures | this compound | Dendritic Spine Maturation | Promotes spine maturation |[2][4] |

Experimental Workflow

A typical in vitro study to assess this compound's effect on neuroplasticity follows a standardized workflow, from cell culture preparation to endpoint analysis. The choice of assays depends on whether the focus is on biochemical changes (e.g., protein expression) or morphological alterations (e.g., neurite outgrowth and synaptic density).

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_biochem_assays cluster_morpho_assays Culture 1. In Vitro Model Culture (e.g., Primary Neurons, SH-SY5Y) Treatment 2. This compound Treatment (Dose-response & Time-course) Culture->Treatment Harvest 3. Cell Harvest / Fixation Treatment->Harvest Biochem Biochemical Assays Harvest->Biochem Morpho Morphological Assays Harvest->Morpho WB Western Blot (BDNF, TrkB, p-CREB) Biochem->WB ELISA ELISA (BDNF Levels) Biochem->ELISA ICC Immunocytochemistry (MAP2, Synaptophysin) Morpho->ICC Neurite Neurite Outgrowth Assay Morpho->Neurite

Caption: General experimental workflow for in vitro neuroplasticity studies.

Experimental Protocols

In Vitro Model Selection and Culture

A. Primary Hippocampal Neurons (Rat/Mouse) Primary neurons are considered the gold standard for neurobiology research as they closely mimic the in vivo environment.[15] It is recommended to use embryonic tissue (E16-E18), as the neurons are less susceptible to damage during dissociation and differentiate well in culture.[16]

  • Protocol for Culturing Primary Hippocampal Neurons: [15][17][18]

    • Plate Coating: Coat culture plates/coverslips with Poly-L-lysine (0.1 mg/mL) or Poly-D-lysine overnight at 37°C.[16][17] Wash thoroughly with sterile PBS before use.

    • Tissue Dissection: Dissect hippocampi from E18 rat or mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Dissociation: Transfer tissue to a papain solution and incubate for 10-15 minutes at 37°C to enzymatically digest the tissue.[15]

    • Trituration: Gently wash away the enzyme solution and mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette in a trituration medium.[15]

    • Plating: Count viable cells using a hemocytometer and plate them at a desired density (e.g., 1,000–5,000 cells/mm²) in a serum-free neuronal growth medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).[16]

    • Maintenance: Culture the neurons at 37°C in a humidified 5% CO₂ incubator. Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).

B. SH-SY5Y Human Neuroblastoma Cell Line SH-SY5Y cells are a human-derived cell line that can be differentiated into a neuron-like phenotype, offering a scalable and reproducible alternative to primary cultures.[19][20]

  • Protocol for SH-SY5Y Culture and Differentiation: [19][21][22]

    • Proliferation: Culture undifferentiated SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.[21] Passage cells at ~80% confluency.

    • Differentiation: To induce a neuronal phenotype, reduce the serum concentration to 1-2.5% and add Retinoic Acid (RA) to a final concentration of 10 µM.[19]

    • Maturation: For enhanced differentiation, after 3-5 days of RA treatment, replace the medium with a serum-free medium (e.g., Neurobasal with B27) containing 50 ng/mL of BDNF for an additional 3-5 days.[19] Differentiated cells will exhibit reduced proliferation and extended neurites.

This compound Treatment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentrations in pre-warmed culture medium immediately before use.

  • For acute treatment studies, replace the existing medium with the this compound-containing medium and incubate for the specified time (e.g., 1-24 hours).[9]

  • For chronic studies, add this compound to the culture medium during regular medium changes over several days.

  • Always include a vehicle control group (medium containing the same concentration of solvent used for the drug stock) in all experiments.

Neurite Outgrowth Assay

This assay quantifies changes in the length and branching of neuronal processes in response to treatment.[23]

  • Protocol: [24][25][26]

    • Culture & Treatment: Plate cells (e.g., differentiated SH-SY5Y or primary neurons) in 96-well plates and treat with various concentrations of this compound for a predetermined duration (e.g., 48-72 hours).

    • Fixation & Staining:

      • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes.

      • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

      • Block with 5% goat serum in PBS for 1 hour.

      • Incubate with a primary antibody against a neuronal marker, such as β-III Tubulin or Microtubule-Associated Protein 2 (MAP2), overnight at 4°C.[27]

      • Wash with PBS and incubate with a fluorescently-conjugated secondary antibody for 1-2 hours at room temperature.

    • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

    • Analysis: Use automated image analysis software (e.g., ImageJ with NeuronJ plugin, MetaMorph) to quantify total neurite length, number of branches, and number of primary neurites per cell.[24][25]

Western Blot Analysis

This technique is used to measure the relative expression levels of specific proteins.

  • Protocol for BDNF, TrkB, and Phosphorylated Proteins: [28][29][30]

    • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[28][31]

    • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[29]

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-60 µg) by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[28][32]

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[32]

    • Blocking & Antibody Incubation:

      • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-3 hours.[32]

      • Incubate the membrane with primary antibodies (e.g., anti-BDNF, anti-TrkB, anti-p-CREB, anti-Arc, anti-p-GluA1) overnight at 4°C.

      • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system.

    • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH, β-Actin) to determine relative expression changes. For phosphoproteins, normalize to the total protein level.

Immunocytochemistry (ICC) for Synaptic Markers

ICC allows for the visualization and quantification of neuronal morphology and the density of synaptic markers.

  • Protocol for MAP2 and Synaptophysin Staining: [27][33][34]

    • Cell Culture & Treatment: Grow neurons on sterile glass coverslips and treat with this compound as described previously.

    • Fixation & Permeabilization: Fix cells with 4% PFA and permeabilize with 0.25% Triton X-100.[33]

    • Blocking: Block non-specific antibody binding with 5-10% goat serum for 1 hour.[27][33]

    • Primary Antibody Incubation: Incubate coverslips overnight at 4°C with a cocktail of primary antibodies. For example:

      • MAP2 (dendritic marker): Mouse anti-MAP2[27][35]

      • Synaptophysin (presynaptic vesicle marker): Rabbit anti-Synaptophysin[27][35]

    • Secondary Antibody Incubation: Wash with PBS and incubate for 1-2 hours with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488 and Goat anti-Rabbit Alexa Fluor 568).[27]

    • Mounting & Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain cell nuclei. Acquire images using a confocal or fluorescence microscope.

    • Analysis: Analyze images to assess dendritic complexity (using MAP2 staining) and the density and distribution of synaptophysin-positive puncta along the dendrites. This provides an indirect measure of synapse density.

References

Application Notes & Protocols: Measuring Neurotransmitter Levels with Microdialysis After Vortioxetine Administration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Vortioxetine is an antidepressant with a multimodal mechanism of action, targeting multiple serotonin (5-HT) receptor subtypes in addition to inhibiting the serotonin transporter (SERT).[1][2] This complex pharmacological profile results in the modulation of several neurotransmitter systems beyond just serotonin.[3][4] In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances in the extracellular fluid of living tissues, making it an indispensable tool for elucidating the neurochemical effects of drugs like this compound in preclinical research.[5][6] These application notes provide an overview and detailed protocols for utilizing microdialysis to assess the impact of this compound administration on various neurotransmitter levels in the brain.

Application Note 1: this compound's Multimodal Mechanism of Action

This compound's therapeutic effects are attributed to its combined actions as a SERT inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[1][7] This engagement with multiple targets is believed to not only enhance serotonin levels but also to indirectly modulate the release of other key neurotransmitters involved in mood and cognition, including norepinephrine (NE), dopamine (DA), acetylcholine (ACh), and histamine (HA).[3][8] Microdialysis studies in rodents have been pivotal in demonstrating that this compound administration leads to an increase in the extracellular concentrations of these neurotransmitters in brain regions critical to depression and cognitive function, such as the medial prefrontal cortex (mPFC) and hippocampus.[4][9][10]

Vortioxetine_MoA cluster_this compound This compound Actions cluster_Targets Molecular Targets on Serotonergic Neuron cluster_Effects Downstream Neurochemical Effects This compound This compound SERT SERT This compound->SERT Inhibition HT1A 5-HT1A Receptor (Presynaptic) This compound->HT1A Agonism HT1B 5-HT1B Receptor This compound->HT1B Partial Agonism HT3 5-HT3 Receptor (on GABA Interneuron) This compound->HT3 Antagonism HT7 5-HT7 Receptor This compound->HT7 Antagonism Serotonin ↑ Serotonin SERT->Serotonin Increases Synaptic 5-HT HT1A->Serotonin Modulates 5-HT Release Dopamine ↑ Dopamine HT1A->Dopamine Modulates Release Norepinephrine ↑ Norepinephrine HT1A->Norepinephrine Modulates Release Acetylcholine ↑ Acetylcholine HT1A->Acetylcholine Modulates Release Histamine ↑ Histamine HT1A->Histamine Modulates Release HT1B->Dopamine Modulates Release HT1B->Norepinephrine Modulates Release HT1B->Acetylcholine Modulates Release HT1B->Histamine Modulates Release GABA ↓ GABA Inhibition HT3->GABA HT7->Dopamine Modulates Release HT7->Norepinephrine Modulates Release HT7->Acetylcholine Modulates Release HT7->Histamine Modulates Release GABA->Dopamine Disinhibition GABA->Norepinephrine Disinhibition GABA->Acetylcholine Disinhibition

Caption: this compound's multimodal mechanism of action on neurotransmitter systems.
Data Summary: Effects of this compound on Neurotransmitter Levels

The following table summarizes findings from preclinical microdialysis studies investigating the effects of this compound on extracellular neurotransmitter concentrations.

NeurotransmitterBrain Region(s)This compound Dose (Rodent)Observed EffectCitation(s)
Serotonin (5-HT) Medial Prefrontal Cortex, Ventral Hippocampus2.5 - 10 mg/kg, s.c.Significant Increase[9]
Dopamine (DA) Medial Prefrontal Cortex, Ventral Hippocampus2.5 - 10 mg/kg, s.c.Significant Increase[4][9]
Norepinephrine (NE) Medial Prefrontal Cortex, Ventral Hippocampus2.5 - 10 mg/kg, s.c.Significant Increase[4][9]
Acetylcholine (ACh) Medial Prefrontal Cortex2.5 - 10 mg/kg, s.c.Significant Increase[11][12]
Histamine (HA) Medial Prefrontal Cortex2.5 - 10 mg/kg, s.c.Significant Increase[4][11][12]

Protocol 1: In Vivo Microdialysis for Monitoring Neurotransmitter Release

This protocol provides a generalized methodology for performing in vivo microdialysis in freely moving rodents to assess the effects of subcutaneously administered this compound.

Materials and Reagents
  • Animals: Male rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 25-30g).[6]

  • Surgical Equipment: Stereotaxic frame, anesthetic machine (isoflurane), surgical drill, sterile surgical tools.

  • Microdialysis Probes: Commercially available probes with appropriate membrane length (e.g., 2-4 mm for rats) and molecular weight cut-off.

  • Guide Cannula: For chronic implantations.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), sterile-filtered. Composition (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85. Must be freshly prepared and degassed.

  • Microdialysis Pump: Syringe pump capable of low, pulseless flow rates (e.g., 0.5-2.0 µL/min).[13]

  • Tubing: FEP or PEEK tubing with low dead volume.

  • Fraction Collector: Refrigerated collector for automated sample collection.[14]

  • This compound Solution: this compound HBr dissolved in an appropriate vehicle (e.g., 20% w/v 2-hydroxypropyl-beta-cyclodextrin).[15]

  • Saline: Sterile 0.9% NaCl solution.

Experimental Procedure

Step 1: Surgical Implantation of Guide Cannula

  • Anesthetize the animal using isoflurane and secure it in a stereotaxic frame.

  • Expose the skull and drill a small hole over the target brain region (e.g., medial Prefrontal Cortex or Ventral Hippocampus) using appropriate stereotaxic coordinates.

  • Implant the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.

  • Allow the animal to recover for 5-7 days post-surgery.

Step 2: Microdialysis Probe Insertion and Equilibration

  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.[5]

  • Connect the probe inlet to the syringe pump and the outlet to the fraction collector.

  • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).

  • Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline.[16]

Step 3: Baseline Sample Collection

  • Collect at least 3-4 consecutive dialysate samples (e.g., 20-minute fractions) to determine the basal neurotransmitter levels before drug administration. Store samples at -80°C until analysis.

Step 4: this compound Administration and Sample Collection

  • Administer this compound (e.g., 10 mg/kg) or vehicle via subcutaneous (s.c.) injection.[15]

  • Continue collecting dialysate fractions for a predetermined period (e.g., 3-4 hours) to monitor the change in extracellular neurotransmitter concentrations over time.

Step 5: Probe Calibration and Histology

  • At the end of the experiment, calibrate the probe using in vitro recovery methods if absolute concentrations are required.

  • Euthanize the animal and perfuse the brain with formalin.

  • Extract the brain and perform histological analysis to verify the correct placement of the microdialysis probe.

Microdialysis_Workflow cluster_Prep Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Surgery 1. Animal Surgery: Implant Guide Cannula Recovery 2. Post-Surgical Recovery (5-7 days) Surgery->Recovery Probe_Insert 3. Insert Microdialysis Probe Recovery->Probe_Insert Equilibration 4. System Equilibration (90-120 min) Probe_Insert->Equilibration Baseline 5. Collect Baseline Samples Equilibration->Baseline Admin 6. Administer this compound (s.c.) Baseline->Admin Post_Admin 7. Collect Post-Dose Samples Admin->Post_Admin Analysis 8. Neurotransmitter Analysis (LC-MS/MS) Post_Admin->Analysis Histology 9. Histological Verification Post_Admin->Histology Post-Experiment Data_Analysis 10. Data Interpretation Analysis->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for an in vivo microdialysis study.

Protocol 2: Quantification of Neurotransmitters by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and versatile method for the simultaneous quantification of multiple neurotransmitters and their metabolites in small-volume microdialysate samples.[17][18]

Sample Preparation
  • Thaw microdialysate samples on ice.

  • To a small aliquot of the sample (e.g., 5-10 µL), add an equal volume of an internal standard solution containing stable isotope-labeled versions of the analytes of interest.[13]

  • (Optional but recommended for some analytes) Derivatize the sample to improve chromatographic retention and sensitivity. Reagents like dansyl chloride or benzoyl chloride are commonly used for amines and phenols.[17][19]

  • Centrifuge the samples to pellet any particulates before transferring the supernatant to autosampler vials.

LC-MS/MS Analysis
  • Liquid Chromatography: Use a column suitable for separating polar analytes (e.g., reversed-phase C18 or a biphenyl column).[13] The mobile phase typically consists of an aqueous component with a buffer (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol), run in a gradient elution.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode for most monoamines and acetylcholine. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[20]

Data Analysis
  • Generate a calibration curve for each analyte using standards of known concentrations prepared in aCSF.

  • Calculate the concentration of each neurotransmitter in the microdialysate samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

  • Express the results as absolute concentrations (e.g., nmol/L) or, more commonly, as a percentage change from the pre-drug baseline period.

Table: Common Analytes Measured in Microdialysis Studies
Analyte ClassNeurotransmitter / MetaboliteAbbreviation
Monoamines Serotonin5-HT
5-Hydroxyindoleacetic acid5-HIAA
DopamineDA
3,4-Dihydroxyphenylacetic acidDOPAC
Homovanillic acidHVA
NorepinephrineNE
Amino Acids Gamma-aminobutyric acidGABA
GlutamateGlu
GlycineGly
Cholinergics AcetylcholineACh
CholineCh

References

Application Note: Cell-Based Assays to Investigate Vortioxetine's Multimodal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vortioxetine is an antidepressant with a multimodal mechanism of action, targeting multiple serotonin (5-HT) receptors and the serotonin transporter (SERT).[1][2] This unique pharmacological profile, which combines serotonin reuptake inhibition with direct modulation of several 5-HT receptors, is thought to contribute to its clinical efficacy.[3] this compound acts as an inhibitor of the serotonin transporter (SERT), an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[1][2] Understanding the specific interactions of this compound with each of these targets is crucial for elucidating its therapeutic effects and for the development of novel compounds with similar multimodal properties.

This application note provides detailed protocols for a suite of cell-based assays designed to characterize the multimodal activity of this compound. These assays are essential tools for researchers in pharmacology and drug discovery to quantify the potency and functional activity of compounds at each of this compound's targets. The protocols are designed for use in a standard cell culture and assay laboratory and can be adapted for high-throughput screening.

Summary of this compound's Pharmacological Profile

The following table summarizes the in vitro pharmacological profile of this compound at its primary targets. This data provides a reference for the expected potencies when performing the described assays.

TargetMode of ActionAffinity (Ki, nM)Functional Potency (IC50/EC50, nM)
SERT Inhibitor1.65.4 (IC50)
5-HT1A Agonist15200 (EC50)
5-HT1B Partial Agonist33120 (EC50)
5-HT1D Antagonist54-
5-HT3A Antagonist3.712 (IC50)
5-HT7 Antagonist19450 (IC50)

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed protocols for characterizing this compound's activity at each of its key molecular targets.

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of this compound to inhibit the reuptake of serotonin into cells expressing the human serotonin transporter (hSERT).

Principle: Cells stably expressing hSERT are incubated with a fluorescent or radiolabeled serotonin substrate. The amount of substrate transported into the cells is quantified. The inhibitory potency of this compound is determined by measuring the reduction in substrate uptake in the presence of varying concentrations of the compound.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep1 Plate hSERT-expressing cells (e.g., HEK293) in a 96-well plate prep2 Incubate overnight to allow for cell adherence prep1->prep2 assay1 Wash cells with assay buffer prep2->assay1 assay2 Pre-incubate cells with this compound or vehicle control assay1->assay2 assay3 Add fluorescent/radiolabeled serotonin substrate assay2->assay3 assay4 Incubate to allow for substrate uptake assay3->assay4 assay5 Wash to remove extracellular substrate assay4->assay5 detect1 Measure intracellular fluorescence/radioactivity assay5->detect1 detect2 Plot data and calculate IC50 value for this compound detect1->detect2

Caption: Workflow for the SERT Uptake Assay.

Materials:

  • HEK293 cells stably expressing hSERT (or other suitable host cells)

  • 96-well, black, clear-bottom microplates

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent serotonin transporter substrate (e.g., from a commercial kit) or [³H]-Serotonin

  • This compound

  • Reference SERT inhibitor (e.g., Fluoxetine)

  • Fluorescence plate reader or liquid scintillation counter

Protocol:

  • Cell Plating: Seed hSERT-expressing HEK293 cells into a 96-well, black, clear-bottom plate at a density of 40,000-60,000 cells per well. Allow cells to adhere and form a monolayer by incubating overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should bracket the expected IC50 value (e.g., 0.1 nM to 1 µM). Also prepare solutions for vehicle control (buffer only) and a positive control inhibitor.

  • Assay Execution: a. Aspirate the culture medium from the wells and wash the cell monolayer once with 100 µL of pre-warmed assay buffer. b. Add 50 µL of the diluted this compound, vehicle, or positive control to the appropriate wells and pre-incubate for 10-20 minutes at 37°C. c. Initiate the uptake reaction by adding 50 µL of the fluorescent or radiolabeled serotonin substrate to each well. d. Incubate the plate for 10-30 minutes at 37°C. e. Terminate the uptake by aspirating the solution and washing the cells three times with 100 µL of ice-cold assay buffer.

  • Signal Detection:

    • Fluorescent Substrate: Add 100 µL of assay buffer to each well and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

    • Radiolabeled Substrate: Add 100 µL of lysis buffer to each well, followed by liquid scintillation cocktail. Count the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the background signal (from wells with a known potent inhibitor) from all measurements. b. Normalize the data to the vehicle control (100% uptake). c. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

5-HT1A and 5-HT1B Receptor Functional Assays (cAMP Measurement)

These assays determine the agonist or partial agonist activity of this compound at the 5-HT1A and 5-HT1B receptors, which are Gαi-coupled receptors that inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP).

Principle: Cells stably expressing the 5-HT1A or 5-HT1B receptor are stimulated with forskolin to increase intracellular cAMP levels. The ability of this compound to act as an agonist is measured by its dose-dependent inhibition of forskolin-stimulated cAMP production. For partial agonism (5-HT1B), the maximal effect of this compound is compared to that of a full agonist like serotonin.

Signaling Pathway Diagram:

G This compound This compound (Agonist/Partial Agonist) Receptor 5-HT1A / 5-HT1B Receptor (Gαi-coupled) This compound->Receptor binds G_protein Gαi/βγ Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate G cluster_prep Cell Preparation & Dye Loading cluster_assay Assay Procedure cluster_detection Data Analysis prep1 Plate 5-HT3A-expressing cells (e.g., HEK293) prep2 Incubate overnight prep1->prep2 prep3 Load cells with calcium or membrane potential dye prep2->prep3 assay1 Pre-incubate with this compound or vehicle prep3->assay1 assay2 Place plate in a FLIPR or similar instrument assay1->assay2 assay3 Add 5-HT3A agonist (e.g., Serotonin) assay2->assay3 assay4 Monitor fluorescence change in real-time assay3->assay4 detect1 Calculate peak fluorescence response assay4->detect1 detect2 Plot % inhibition vs. This compound concentration detect1->detect2 detect3 Determine IC50 value detect2->detect3 G cluster_antagonist This compound This compound (Antagonist) Receptor 5-HT7 Receptor (Gαs-coupled) This compound->Receptor blocks Agonist 5-HT7 Agonist (e.g., 5-CT) Agonist->Receptor binds G_protein Gαs/βγ Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate

References

Visualizing Vortioxetine's Target Engagement in the Brain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for visualizing and quantifying the target engagement of vortioxetine in the brain. Detailed protocols for key imaging experiments are included to facilitate the practical application of these techniques in preclinical and clinical research.

Introduction to this compound's Mechanism of Action

This compound is a multimodal antidepressant that simultaneously modulates one or more serotonin receptors and inhibits the reuptake of serotonin.[1] Its complex pharmacological profile includes:

  • Serotonin Transporter (SERT) Inhibition: Blocks the reuptake of serotonin, increasing its availability in the synaptic cleft.[2][3]

  • 5-HT1A Receptor Agonism: Activates 5-HT1A receptors, which are involved in the regulation of mood and anxiety.[2][3]

  • 5-HT1B Receptor Partial Agonism: Partially activates 5-HT1B autoreceptors, providing negative feedback on serotonin release.[1][4]

  • 5-HT3 Receptor Antagonism: Blocks 5-HT3 receptors, which may contribute to its pro-cognitive effects and reduced nausea.[2][4]

  • 5-HT1D Receptor Antagonism: Blocks 5-HT1D autoreceptors, further enhancing serotonin release.[1][3][4]

  • 5-HT7 Receptor Antagonism: Blocks 5-HT7 receptors, which may have antidepressant and pro-cognitive effects.[3][4]

This multimodal action is thought to contribute to this compound's efficacy in treating major depressive disorder (MDD) and its potential benefits on cognitive function.[3][5] Imaging techniques like PET and SPECT are invaluable tools for directly measuring the engagement of this compound with these targets in the living brain, providing crucial information for drug development and understanding its therapeutic effects.[6]

Imaging Techniques for Target Engagement

PET and SPECT are functional imaging techniques that use radiolabeled molecules (radioligands or radiotracers) to visualize and quantify specific molecular targets in the body.[7] For this compound, these techniques are primarily used to measure the occupancy of serotonin transporters and receptors in the brain.

Positron Emission Tomography (PET)

PET offers high sensitivity and spatial resolution, making it the preferred method for quantifying receptor and transporter occupancy.[7] The selection of a suitable radioligand with high affinity and selectivity for the target of interest is critical for successful PET imaging.

Single-Photon Emission Computed Tomography (SPECT)

SPECT is another nuclear imaging technique that can be used to assess target engagement. While generally having lower sensitivity and spatial resolution than PET, SPECT can be a viable alternative depending on the availability of specific radioligands and imaging equipment.[7]

Key Targets and Radioligands for this compound Imaging

The primary targets for imaging this compound's engagement in the brain are the serotonin transporter (SERT) and the 5-HT1A receptor.

  • Serotonin Transporter (SERT): The most commonly used PET radioligand for imaging SERT is [¹¹C]MADAM (N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine).[8] This tracer has shown high selectivity and specificity for SERT, allowing for reliable quantification of its occupancy by this compound.

  • 5-HT1A Receptor: The standard PET radioligand for imaging 5-HT1A receptors is [¹¹C]WAY 100635 . This antagonist radioligand allows for the quantification of 5-HT1A receptor density and occupancy.

Quantitative Data Summary

The following table summarizes the quantitative data on this compound's serotonin transporter (SERT) occupancy as determined by PET imaging studies.

This compound DoseDuration of TreatmentBrain Region(s)Mean SERT Occupancy (%)RadioligandReference
2.5 mg/day9 daysRaphe Nucleus25%[¹¹C]MADAM[9]
5 mg/dayNot SpecifiedNot Specified50%Not Specified[9]
10 mg/day9 daysRaphe Nucleus53%[¹¹C]MADAM[9]
10 mg/dayNot SpecifiedNot Specified65%Not Specified[9]
20 mg/dayNot SpecifiedNot Specified≥80%Not Specified[9]
60 mg/day9 daysRaphe Nucleus98%[¹¹C]MADAM[9]

Note: A study using [¹¹C]WAY 100635 found no significant occupancy of the 5-HT1A receptor with this compound at a dose of 30 mg/day for 9 days.[9]

Experimental Protocols

The following are detailed protocols for conducting PET imaging studies to assess this compound's target engagement.

Protocol 1: Quantification of Serotonin Transporter (SERT) Occupancy using [¹¹C]MADAM PET

1. Subject Preparation:

  • Subjects should be healthy volunteers or patients with MDD.
  • A physical examination, electrocardiogram, and blood and urine tests should be conducted to ensure eligibility.
  • Subjects should abstain from caffeine, alcohol, and nicotine for at least 12 hours prior to the scan.
  • For occupancy studies, a baseline PET scan is performed before this compound administration. A second scan is performed after a specified period of this compound treatment.

2. Radioligand Synthesis:

  • [¹¹C]MADAM is synthesized by the N-methylation of the corresponding desmethyl precursor using [¹¹C]methyl iodide.
  • Radiochemical purity and specific activity should be determined before administration.

3. PET Image Acquisition:

  • PET scans are performed on a high-resolution brain scanner.
  • A transmission scan is acquired for attenuation correction.
  • A bolus injection of [¹¹C]MADAM (typically 370-555 MBq) is administered intravenously.
  • Dynamic 3D emission data are collected for 90-120 minutes.
  • Arterial blood sampling may be performed to obtain a metabolite-corrected arterial input function, though reference tissue models are often used to simplify the procedure.[10]

4. MRI Acquisition and Co-registration:

  • A high-resolution T1-weighted anatomical MRI is acquired for each subject.
  • The PET images are co-registered to the individual's MRI to allow for accurate delineation of regions of interest (ROIs).

5. Data Analysis:

  • Time-activity curves are generated for various brain regions of interest, including the raphe nuclei, striatum, thalamus, and cortical regions.
  • The cerebellum is typically used as a reference region due to its low density of SERT.[8][10]
  • The binding potential (BP_ND) is calculated using a simplified reference tissue model (SRTM) or other appropriate kinetic models.[8]
  • SERT occupancy is calculated using the following formula:
  • Occupancy (%) = [(BP_ND_baseline - BP_ND_post-vortioxetine) / BP_ND_baseline] x 100

Protocol 2: Quantification of 5-HT1A Receptor Occupancy using [¹¹C]WAY 100635 PET

1. Subject Preparation:

  • Similar to the [¹¹C]MADAM protocol.
  • Exclusion criteria should include recent use of medications that may interfere with the serotonergic system.

2. Radioligand Synthesis:

  • [¹¹C]WAY 100635 is typically synthesized by the N-acylation of the appropriate precursor with [¹¹C]acyl chloride or by the reaction of a desmethyl precursor with [¹¹C]methyl iodide.
  • Radiochemical purity and specific activity must be verified.

3. PET Image Acquisition:

  • The procedure is similar to the [¹¹C]MADAM protocol, with a bolus injection of [¹¹C]WAY 100635 (typically 185-370 MBq).
  • Dynamic emission data are collected for 90 minutes.

4. MRI Acquisition and Co-registration:

  • Identical to the [¹¹C]MADAM protocol.

5. Data Analysis:

  • Time-activity curves are generated for ROIs including the raphe nuclei, hippocampus, and cortical regions.
  • The cerebellum is used as the reference region.
  • The binding potential (BP_ND) is calculated using the SRTM or other suitable models.
  • 5-HT1A receptor occupancy is calculated using the same formula as for SERT occupancy.

Visualizations

This compound's Multimodal Mechanism of Action

Vortioxetine_Mechanism cluster_targets Molecular Targets cluster_effects Primary Effects This compound This compound SERT SERT This compound->SERT Inhibits HT1A 5-HT1A This compound->HT1A Agonist HT1B 5-HT1B This compound->HT1B Partial Agonist HT3 5-HT3 This compound->HT3 Antagonist HT1D 5-HT1D This compound->HT1D Antagonist HT7 5-HT7 This compound->HT7 Antagonist Inhibition Inhibition Agonism Agonism PartialAgonism Partial Agonism Antagonism1 Antagonism Antagonism2 Antagonism Antagonism3 Antagonism

Caption: this compound's interactions with its primary molecular targets.

Experimental Workflow for PET Occupancy Studies

PET_Workflow cluster_preparation Subject Preparation cluster_analysis Data Acquisition & Analysis Screening Screening & Informed Consent Baseline_Scan Baseline PET Scan (Pre-Vortioxetine) Screening->Baseline_Scan Vortioxetine_Admin This compound Administration Baseline_Scan->Vortioxetine_Admin Post_Treatment_Scan Post-Treatment PET Scan Vortioxetine_Admin->Post_Treatment_Scan PET_MRI_Coreg PET-MRI Co-registration Post_Treatment_Scan->PET_MRI_Coreg MRI_Acquisition Anatomical MRI MRI_Acquisition->PET_MRI_Coreg ROI_Delineation ROI Delineation PET_MRI_Coreg->ROI_Delineation Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Delineation->Kinetic_Modeling Occupancy_Calc Occupancy Calculation Kinetic_Modeling->Occupancy_Calc

References

Application Notes and Protocols for the Analytical Estimation of Vortioxetine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of Vortioxetine hydrobromide in bulk drug and pharmaceutical dosage forms. The included protocols for Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry are designed to be readily implemented in a laboratory setting.

Overview of Analytical Methods

A variety of analytical techniques have been successfully employed for the estimation of this compound hydrobromide, ensuring accurate and reliable results for quality control and research purposes.[1] The most common methods include RP-HPLC, which offers high specificity and sensitivity, HPTLC for rapid analysis of multiple samples, and UV-Spectrophotometry for a simple and cost-effective approach.[1][2]

Quantitative Data Summary

The following tables summarize the key parameters and validation data for the described analytical methods, allowing for easy comparison and selection of the most suitable method for a specific application.

Table 1: RP-HPLC Method Parameters

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase INERTSIL ODS-3V C-18 (250mm x 4.6mm, 5µ)[3]BDS (150mm x 4.6mm, 5µm)[4]Cosmosil C18 (250mm x 4.6ID, 5 micron)[5]Waters Symmetry C18 (100 x 4.6 mm, 3.5 µm)[6]
Mobile Phase Ammonium acetate (pH 4.5) : Acetonitrile (40:60)[3]Acetonitrile : KH2PO4 (60:40)[4]Acetonitrile : Methanol : Water (40:50:10 v/v)[5]Methanol : 0.05 M KH2PO4 (pH 3.0) (30:70, v/v)[6]
Flow Rate 1.0 mL/min[3]1.0 mL/min[4]0.8 mL/min[5]1.3 mL/min[6]
Detection Wavelength 228 nm[3]260 nm[4]370 nm[5]225 nm[6]
Retention Time Not SpecifiedNot Specified4.498 min[5]Not Specified
Linearity Range 2.5 - 7.5 µg/mL[3]5 - 30 µg/mL[4]10 - 50 µg/mL[5]10.0 - 70.0 µg/mL[6]
Correlation Coefficient (r²) 0.9960[3]Not Specified0.9991[5]0.9998[6]
LOD Not SpecifiedNot Specified0.23927 µg/mL[5]Not Specified
LOQ Not SpecifiedNot Specified0.72507 µg/mL[5]Not Specified

Table 2: HPTLC Method Parameters

ParameterMethod Details
Stationary Phase Pre-coated silica gel G60 F254 aluminium plates[7]
Mobile Phase Chloroform : Methanol : Glacial acetic acid (92:8:5 v/v/v)[7]
Detection Wavelength 230 nm[7]
Rf Value 0.65 ± 0.03[7]
Linearity Range 500 - 900 ng/spot[7]
Correlation Coefficient (r²) 0.9932[7]
LOD 37.81 ng/spot[7]
LOQ 114.6 ng/spot[7]

Table 3: UV-Spectrophotometry Method Parameters

ParameterMethod AMethod B
Solvent Methanol[8]Water : Methanol (50:50 v/v)[8]
λmax 228 nm[8]224 nm[8]
Linearity Range 2 - 12 µg/mL[8]3 - 15 µg/mL[8]
Correlation Coefficient (r²) 0.999[8]0.999[8]
Molar Absorptivity Not SpecifiedNot Specified
Sandell's Sensitivity Not SpecifiedNot Specified

Experimental Protocols

RP-HPLC Method

This protocol is a generalized representation based on common parameters found in the literature.[4][5][9]

Objective: To quantify this compound hydrobromide in bulk and tablet dosage forms using a stability-indicating RP-HPLC method.[9]

Materials:

  • This compound hydrobromide reference standard

  • This compound hydrobromide tablets

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Equipment:

  • HPLC system with UV-Vis or PDA detector

  • Analytical balance

  • Sonicator

  • pH meter

  • 0.45 µm membrane filters

Chromatographic Conditions (Example based on Method 2):

  • Column: BDS C18 (150mm x 4.6mm, 5µm)[4]

  • Mobile Phase: Acetonitrile : Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (60:40 v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 260 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Preparation of Mobile Phase: Prepare the potassium dihydrogen phosphate buffer and filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas by sonication.

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrobromide reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[4]

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 5 to 30 µg/mL with the mobile phase.[4]

  • Preparation of Sample Solution (for Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a quantity of powder equivalent to 10 mg of this compound hydrobromide to a 100 mL volumetric flask.[4]

    • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm membrane filter.

    • Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).[4]

  • Analysis:

    • Inject 20 µL of the blank (mobile phase), standard solutions, and sample solution into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound hydrobromide in the sample solution from the calibration curve.

System Suitability: Perform system suitability tests by injecting the standard solution six times. The %RSD for the peak area should be less than 2.0%. Theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.

HPTLC Method

Objective: To estimate this compound hydrobromide in bulk and pharmaceutical formulations by HPTLC.

Materials:

  • This compound hydrobromide reference standard

  • This compound hydrobromide tablets

  • Chloroform (AR grade)

  • Methanol (AR grade)

  • Glacial acetic acid (AR grade)

Equipment:

  • HPTLC system with a sample applicator and scanner

  • TLC plates pre-coated with silica gel 60 F254

  • Twin-trough developing chamber

  • Analytical balance

Procedure:

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound hydrobromide and dissolve it in 50 mL of methanol.[7]

  • Preparation of Working Standard Solution (200 µg/mL): Dilute 10 mL of the stock solution to 50 mL with methanol.[7]

  • Sample Application: Apply bands of the standard and sample solutions (prepared similarly to the standard) on the HPTLC plate using an automated applicator. The application volume will depend on the desired concentration for the calibration curve (e.g., 2.5 to 4.5 µL to get 500-900 ng/spot).[7]

  • Chromatographic Development:

    • Prepare the mobile phase consisting of Chloroform: Methanol: Glacial acetic acid (92:8:5 v/v/v).[7]

    • Saturate the developing chamber with the mobile phase for 10 minutes at room temperature.[7]

    • Place the HPTLC plate in the chamber and allow the solvent front to travel up to a distance of about 8 cm.

  • Drying and Detection:

    • Remove the plate from the chamber and dry it in an oven.

    • Scan the dried plate using a TLC scanner at a wavelength of 230 nm.[7]

  • Quantification:

    • Record the peak areas and plot a calibration curve of peak area versus concentration of the standard.

    • Determine the concentration of this compound hydrobromide in the sample from the calibration curve.

UV-Spectrophotometry Method

Objective: To determine the concentration of this compound hydrobromide in bulk and pharmaceutical dosage forms using a simple UV spectrophotometric method.[8]

Materials:

  • This compound hydrobromide reference standard

  • This compound hydrobromide tablets

  • Methanol (AR grade)

  • Distilled water

Equipment:

  • UV-Visible spectrophotometer

  • Analytical balance

  • Volumetric flasks

  • Cuvettes

Procedure (Method A):

  • Determination of λmax: Prepare a dilute solution of this compound hydrobromide in methanol and scan it in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax is 228 nm.[8]

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrobromide and dissolve it in 100 mL of methanol.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2 to 12 µg/mL with methanol.[8]

  • Preparation of Sample Solution (for Tablets):

    • Weigh and powder 20 tablets.

    • Transfer an amount of powder equivalent to 10 mg of this compound hydrobromide to a 100 mL volumetric flask.

    • Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.

    • Filter the solution and dilute the filtrate with methanol to obtain a concentration within the calibration range.

  • Measurement:

    • Measure the absorbance of the standard and sample solutions at 228 nm against a methanol blank.[8]

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound hydrobromide in the sample solution from the calibration curve.

Visualizations

Mechanism of Action of this compound

This compound is an antidepressant with a multimodal mechanism of action. It is primarily a serotonin (5-HT) reuptake inhibitor, but it also acts as an agonist at 5-HT1A receptors and an antagonist at 5-HT3 receptors.[4]

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits 5HT1A 5-HT1A Receptor This compound->5HT1A Agonist 5HT3 5-HT3 Receptor This compound->5HT3 Antagonist 5HT_release SERT->5HT_release Reuptake 5HT 5-HT 5HT->5HT1A Agonist 5HT->5HT3 Binds Neuronal_Response Altered Neuronal Activity 5HT1A->Neuronal_Response Modulates 5HT3->Neuronal_Response Modulates

Caption: Multimodal mechanism of action of this compound.

General Workflow for RP-HPLC Analysis

The following diagram illustrates the typical workflow for the analysis of this compound hydrobromide using RP-HPLC.

G Start Start Prepare_Mobile_Phase Prepare Mobile Phase Start->Prepare_Mobile_Phase Prepare_Standard_Solutions Prepare Standard Solutions Start->Prepare_Standard_Solutions Prepare_Sample_Solution Prepare Sample Solution (from Tablets) Start->Prepare_Sample_Solution HPLC_System_Setup HPLC System Setup (Column, Flow Rate, Wavelength) Prepare_Mobile_Phase->HPLC_System_Setup Inject_Samples Inject Blank, Standards, and Sample Prepare_Standard_Solutions->Inject_Samples Prepare_Sample_Solution->Inject_Samples HPLC_System_Setup->Inject_Samples Data_Acquisition Data Acquisition (Chromatograms) Inject_Samples->Data_Acquisition Data_Analysis Data Analysis (Peak Area, Calibration Curve) Data_Acquisition->Data_Analysis Calculate_Concentration Calculate this compound Concentration Data_Analysis->Calculate_Concentration End End Calculate_Concentration->End

Caption: General workflow for RP-HPLC analysis of this compound.

Forced Degradation Study Workflow

This diagram outlines the steps involved in a forced degradation study to assess the stability-indicating nature of an analytical method.[9]

G Start Start Prepare_Drug_Solution Prepare this compound Stock Solution Start->Prepare_Drug_Solution Stress_Conditions Apply Stress Conditions Prepare_Drug_Solution->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Stress_Conditions->Base_Hydrolysis Oxidative_Degradation Oxidative Degradation (e.g., 3% H2O2) Stress_Conditions->Oxidative_Degradation Thermal_Degradation Thermal Degradation (Heat) Stress_Conditions->Thermal_Degradation Photolytic_Degradation Photolytic Degradation (UV Light) Stress_Conditions->Photolytic_Degradation Neutralize_Analyze Neutralize (if needed) and Analyze by HPLC Acid_Hydrolysis->Neutralize_Analyze Base_Hydrolysis->Neutralize_Analyze Oxidative_Degradation->Neutralize_Analyze Thermal_Degradation->Neutralize_Analyze Photolytic_Degradation->Neutralize_Analyze Evaluate_Results Evaluate Results: Peak Purity, Mass Balance, Degradation Products Neutralize_Analyze->Evaluate_Results End End Evaluate_Results->End

Caption: Workflow for a forced degradation study.

References

Troubleshooting & Optimization

Overcoming poor solubility of Vortioxetine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vortioxetine Formulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice for researchers encountering challenges with the poor aqueous solubility of this compound. The following FAQs, protocols, and data summaries are designed to address specific issues faced during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the baseline aqueous solubility of this compound and its hydrobromide salt?

A1: this compound as a free base is poorly soluble in water. The hydrobromide salt is used commercially to improve solubility, but it still exhibits limited and pH-dependent solubility in aqueous solutions.[1][2] Understanding these baseline values is critical for experimental design.

Table 1: Aqueous Solubility of this compound Forms

Form Condition Solubility (mg/mL)
This compound (Free Base) Water at 37 °C ~ 0.04[1][2]
This compound Hydrobromide Water, ambient temp (pH 5.5) ~ 1.3[3]
This compound Hydrobromide Aqueous Buffer (pH 7.4) ~ 0.05[3]

| this compound Hydrobromide | 1:3 DMSO:PBS (pH 7.2) | ~ 0.25[4][5] |

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I check first?

A2: If you are experiencing difficulty dissolving this compound hydrobromide, several factors could be at play. The most common issues are related to the pH of your buffer, the concentration you are trying to achieve, and the need for a co-solvent. Use the following workflow to troubleshoot the problem.

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: this compound does not dissolve check_ph Check Buffer pH Is pH < 6.0? start->check_ph ph_ok pH is likely suitable. check_ph->ph_ok  Yes ph_high pH is too high. Solubility drops significantly above pH 6.8. check_ph->ph_high No check_conc Check Concentration Is it above 1 mg/mL? conc_high Concentration is high. May exceed solubility limit. check_conc->conc_high Yes conc_ok Concentration is likely achievable at optimal pH. check_conc->conc_ok  No ph_ok->check_conc adjust_ph Action: Lower buffer pH to < 6.0 (if experiment allows). ph_high->adjust_ph end_solved Problem Solved adjust_ph->end_solved use_cosolvent Action: Use a co-solvent (e.g., DMSO) or complexation agent (e.g., Cyclodextrin). conc_high->use_cosolvent conc_ok->end_solved use_cosolvent->end_solved

A troubleshooting workflow for solubility issues.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound for experimental use?

A3: For laboratory-scale experiments, several effective methods can be employed to increase the concentration of this compound in aqueous solutions. These can be broadly categorized into adjusting the properties of the solvent system or using complexation agents to encapsulate the drug molecule.

G cluster_0 Strategies for Enhancing this compound Solubility cluster_1 Solvent System Modification cluster_2 Molecular Encapsulation cluster_3 Advanced Formulation (Drug Development) start Poorly Soluble This compound ph_adjust pH Adjustment (Acidification) start->ph_adjust cosolvency Co-solvency (e.g., DMSO, Ethanol) start->cosolvency complexation Complexation (e.g., Cyclodextrins) start->complexation salts Salt Formation & Co-crystals start->salts nano Nanotechnology (Nanocrystals) start->nano end_node Enhanced Aqueous Solubility ph_adjust->end_node cosolvency->end_node complexation->end_node salts->end_node nano->end_node

Primary strategies for solubility enhancement.
Q4: How can I use pH adjustment to improve this compound solubility?

A4: this compound is a weak base with pKa values of 3.0 and 9.1.[3][6] Its solubility is highly dependent on pH, increasing significantly in acidic conditions. By lowering the pH of your aqueous buffer to below its pKa of 3.0, you can fully ionize the molecule, which enhances its interaction with water and improves solubility. The compound is known to dissolve rapidly in 0.1 N HCl.[7]

Experimental Protocol 1: pH Adjustment Method

  • Prepare Buffer: Start with a buffer system that is effective in the desired acidic pH range (e.g., citrate or glycine-HCl buffer).

  • Initial pH: Adjust the buffer to a pH between 2.0 and 4.0 using HCl.

  • Add this compound: Slowly add the weighed this compound hydrobromide powder to the buffer while stirring continuously.

  • Check Dissolution: Observe for complete dissolution. Gentle warming or sonication can be used to expedite the process.

  • Final pH Adjustment: Once dissolved, the pH can be carefully and slowly adjusted upwards if required by the experiment, but be aware that precipitation may occur as you approach and exceed a pH of 6.0.

Caution: Ensure the final pH is compatible with your experimental system (e.g., cell viability, protein stability).

Q5: What is the recommended protocol for using co-solvents like DMSO?

A5: Using a water-miscible organic co-solvent is a common and effective technique. This compound is highly soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[4][5] The standard procedure involves creating a concentrated stock solution in the organic solvent, which can then be diluted into the aqueous experimental medium.

Experimental Protocol 2: Co-solvent (DMSO) Method

  • Prepare Stock Solution: Accurately weigh the required amount of this compound hydrobromide. Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 30 mg/mL).[4][5] Ensure the solid is completely dissolved; sonication can assist.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution: For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. It is critical to add the DMSO stock solution to the aqueous buffer (not the other way around) while vortexing or stirring to prevent precipitation.

  • Final Concentration: The final concentration of DMSO in your aqueous medium should be kept to a minimum, typically below 0.5%, as it can be toxic to cells and may affect experimental outcomes. A 1:3 solution of DMSO:PBS can yield a this compound solubility of approximately 0.25 mg/mL.[4][5]

Q6: How can cyclodextrins be used to increase this compound solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more soluble in water.[8] This technique has been shown to be effective for this compound.[9][10]

Table 2: Solubility Enhancement with β-Cyclodextrin

Molar Ratio (this compound HBr : β-CD) Observation
1:1 Moderate solubility improvement

| 1:2 | Highest solubility improvement observed[9] |

Experimental Protocol 3: β-Cyclodextrin Inclusion Complexation (Kneading Method)

  • Molar Calculation: Calculate the masses of this compound hydrobromide and β-Cyclodextrin required for a 1:2 molar ratio.

  • Mixing: Place the two powders in a mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 30-45 minutes to form a homogenous, paste-like consistency.

  • Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated and a constant weight is achieved.

  • Final Product: The resulting dried complex can be lightly ground into a fine powder. This powder can then be dissolved in your aqueous buffer, where it will exhibit significantly enhanced solubility compared to the unprocessed drug.

Q7: What advanced formulation strategies are used to improve this compound's solubility in drug development?

A7: In formal drug development, more advanced techniques are used to create stable, solid dosage forms with enhanced dissolution and bioavailability. Two prominent strategies for this compound are salt formation/co-crystallization and nanotechnology.

  • Salt Formation and Co-crystals: While this compound is already supplied as a hydrobromide salt, forming salts or co-crystals with other pharmaceutically acceptable acids can dramatically increase solubility. This is a highly effective method demonstrated in multiple studies.[1][2][11][12][13]

Table 3: Solubility Enhancement of this compound with Different Salt Formers

Salt/Co-crystal Former Resulting Form Solubility Increase (vs. Free Base)
Malonic Acid VOT-MA-H₂O (Salt Hydrate) 96-fold[2]
Succinic Acid VOT-SUA-H₂O (Salt Hydrate) ~58-fold (based on dissolution)[2]
Oxalic Acid VOT-OA (Salt) ~11-fold (based on dissolution)[2]
L-Aspartic Acid VT-ASP-H₂O (Salt Hydrate) 414-fold[11]

| 2,5-Dihydroxybenzoic Acid | VOT-25BA (Salt) | Most soluble among tested dihydroxybenzoic acids[1][12] |

  • Nanotechnology: Techniques like nanoprecipitation can be used to produce drug nanocrystals. The significant reduction in particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate.[14] This approach has been proposed for creating orally disintegrating tablets of this compound to enhance its solubility and dissolution profile.

This compound's Mechanism of Action

For context in your research, it is helpful to understand this compound's multimodal mechanism of action. It functions not only as a serotonin reuptake inhibitor but also interacts with multiple serotonin receptors directly. This complex pharmacology is what distinguishes it from traditional SSRIs and SNRIs.[15][16][17][18]

This compound's targets in the serotonergic system.

References

Addressing variability in animal model response to Vortioxetine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in animal model responses to Vortioxetine. The information is tailored for researchers, scientists, and drug development professionals to facilitate the design and interpretation of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound that I should consider when designing my animal study?

A1: this compound is a multimodal antidepressant.[1][2][3][4] Its primary mechanism involves inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synapse.[5][6] However, unlike traditional SSRIs, this compound also interacts with several other serotonin receptors, which contributes to its distinct pharmacological profile.[1][3][4][7][8] This multimodal activity includes:

  • Agonism at 5-HT1A receptors.[1][3][5][6][8]

  • Partial agonism at 5-HT1B receptors.[1][3][6][8]

  • Antagonism at 5-HT1D, 5-HT3, and 5-HT7 receptors.[1][3][5][6][8]

This complex receptor profile allows this compound to modulate not only the serotonergic system but also other neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, histamine, and glutamate.[1][3][4][7]

Q2: I am not seeing a significant antidepressant-like effect in my rodent model. What are some potential reasons?

A2: Variability in the response to this compound in animal models can arise from several factors:

  • Animal Strain and Species: Different strains of mice and rats can exhibit varied responses to antidepressants due to genetic differences in serotonin systems and metabolism. Notably, the affinity of this compound for 5-HT1A and 5-HT7 receptors is lower in rats compared to humans, which might underestimate the full pharmacodynamic effect in rat models.[9]

  • Dosage and Administration Route: The antidepressant-like and cognitive-enhancing effects of this compound are dose-dependent.[10] It's crucial to use a dose range that ensures sufficient target engagement. In rats, lower doses preferentially occupy SERT and 5-HT3 receptors, while higher doses are needed to engage other 5-HT receptors.[11] The route of administration (e.g., oral gavage, subcutaneous injection, intraperitoneal injection) can also affect the pharmacokinetic profile.

  • Duration of Treatment: Some effects of this compound, particularly those related to neuroplasticity and gene expression, may require chronic administration.[10][12][13] Acute administration might not be sufficient to induce significant behavioral changes in certain models.

  • Choice of Behavioral Test: The effectiveness of this compound can vary depending on the specific behavioral paradigm used to model depression-like or anxiety-like behaviors. This compound has shown efficacy in the forced swim test, social interaction test, and novelty-suppressed feeding test.[9][10][14]

  • Metabolism: this compound is extensively metabolized by cytochrome P450 enzymes, primarily CYP2D6.[15][16][17] Genetic variations in these enzymes across different animal strains could lead to differences in drug exposure and, consequently, efficacy.

Q3: How does this compound's effect on cognitive function in animal models differ from that of SSRIs and SNRIs?

A3: Preclinical studies suggest that this compound has a more robust and distinct effect on cognitive function compared to traditional SSRIs and SNRIs.[2][7][8][18] While SSRIs and SNRIs can improve cognitive deficits associated with depression, this compound has demonstrated pro-cognitive effects in various animal models assessing attention, memory, and executive function, even in healthy animals.[3][10][14][18][19][20] These cognitive-enhancing properties are thought to be mediated by its multimodal mechanism, particularly its antagonism of 5-HT3 receptors, which can lead to increased release of acetylcholine and other neurotransmitters involved in cognition.[1][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in behavioral data between animals. 1. Inconsistent drug administration. 2. Environmental stressors. 3. Genetic differences within the cohort. 4. Circadian rhythm disruptions.1. Ensure precise and consistent dosing and administration technique for all animals. 2. Standardize housing conditions and minimize environmental stressors. Handle animals consistently. 3. Use a genetically homogeneous animal strain. 4. Conduct behavioral testing at the same time each day.[21]
Lack of expected pro-cognitive effects. 1. Inappropriate behavioral assay. 2. Insufficient drug dosage or treatment duration. 3. Age of the animals.1. Select cognitive tests sensitive to the domains targeted by this compound, such as the Novel Object Recognition (NOR) test for memory or the attentional set-shifting task for executive function.[10][14] 2. Perform a dose-response study to determine the optimal dose for your specific model and cognitive endpoint. Consider chronic administration. 3. The effects of this compound on neuroplasticity and cognition have been demonstrated in both young and middle-aged animals.[13] Be mindful of age-related changes in cognitive function.
Unexpected side effects (e.g., altered locomotion). 1. Off-target effects at high doses. 2. Interaction with other experimental compounds.1. Review the dose-response relationship and consider using a lower dose that still engages the primary targets. 2. If using co-treatments, investigate potential drug-drug interactions. This compound's metabolism can be affected by strong CYP2D6 inhibitors or inducers.[16][17]
Discrepancy between behavioral and molecular results. 1. Timing of tissue collection. 2. Regional differences in the brain.1. Time tissue collection to coincide with the expected peak of the molecular changes following the final drug administration. 2. Analyze specific brain regions relevant to the behavior being studied (e.g., hippocampus and prefrontal cortex for cognition).[5][12]

Data Presentation

Table 1: this compound Receptor Binding Affinities (Ki, nM)

TargetHumanRat
SERT 1.68.6
5-HT1A 15230
5-HT1B 33-
5-HT1D 54-
5-HT3 3.71.1
5-HT7 19200
Data compiled from multiple sources.[5][6][9]

Table 2: Effective Doses of this compound in Rodent Models

Animal ModelTestDose Range (mg/kg)AdministrationKey FindingsReference
Rats (Sprague-Dawley) Forced Swim Test7.8 (s.c.)24, 6, and 1 hr priorAntidepressant-like effect[14]
Rats (Sprague-Dawley) Social Interaction2 (p.o.)AcuteAnxiolytic-like effect[14]
Rats (Sprague-Dawley) Novel Object Recognition10 (i.p.)AcuteEnhanced short-term episodic memory[10][22]
Mice Forced Swim Test10 (oral)Chronic (23 days)Antidepressant-like effect[10]
Mice (BTBR) Marble Burying5-10 (i.p.)AcuteReduced repetitive behavior[23]

Experimental Protocols

1. Novel Object Recognition (NOR) Test

This test assesses short-term episodic memory in rodents.

  • Habituation: Individually house rats in the testing arena (e.g., a 40x40x40 cm open field) for a set period (e.g., 10 minutes) for 2-3 consecutive days to reduce novelty-induced stress.

  • Training (Acquisition) Phase: Place two identical objects in the arena. Allow the animal to explore the objects for a defined period (e.g., 5 minutes).

  • Retention Phase: After a specific inter-trial interval (e.g., 1 hour), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 50%) indicates successful memory consolidation. This compound (e.g., 10 mg/kg, i.p.) is typically administered before the training phase.[10][22]

2. Forced Swim Test (FST)

This test is used to screen for antidepressant-like activity.

  • Pre-swim Session (Day 1): Place the animal in a cylinder of water (e.g., 25 cm deep) for 15 minutes. This induces a state of helplessness.

  • Test Session (Day 2): 24 hours later, place the animal back in the water for a 5-minute test session.

  • Data Analysis: Record the duration of immobility. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect. This compound is administered at various time points before the test session.[10][14]

3. Chronic Unpredictable Mild Stress (CUMS) Model

This model is used to induce a depression-like phenotype in rodents.

  • Stress Protocol: For several weeks (e.g., 6 weeks), expose rats to a series of mild, unpredictable stressors daily.[24] Examples of stressors include:

    • Stroboscopic illumination

    • Tilted cage

    • Wet bedding

    • Food and water deprivation

    • Forced swimming in cold water

  • Behavioral Assessment: Following the stress period, assess for depression-like behaviors such as anhedonia (reduced sucrose preference), anxiety (elevated plus maze), and cognitive deficits (NOR test).

  • This compound Treatment: this compound can be administered during the stress period to assess its preventative effects or after the stress period to evaluate its therapeutic effects.

Mandatory Visualizations

Vortioxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin 5-HT HT1A_pre 5-HT1A (auto) HT1B_pre 5-HT1B (auto) HT1A_post 5-HT1A Serotonin->HT1A_post HT1D_post 5-HT1D Serotonin->HT1D_post HT3_post 5-HT3 Serotonin->HT3_post HT7_post 5-HT7 Serotonin->HT7_post This compound This compound This compound->SERT Inhibition This compound->HT1A_pre Agonism This compound->HT1B_pre Partial Agonism This compound->HT1A_post Agonism This compound->HT1D_post Antagonism This compound->HT3_post Antagonism This compound->HT7_post Antagonism

This compound's multimodal mechanism of action.

Experimental_Workflow_NOR cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis A1 Animal Habituation (2-3 days) A2 Drug Administration (e.g., this compound 10 mg/kg, i.p.) A1->A2 B1 Training Phase (Two identical objects) A2->B1 B2 Inter-Trial Interval (e.g., 1 hour) B1->B2 B3 Retention Phase (One familiar, one novel object) B2->B3 C1 Measure Exploration Time B3->C1 C2 Calculate Discrimination Index C1->C2

Workflow for the Novel Object Recognition test.

Variability_Factors cluster_biological Biological Factors cluster_experimental Experimental Design cluster_environmental Environmental Factors center Variability in Animal Model Response F1 Animal Strain/ Species Differences F1->center F2 Metabolism (CYP450 Polymorphisms) F2->center F3 Age and Sex F3->center F4 Dosage and Administration Route F4->center F5 Treatment Duration (Acute vs. Chronic) F5->center F6 Choice of Behavioral Assay F6->center F7 Housing Conditions F7->center F8 Handling and Stress F8->center

Factors influencing variability in response.

References

Troubleshooting inconsistent results in Vortioxetine binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting vortioxetine binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound binding assays, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing high non-specific binding in my this compound radioligand binding assay?

A1: High non-specific binding can obscure your specific signal. Here are several potential causes and troubleshooting steps:

  • Inadequate Blocking: The blocking agents used may not be effectively preventing the radioligand from binding to non-receptor components.

    • Solution: Increase the concentration of the blocking agent (e.g., bovine serum albumin - BSA) or try a different blocking agent like casein.[1] You can also increase the blocking incubation time and/or temperature.[2]

  • Radioligand Issues: The radioligand itself might be "sticky" or used at too high a concentration.

    • Solution: Reduce the concentration of the radioligand. For competition assays, the ideal concentration is at or below the Kd.[3] Hydrophobic radioligands tend to exhibit higher non-specific binding; including BSA, salts, or detergents in the wash buffer can help mitigate this.[4]

  • Filter Binding: The radioligand or this compound may be binding to the filter paper.

    • Solution: Pre-soak the filter plates in a solution like 0.1% to 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fiber filter.[5] The choice of filter material can also impact binding; hydrophilic PTFE or PVDF membranes generally show low analyte binding.[6]

  • Insufficient Washing: Inadequate washing may not effectively remove all unbound radioligand.

    • Solution: Increase the number of wash steps and/or the volume of ice-cold wash buffer.[2] Ensure the washing is performed quickly to prevent dissociation of the specifically bound ligand.[7]

Q2: My specific binding signal is very low. What are the possible reasons and solutions?

A2: A weak or absent specific signal can be due to several factors related to your reagents or assay conditions.

  • Inactive Receptor Preparation: The receptors in your membrane preparation may be degraded or denatured.

    • Solution: Prepare fresh membrane lysates and always include protease inhibitors during preparation.[2] Store membrane preparations at -80°C in appropriate cryoprotectant solutions.[8]

  • Incorrect Assay Buffer Composition: The pH, ionic strength, or presence of necessary co-factors in your buffer can significantly impact binding.

    • Solution: Optimize the buffer composition. Ensure the pH is optimal for the receptor of interest and that any required ions (e.g., MgCl2) are present at the correct concentration.[8]

  • Suboptimal Incubation Time and Temperature: The binding reaction may not have reached equilibrium.

    • Solution: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[3] Also, optimize the incubation temperature, as binding is temperature-dependent.[5]

  • Radioligand Degradation: The radioligand may have degraded over time.

    • Solution: Use a fresh aliquot of the radioligand. Check the manufacturer's recommendations for storage and handling. Radiochemical purity should ideally be above 90%.[4]

Q3: The results of my this compound competition binding assay are inconsistent between experiments. How can I improve reproducibility?

A3: Poor reproducibility is a common challenge. Consistency in your protocol and reagents is key.

  • Inconsistent Reagent Preparation: Variations in buffer preparation, membrane protein concentration, or ligand dilutions can lead to variability.

    • Solution: Prepare reagents fresh and use standardized protocols for all dilutions.[1] Precisely determine the protein concentration of your membrane preparation using an assay like the BCA assay and use a consistent amount in each experiment.[8]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions.

  • Instrument Variability: Fluctuations in the scintillation counter's performance can affect results.

    • Solution: Regularly perform instrument checks using a uniformity plate to identify any detector drift or other issues.[9]

  • Sample Handling: Ensure consistent sample preparation and adherence to standardized protocols.[1]

Data Presentation

This compound exhibits a multimodal mechanism of action, binding to the serotonin transporter (SERT) and several serotonin receptors with varying affinities.[10][11]

TargetBinding Affinity (Ki, nM)Functional ActivityReference
Serotonin Transporter (SERT)1.6Inhibitor[10][12]
5-HT3 Receptor3.7Antagonist[10][12]
5-HT1A Receptor15Agonist[10][12]
5-HT7 Receptor19Antagonist[10][12]
5-HT1B Receptor33Partial Agonist[10][12]
5-HT1D Receptor54Antagonist[10][12]
Norepinephrine Transporter (NET)113Blocker[10][12]
Dopamine Transporter (DAT)>1000-[10][12]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound at the Serotonin Transporter (SERT)

This protocol describes a filtration-based competitive binding assay to determine the affinity (Ki) of this compound for SERT using a radiolabeled ligand such as [3H]-citalopram.

Materials:

  • Membrane preparation from cells expressing human SERT

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [3H]-citalopram (at a concentration equal to its Kd)

  • This compound stock solution

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine)

  • 96-well plates

  • Filter plates (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethylenimine

  • Vacuum manifold/cell harvester

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]-citalopram, 50 µL membrane preparation.

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL [3H]-citalopram, 50 µL membrane preparation.

    • This compound Competition: 50 µL of this compound at various concentrations (e.g., 11-point concentration curve), 50 µL [3H]-citalopram, 50 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate.

  • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Drying: Dry the filter plate at 50°C for 30 minutes.[8]

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations

Vortioxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits R_5HT1A 5-HT1A This compound->R_5HT1A Agonist R_5HT1B 5-HT1B This compound->R_5HT1B Partial Agonist R_5HT3 5-HT3 This compound->R_5HT3 Antagonist R_5HT7 5-HT7 This compound->R_5HT7 Antagonist 5-HT Reuptake 5-HT Reuptake SERT->5-HT Reuptake Mediates Downstream Downstream Signaling (e.g., Glutamate/GABA modulation) R_5HT1A->Downstream R_5HT1B->Downstream R_5HT3->Downstream R_5HT7->Downstream

Caption: this compound's multimodal mechanism of action.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Reagents Prepare Buffers, Radioligand, Test Compound Incubation Incubate Membranes with Radioligand & Compound Reagents->Incubation Membranes Prepare Receptor Membrane Homogenate Membranes->Incubation Filtration Vacuum Filtration to Separate Bound/Free Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: General workflow for a radioligand filter binding assay.

Troubleshooting_Tree Start Inconsistent Results? High_NSB High Non-Specific Binding? Start->High_NSB Yes Low_Signal Low Specific Binding? Start->Low_Signal No High_NSB->Low_Signal No Sol_High_NSB Optimize Blocking Reduce Radioligand Conc. Pre-treat Filters (PEI) Increase Washing High_NSB->Sol_High_NSB Yes Sol_Low_Signal Check Receptor Activity Optimize Buffer/Incubation Use Fresh Radioligand Low_Signal->Sol_Low_Signal Yes Sol_Reproducibility Standardize Protocols Calibrate Pipettes Check Scintillation Counter Low_Signal->Sol_Reproducibility No, but poor reproducibility

Caption: Troubleshooting decision tree for binding assays.

References

Technical Support Center: Stability of Vortioxetine in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Vortioxetine during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound is susceptible to degradation under specific environmental conditions. The primary factors that can compromise its stability during long-term storage are exposure to light (photodegradation) and oxidizing agents (oxidative degradation).[1][2][3] It has been shown to be relatively stable under thermal and hydrolytic (acidic, basic, and neutral) stress conditions.[4]

Q2: What are the known degradation products of this compound?

A2: Forced degradation studies have identified several degradation products (DPs) of this compound, primarily formed under photolytic and oxidative stress.[4] One of the major degradation products results from the oxidation of the thioether group.[5] Advanced analytical techniques like LC-ESI-QTOF-MS have been used to identify and characterize these degradation products.[1][3]

Q3: Are there formulation strategies to enhance the long-term stability of this compound?

A3: Yes, several formulation strategies can improve the stability of this compound. One approach is the formation of a premix with pharmaceutically acceptable polymers, which can help stabilize the crystalline form of this compound hydrobromide.[6] Additionally, the use of liposomal formulations has been shown to increase the stability of this compound under stress conditions. Preparing stable salt forms and metastable polymorphs in silica nanopores are other advanced strategies to enhance stability and dissolution.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound and its formulations should be protected from light and oxidizing agents. Standard cool and dry storage conditions, away from direct sunlight, are recommended. For specific formulations, it is crucial to refer to the stability data provided by the manufacturer.

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound in a new formulation.
  • Question: We are observing significant degradation of this compound in our new tablet formulation, even under recommended storage conditions. What could be the cause?

  • Answer:

    • Excipient Incompatibility: One or more excipients in your formulation could be reacting with this compound. Reactive impurities, such as peroxides in polymers, can lead to oxidative degradation.

    • Moisture Content: Although generally stable to hydrolysis, excessive moisture within the formulation could potentially accelerate other degradation pathways, especially if reactive impurities are present.

    • Manufacturing Process: The manufacturing process itself (e.g., high temperatures during drying, exposure to intense light) might be initiating degradation.

    • Crystal Form: The crystalline form of this compound hydrobromide used can impact stability. Different polymorphs have varying stability profiles.

Issue 2: Inconsistent results from stability-indicating HPLC method.
  • Question: Our stability-indicating HPLC method is giving variable results for the quantification of this compound and its degradation products. How can we troubleshoot this?

  • Answer:

    • Mobile Phase Instability: Ensure the mobile phase is freshly prepared and properly degassed. The stability of the analytical solution in the mobile phase should be confirmed over the analysis time.

    • Column Performance: The column's performance may be deteriorating. Check for peak fronting or tailing, changes in retention time, and loss of resolution. A guard column may help extend the analytical column's life.

    • Sample Preparation: Inconsistencies in sample preparation, such as variations in dissolution time or filtration, can lead to variable results.

    • System Suitability: Always run system suitability tests before sample analysis to ensure the chromatographic system is performing adequately. Key parameters to check include theoretical plates, resolution, and peak asymmetry.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions
Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Degradation KineticsReference
Oxidative 15% H₂O₂6 hoursRoom Temp.46.64 - 48.76%First-order[1]
Photolytic UV 254 nm-Room Temp.SignificantSecond-order[1][2]
Acid Hydrolysis 0.1 M HCl--9.9%-
Base Hydrolysis 0.1 M NaOH--Stable-[4]
Thermal ---Stable-[4]
Neutral Hydrolysis Water--Stable-[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-DAD Method for this compound

This protocol is adapted from a validated method for the determination of this compound in the presence of its degradation products.[1][5]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Synergi Polar RP column (150 mm x 4.6 mm, 4 µm particle size) or equivalent.

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetate buffer (pH 3.5)

  • Diethylamine (DEA)

  • Double distilled water

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Methanol (30% v/v), Acetonitrile (30% v/v), Acetate buffer pH 3.5 (20% v/v), double distilled water (20% v/v), and 0.025 M DEA.[1]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 226 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Run Time: Sufficient to allow for the elution of all degradation products.

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For bulk drug, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For tablets, weigh and finely powder a number of tablets, then dissolve a quantity of the powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

5. Forced Degradation Study Procedure:

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at a specified temperature and for a defined period. Neutralize the solution before injection.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH under controlled conditions and neutralize before analysis.

  • Oxidative Degradation: Expose the drug solution to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a set duration.

  • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specific period.

  • Thermal Degradation: Keep the solid drug or drug solution at an elevated temperature (e.g., 60-80°C) for a defined time.

6. Analysis:

  • Inject the prepared standard and stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Vortioxetine_Metabolism cluster_CYP450 CYP450 Enzymes This compound This compound Metabolites Oxidative Metabolites This compound->Metabolites Oxidation Conjugates Glucuronic Acid Conjugates Metabolites->Conjugates Glucuronidation Excretion Excretion Conjugates->Excretion CYP2D6 CYP2D6 (Major) CYP2D6->Metabolites CYP3A4_5 CYP3A4/5 CYP3A4_5->Metabolites CYP2C9 CYP2C9 CYP2C9->Metabolites CYP2C19 CYP2C19 CYP2C19->Metabolites Other_CYPs Other CYPs (2A6, 2C8, 2B6) Other_CYPs->Metabolites

Caption: Metabolic pathway of this compound.

Forced_Degradation_Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress analysis Stability-Indicating HPLC Analysis stress->analysis data Data Acquisition (Peak Area, Retention Time) analysis->data quant Quantify this compound & Degradation Products data->quant report Report Stability Profile quant->report

Caption: Experimental workflow for forced degradation studies.

References

Refinement of surgical procedures for in vivo Vortioxetine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing surgical procedures in in vivo studies of Vortioxetine.

Troubleshooting Guides

Stereotaxic Surgery for this compound Administration

Issue Possible Cause Solution
Difficulty locating Bregma or Lambda Inexperienced surgeon, poor skull visibility.Ensure proper cleaning and drying of the skull surface. Use a surgical microscope for better visualization. For beginners, practice on cadavers is recommended.
Blocked cannula during infusion Tissue debris, clotted blood, or precipitated drug solution.Gently try to clear the blockage by infusing a small amount of sterile saline. If unsuccessful, replace the cannula. Ensure this compound solutions are fully dissolved and filtered before use.[1]
Leakage of infusate from the cannula tract Infusion rate is too high, incorrect cannula placement, or insufficient sealing.Reduce the infusion rate. Verify stereotaxic coordinates and ensure the cannula tip is in the target brain region. Allow the cannula to remain in place for a few minutes post-infusion to allow for diffusion. Use bone wax to seal the craniotomy site.
Animal shows signs of distress post-surgery (e.g., excessive vocalization, abnormal posture) Pain, infection, or adverse reaction to the anesthetic or this compound.Administer appropriate analgesics as per the approved protocol. Monitor for signs of infection (redness, swelling, discharge) and administer antibiotics if necessary. Consult with a veterinarian.[2]
Inconsistent behavioral or neurochemical results Inaccurate cannula placement, incorrect dosage, or variability in surgical recovery.Histologically verify cannula placement at the end of the experiment. Ensure accurate calculation and preparation of this compound doses. Standardize post-operative care to minimize variability in animal recovery.[3][4]

In Vivo Microdialysis for this compound Studies

Issue Possible Cause Solution
Low or no recovery of analytes Probe is not in the target region, membrane is clogged, or incorrect perfusion flow rate.Verify probe placement histologically. Before implantation, test probe recovery in vitro. If in vivo, consider a slower perfusion rate to increase recovery, though this will decrease temporal resolution.[5] For hydrophobic compounds like this compound, non-specific binding to tubing can be an issue; consider using coated tubing.[6][7]
High variability in baseline neurotransmitter levels Insufficient stabilization period after probe implantation, animal stress.Allow for an adequate stabilization period (typically 18-24 hours) after surgery before starting the experiment.[8][9] Handle animals gently to minimize stress.
Air bubbles in the microdialysis line Loose connections, outgassing of the perfusion fluid.Ensure all connections are tight. Degas the perfusion fluid before use.
Probe damage during implantation Incorrect handling, hitting a blood vessel.Handle probes with care. Use a slow and steady insertion rate. If bleeding occurs, it may be necessary to reposition the probe or use a new one.
Animal removes the microdialysis probe Inadequate cementing of the guide cannula, animal discomfort.Ensure the guide cannula is securely fixed to the skull with dental cement. Provide adequate post-operative analgesia and enrichment to reduce discomfort and scratching behavior.

Frequently Asked Questions (FAQs)

Surgical Procedures & Post-Operative Care

  • Q: What are the recommended anesthesia protocols for stereotaxic surgery in rats for this compound studies? A: A combination of ketamine and xylazine is commonly used for injectable anesthesia in rats.[10] Inhalation anesthesia with isoflurane or sevoflurane is also a good option as it allows for precise control over the depth of anesthesia.[11] The choice of anesthetic should be detailed in the approved animal use protocol.

  • Q: How can I minimize post-operative complications after survival surgery in rodents? A: To minimize complications, it is crucial to use aseptic surgical techniques, provide adequate analgesia both pre- and post-operatively, and maintain the animal's body temperature during and after surgery.[12][13] Closely monitor the animal for signs of pain, infection, and distress during the recovery period.[2]

  • Q: What are the best practices for post-operative recovery to ensure optimal outcomes in behavioral studies? A: Provide a clean, quiet, and warm environment for recovery.[14] Ensure easy access to food and water; softened food or nutritional gels can encourage eating.[12][14] Allow for a sufficient recovery period before starting behavioral testing to avoid confounding effects of the surgery. The duration of recovery can influence behavioral outcomes.

This compound Administration & Dosing

  • Q: What are the common routes of administration for this compound in in vivo rodent studies? A: this compound has been administered via several routes in rodent studies, including subcutaneous (s.c.) injection, intraperitoneal (i.p.) injection, and oral administration through medicated food or gavage.[15] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.

  • Q: How do I prepare this compound for in vivo administration? A: For injection, this compound can be dissolved in a suitable vehicle such as sterile saline or a solution containing DMSO and PEG300.[16] For oral administration in chow, it is typically mixed by a specialized provider.[15] It is crucial to ensure the drug is fully dissolved and the solution is sterile for injections.

  • Q: Are there established dose ranges for this compound in rat studies? A: Yes, various studies have used a range of doses. For example, doses of 1-10 mg/kg (s.c.) have been used to assess cognitive effects.[15] For chronic studies, this compound has been administered in the diet at concentrations that result in daily doses of around 10-40 mg/kg.[10][15] The optimal dose will depend on the research question and the specific animal model.

Quantitative Data Summary

Table 1: this compound Pharmacokinetic Parameters in Rats

ParameterValueReference
Absolute Oral Bioavailability ~10%[16]
Time to Maximum Plasma Concentration (Tmax) 7-8 hours (oral)[16]
Elimination Half-life (T1/2) 57 hours (oral)[16]

Table 2: Anesthetic Dosages for Rats

Anesthetic AgentDosageRoute of AdministrationReference
Ketamine/Xylazine80-100 mg/kg Ketamine + 5-10 mg/kg XylazineIntraperitoneal (IP)[10]
IsofluraneTo effect (typically 1.5-2.5% for maintenance)Inhalation[11]
SevofluraneTo effectInhalation[11]

Experimental Protocols

Protocol 1: Stereotaxic Cannula Implantation for Intracerebral this compound Infusion

  • Anesthesia and Analgesia: Anesthetize the rat using an approved protocol (e.g., isoflurane inhalation or ketamine/xylazine IP injection). Administer a pre-operative analgesic.

  • Animal Preparation: Shave the fur on the head and clean the area with an antiseptic solution. Mount the animal in a stereotaxic frame.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target brain region based on stereotaxic coordinates from a rat brain atlas.

  • Cannula Implantation: Slowly lower the guide cannula to the desired depth. Secure the cannula to the skull using dental cement and anchor screws.

  • Post-Operative Care: Administer post-operative analgesics and fluids. Monitor the animal closely during recovery.

Protocol 2: In Vivo Microdialysis to Measure Extracellular Neurotransmitter Levels Following this compound Administration

  • Probe Implantation: Following the procedures in Protocol 1, implant a microdialysis guide cannula into the target brain region.

  • Recovery: Allow the animal to recover for at least 24 hours.

  • Probe Insertion: Gently insert the microdialysis probe into the guide cannula.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

  • Baseline and Drug Administration: Collect baseline samples to establish stable neurotransmitter levels. Administer this compound (e.g., via IP injection) and continue collecting samples to measure changes in neurotransmitter concentrations.

  • Analysis: Analyze the dialysate samples using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

Visualizations

Vortioxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits Reuptake 5HT1A_pre 5-HT1A (Agonist) This compound->5HT1A_pre Activates 5HT1B_pre 5-HT1B (Partial Agonist) This compound->5HT1B_pre Partially Activates 5HT1A_post 5-HT1A (Agonist) This compound->5HT1A_post Activates 5HT3 5-HT3 (Antagonist) This compound->5HT3 Blocks 5HT7 5-HT7 (Antagonist) This compound->5HT7 Blocks 5HT1D 5-HT1D (Antagonist) This compound->5HT1D Blocks Serotonin_vesicle Serotonin Vesicle Serotonin_cleft Serotonin Serotonin_vesicle->Serotonin_cleft Serotonin_cleft->SERT Reuptake Serotonin_cleft->5HT1A_post Serotonin_cleft->5HT3 Serotonin_cleft->5HT7 Serotonin_cleft->5HT1D Downstream Downstream Signaling (e.g., increased DA, NE, ACh) 5HT1A_post->Downstream 5HT3->Downstream 5HT7->Downstream 5HT1D->Downstream

Caption: Simplified signaling pathway of this compound's multimodal action.

Experimental_Workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post_surgery Post-Surgical Phase cluster_experiment Experimental Phase Animal_Acclimation Animal Acclimation Anesthesia Anesthesia & Analgesia Animal_Acclimation->Anesthesia Protocol_Approval IACUC Protocol Approval Protocol_Approval->Animal_Acclimation Surgery Stereotaxic Surgery (Cannulation/Probe Implantation) Anesthesia->Surgery Recovery Recovery & Monitoring Surgery->Recovery Vortioxetine_Admin This compound Administration Recovery->Vortioxetine_Admin Data_Collection Data Collection (e.g., Microdialysis, Behavior) Vortioxetine_Admin->Data_Collection Histology Histological Verification Data_Collection->Histology

Caption: General experimental workflow for in vivo this compound studies.

References

Technical Support Center: Mitigating the Placebo Effect in Vortioxetine Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical strategies to reduce the placebo effect in clinical trials of Vortioxetine for Major Depressive Disorder (MDD). The following troubleshooting guides and frequently asked questions (FAQs) offer detailed methodologies and address common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the typical placebo response rate observed in this compound clinical trials?

A1: The placebo response in antidepressant trials, including those for this compound, can be substantial and variable. Meta-analyses of this compound trials have shown varied placebo response rates. For instance, in an 8-week study, the mean reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline for the placebo group was -10.77.[1] Another meta-analysis of 11 studies found significant variability in placebo response, which can impact the ability to detect a true drug-placebo difference.[2]

Q2: Which study design elements are most effective at reducing the placebo effect?

A2: Several study design strategies have shown utility in minimizing the placebo response in antidepressant trials. These include implementing a placebo lead-in period to identify and exclude placebo responders before randomization, utilizing a Sequential Parallel Comparison Design (SPCD) to enrich the study population with non-responders to placebo, and employing triple-blinding to minimize bias from participants, investigators, and data analysts.[3][4][5]

Q3: How can patient selection criteria be optimized to reduce placebo response?

A3: Patient selection is critical. Enrolling patients with a higher baseline severity of depression (e.g., a higher initial MADRS score) has been associated with a lower placebo response. Additionally, focusing on patients with a history of recurrent MDD rather than a first-time diagnosis may also help, as first-episode patients can have a higher likelihood of responding to placebo.

Q4: What is the role of rater training in controlling the placebo effect?

A4: Rater training is a crucial component for ensuring the quality and consistency of clinical trial data, which indirectly helps in managing the placebo effect by reducing variability in outcome assessments.[6][7] Comprehensive training on rating scales like the MADRS and Hamilton Depression Rating Scale (HAM-D) helps to standardize administration and scoring, minimizing rater-induced noise in the data.[6]

Q5: Are there any patient-focused interventions to manage expectations and reduce placebo response?

A5: Yes, patient education and expectation management are key. One such intervention is the Placebo-Control Reminder Script (PCRS), a brief, interactive procedure to educate participants about the placebo effect and factors that can influence their reporting of symptoms.[8][9][10][11] Studies have shown that using the PCRS can lead to a smaller reduction in depression scores in the placebo group, suggesting it helps mitigate the placebo response.[9]

Troubleshooting Guides

Issue: High variability and unexpected improvement in the placebo arm.

Troubleshooting Steps:

  • Review Study Design:

    • Problem: The current study design may be susceptible to a high placebo response.

    • Solution: Consider implementing a Placebo Lead-in Period or a Sequential Parallel Comparison Design (SPCD) in future trials. See the detailed protocols below for implementation guidance.

  • Assess Rater Consistency:

    • Problem: Inconsistent scoring by raters across different sites or over time can inflate the placebo response.

    • Solution: Implement a robust Rater Training and Certification Program . This should include initial training, ongoing calibration, and central monitoring of ratings. Refer to the "Experimental Protocol: Comprehensive Rater Training Program" for a detailed approach.

  • Evaluate Patient Expectations:

    • Problem: Patients' expectations of improvement can significantly contribute to the placebo effect.

    • Solution: Integrate a Standardized Patient Education component into the protocol. This can include providing neutral information about the trial and the nature of the placebo. The Placebo-Control Reminder Script (PCRS) is a validated tool for this purpose. See the protocol for its administration below.

Issue: Difficulty in demonstrating a statistically significant difference between this compound and placebo.

Troubleshooting Steps:

  • Refine Patient Population:

    • Problem: The enrolled patient population may be prone to high placebo response, masking the true effect of the drug.

    • Solution: Tighten inclusion criteria to enroll patients with a higher baseline severity of depression. A meta-analysis of this compound showed a greater drug-placebo difference in studies with lower placebo response rates.[12]

  • Enhance Blinding Procedures:

    • Problem: Inadequate blinding can lead to conscious or unconscious bias from patients and investigators.

    • Solution: Implement Triple-Blinding , where the participants, investigators, and data analysts are all unaware of the treatment allocation. This provides the highest level of control over potential bias.[3][5]

  • Optimize Statistical Analysis Plan:

    • Problem: The statistical model may not be optimally designed to handle the placebo response.

    • Solution: For SPCD, specific statistical models are required to analyze the data from both stages of the trial. For parallel designs, consider analyses that account for baseline severity and other potential covariates that might influence the placebo response.

Data Presentation

Table 1: this compound vs. Placebo - Change from Baseline in MADRS Total Score

Study/AnalysisTreatment GroupNMean Change from Baseline (SE)
8-Week, Randomized, Double-Blind Study[1]Placebo157-10.77 (0.807)
This compound 10 mg155-12.96 (0.832)
This compound 20 mg150-14.41 (0.845)
Meta-Analysis of 11 Studies (MMRM)[2]This compound 5 mg vs. Placebo-Δ -2.27
This compound 10 mg vs. Placebo-Δ -3.57
This compound 20 mg vs. Placebo-Δ -4.57

Table 2: this compound vs. Placebo - Response and Remission Rates

Study/AnalysisTreatment GroupResponse Rate (≥50% MADRS reduction)Remission Rate (MADRS ≤10)
8-Week, Randomized, Double-Blind Study[1]Placebo28.4%14.2%
This compound 10 mg33.8%21.4%
This compound 20 mg39.2%22.3%
Meta-Analysis of 12 RCTs[13]This compound vs. Placebo (Odds Ratio)1.6521.399

Experimental Protocols

Experimental Protocol: Placebo Lead-in Period

Objective: To identify and exclude subjects who show a significant improvement on placebo prior to randomization, thereby enriching the study population with true non-responders.

Methodology:

  • Screening Phase: All potential subjects undergo standard screening procedures to assess eligibility.

  • Single-Blind Placebo Lead-in (1-2 weeks):

    • All eligible subjects receive a placebo that is identical in appearance to the investigational drug.

    • Subjects are informed they are receiving a placebo.

  • Assessment: At the end of the lead-in period, subjects are reassessed using the primary efficacy scale (e.g., MADRS).

  • Exclusion Criteria: Subjects who demonstrate a pre-defined level of improvement (e.g., ≥25% reduction in MADRS score) are excluded from the randomization phase.

  • Randomization: Subjects who do not meet the placebo response criteria are then randomized to receive either this compound or a placebo in the double-blind phase of the trial.

Experimental Protocol: Sequential Parallel Comparison Design (SPCD)

Objective: To reduce the impact of placebo response and increase statistical power by using a two-stage design where placebo non-responders from the first stage are re-randomized in the second stage.

Methodology:

  • Stage 1 (e.g., 6 weeks):

    • Subjects are randomized in an unbalanced fashion (e.g., 2:3:3 ratio) to three arms:

      • This compound for 12 weeks

      • Placebo for 6 weeks followed by this compound for 6 weeks

      • Placebo for 12 weeks

  • Interim Analysis: At the end of Stage 1, subjects in the placebo arms are assessed for response.

  • Stage 2 (e.g., 6 weeks):

    • Placebo non-responders from Stage 1 are re-randomized to either this compound or placebo for the remaining 6 weeks.

    • Placebo responders from Stage 1 are discontinued from the efficacy analysis but may be followed for safety.

  • Data Analysis: The final analysis combines data from both stages, giving more weight to the results from the enriched population of placebo non-responders in Stage 2.

Experimental Protocol: Comprehensive Rater Training Program

Objective: To ensure high inter-rater reliability and minimize measurement error in the assessment of depressive symptoms.

Methodology:

  • Didactic Training:

    • Review of the rating scale (e.g., MADRS), its items, and scoring conventions.

    • Discussion of common rating errors (e.g., halo effect, leading questions).

  • Video and Live Patient Interviews:

    • Raters observe and score pre-recorded video interviews of patients with varying levels of depression.

    • Raters conduct live, supervised interviews with standardized patients or actual study participants.

  • Calibration and Certification:

    • Raters' scores are compared to those of expert raters.

    • Feedback and further training are provided until a pre-defined level of agreement is achieved.

    • Formal certification is granted to raters who demonstrate proficiency.

  • Ongoing Monitoring:

    • Periodic recalibration sessions are conducted throughout the trial.

    • Centralized monitoring of a sample of rated interviews (audio or video) can be implemented to detect rater drift.

Experimental Protocol: Placebo-Control Reminder Script (PCRS) Administration

Objective: To manage patient expectations and reduce the placebo response by educating participants about the placebo effect.

Methodology:

  • Timing: The PCRS is administered by a trained site staff member at the beginning of each assessment visit, prior to the administration of any rating scales.

  • Procedure:

    • The staff member reads the standardized script aloud to the participant. The script typically includes information about what a placebo is, the possibility of receiving one, and the importance of reporting symptoms accurately, regardless of treatment assignment.[8][10]

    • The participant is then asked to summarize the information in their own words to ensure comprehension.

    • Any questions the participant has are answered in a neutral and non-leading manner.

  • Content of the Script: The script should be carefully worded to be informative without inducing negative expectations (nocebo effect). It should emphasize the scientific importance of accurate symptom reporting.

Mandatory Visualizations

Experimental_Workflow_Placebo_Lead_In cluster_screening Screening Phase cluster_leadin Placebo Lead-in Phase (Single-Blind) cluster_decision Response Assessment cluster_randomization Double-Blind Treatment Phase s1 Potential Subjects s2 Eligibility Assessment s1->s2 l1 Eligible Subjects Receive Placebo s2->l1 l2 End of Lead-in Assessment (e.g., MADRS) l1->l2 d1 Placebo Responder? l2->d1 r1 Randomization d1->r1 No e1 Excluded d1->e1 Yes r2 This compound Arm r1->r2 r3 Placebo Arm r1->r3

Caption: Workflow for a Placebo Lead-in Period.

SPCD_Workflow cluster_stage1 Stage 1 cluster_interim Interim Assessment cluster_stage2 Stage 2 start Eligible Subjects rand1 Randomization start->rand1 drug1 This compound rand1->drug1 Arm A placebo1 Placebo rand1->placebo1 Arm B end_drug Continue on this compound drug1->end_drug assess1 End of Stage 1 Assessment placebo1->assess1 resp_check Placebo Responder? assess1->resp_check rand2 Re-randomization resp_check->rand2 No end_placebo_resp Discontinue (Efficacy) resp_check->end_placebo_resp Yes drug2 This compound rand2->drug2 placebo2 Placebo rand2->placebo2 end_final Final Analysis (Combined Data) drug2->end_final placebo2->end_final end_drug->end_final

Caption: Workflow of a Sequential Parallel Comparison Design.

Rater_Training_Pathway cluster_didactic Didactic Phase cluster_practical Practical Application cluster_certification Certification cluster_ongoing Ongoing Monitoring d1 Review Rating Scale Manual d2 Training on Common Errors d1->d2 p1 Score Video Interviews d2->p1 p2 Conduct Supervised Live Interviews p1->p2 c1 Compare Scores with Expert Raters p2->c1 c2 Achieve Pre-defined Agreement Level? c1->c2 c3 Certified Rater c2->c3 Yes feedback Feedback & Remedial Training c2->feedback No o1 Periodic Recalibration c3->o1 o2 Central Monitoring of Ratings o1->o2 feedback->p2

Caption: Pathway for Rater Training and Certification.

References

Technical Support Center: Vortioxetine Pharmacokinetic Studies & CYP2D6 Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on vortioxetine pharmacokinetic studies, with a specific focus on adjusting for CYP2D6 metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and which enzyme is most critical?

This compound is extensively metabolized in the liver, primarily through oxidation catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2][3] Other CYP isozymes, including CYP2C19, CYP2C9, CYP3A4/5, CYP2A6, CYP2B6, and CYP2C8, are involved to a lesser extent.[2][3][4] The major metabolite is a pharmacologically inactive carboxylic acid derivative.[1][3] Due to the primary role of CYP2D6, genetic variations in this enzyme can significantly impact this compound plasma concentrations.[1][3][4]

Q2: How do CYP2D6 genetic polymorphisms affect this compound pharmacokinetics?

Genetic variations in the CYP2D6 gene lead to different enzyme activity levels, resulting in distinct metabolizer phenotypes:

  • Poor Metabolizers (PMs): Have little to no CYP2D6 function. They exhibit significantly higher plasma concentrations of this compound, approximately twice as high as extensive metabolizers.[3][4][5][6][7][8]

  • Intermediate Metabolizers (IMs): Have decreased CYP2D6 function. They show a 1.5-fold increase in median this compound serum concentration compared to normal metabolizers.[9]

  • Extensive (Normal) Metabolizers (EMs): Have normal CYP2D6 function.

  • Ultrarapid Metabolizers (UMs): Have increased CYP2D6 function due to gene duplication. They have lower plasma concentrations of this compound.[6][10]

These differences in metabolism can affect both the efficacy and the tolerability of the drug.[9][10]

Q3: Are there specific dosing recommendations for this compound based on CYP2D6 genotype?

Yes, regulatory agencies and clinical guideline developers have issued specific dosing recommendations.

  • For CYP2D6 Poor Metabolizers (PMs): The maximum recommended dose is 10 mg/day.[1][5][11][12] The Clinical Pharmacogenetics Implementation Consortium (CPIC) recommends initiating therapy at 50% of the standard starting dose (e.g., 5 mg) and titrating to a maximum of 10 mg.[10]

  • For CYP2D6 Ultrarapid Metabolizers (UMs): The EMA suggests that a dose adjustment may be considered depending on the individual patient's response.[6] CPIC recommends considering an alternative drug not predominantly metabolized by CYP2D6 due to the risk of lower plasma concentrations and reduced efficacy.[10]

  • Co-administration with CYP2D6 Inhibitors: When this compound is co-administered with a strong CYP2D6 inhibitor (e.g., bupropion, fluoxetine, paroxetine), it is recommended to reduce the this compound dose by half.[1][5][11]

Troubleshooting Guide

Problem 1: High inter-individual variability in this compound plasma concentrations observed in a clinical study.

  • Possible Cause: Underlying genetic variability in the CYP2D6 gene among study participants.

  • Troubleshooting Steps:

    • CYP2D6 Genotyping: Perform CYP2D6 genotyping on all study participants to identify their metabolizer status (PM, IM, EM, UM).

    • Data Stratification: Analyze the pharmacokinetic data stratified by CYP2D6 genotype. This will likely explain a significant portion of the observed variability.

    • Dose-Adjustment Evaluation: For future studies, consider implementing genotype-guided dosing protocols based on established guidelines.

Problem 2: Unexpectedly high incidence of adverse events (e.g., nausea, headache) in a subset of patients.

  • Possible Cause: Patients experiencing adverse events may be CYP2D6 poor metabolizers or may be taking a concomitant strong CYP2D6 inhibitor, leading to higher than expected this compound exposure.[1][4]

  • Troubleshooting Steps:

    • Review Concomitant Medications: Check for the use of strong CYP2D6 inhibitors such as bupropion, fluoxetine, or paroxetine.[1][5]

    • Therapeutic Drug Monitoring (TDM): Measure this compound plasma concentrations in affected individuals to confirm elevated levels.

    • CYP2D6 Genotyping: Genotype the affected individuals to determine if they are poor metabolizers.

    • Dose Reduction: If elevated exposure is confirmed, consider a dose reduction as per guidelines.[5][11]

Data Presentation

Table 1: this compound Pharmacokinetic Parameters by CYP2D6 Metabolizer Status

CYP2D6 PhenotypeRelative this compound Exposure (vs. EMs)Oral Clearance (L/h)Dosing Recommendations
Ultrarapid Metabolizer (UM) Lower52.9Consider alternative drug or dose increase.[10]
Extensive (Normal) Metabolizer (EM) Normal34.1Standard dosing (5-20 mg/day).[1]
Intermediate Metabolizer (IM) ~1.5-fold higher26.6Standard dosing with careful monitoring.[9]
Poor Metabolizer (PM) ~2-fold higher18.1Maximum recommended dose of 10 mg/day.[5][11][12]

Data compiled from multiple sources.[4]

Experimental Protocols

Protocol 1: CYP2D6 Genotyping for Pharmacokinetic Studies

  • Sample Collection: Collect a whole blood or saliva sample from each study participant.

  • DNA Extraction: Isolate genomic DNA from the collected samples using a commercially available kit.

  • Genotyping Assay:

    • Utilize a validated genotyping platform to test for key CYP2D6 alleles, including those that result in no function (3, *4, *5, *6), decreased function (9, *10, *17, *41), and increased function (gene duplications).[13][14][15]

    • Commonly used methods include TaqMan assays for single nucleotide polymorphisms (SNPs) and copy number variations (CNVs), Luminex-based assays, or next-generation sequencing panels.[14]

  • Phenotype Assignment: Based on the identified diplotype (the combination of two alleles), assign a metabolizer phenotype (UM, EM, IM, or PM) using established guidelines, such as those from CPIC.[10][15] An activity score system is often used to translate genotype to phenotype.[16]

Mandatory Visualizations

Vortioxetine_Metabolism cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Vortioxetine_Oral This compound (Oral) Vortioxetine_Plasma This compound (Plasma) Vortioxetine_Oral->Vortioxetine_Plasma Bioavailability ~75% CYP2D6 CYP2D6 (Major) Vortioxetine_Plasma->CYP2D6 Other_CYPs CYP2C19, CYP3A4/5, etc. (Minor) Vortioxetine_Plasma->Other_CYPs Inactive_Metabolite Inactive Carboxylic Acid Metabolite CYP2D6->Inactive_Metabolite Oxidation Other_CYPs->Inactive_Metabolite Oxidation Urine_Feces Urine and Feces Inactive_Metabolite->Urine_Feces Glucuronidation & Excretion

Caption: Metabolic pathway of this compound.

PK_Study_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Bioanalysis & Genotyping cluster_data_analysis Phase 4: Data Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Informed_Consent->Inclusion_Exclusion Baseline_Assessment Baseline Assessment Inclusion_Exclusion->Baseline_Assessment Vortioxetine_Admin This compound Administration Baseline_Assessment->Vortioxetine_Admin PK_Sampling Serial Blood Sampling (PK) Vortioxetine_Admin->PK_Sampling Genomic_Sample Blood/Saliva Sample (Genotyping) Vortioxetine_Admin->Genomic_Sample Vortioxetine_Quant Quantify this compound in Plasma PK_Sampling->Vortioxetine_Quant DNA_Extraction DNA Extraction Genomic_Sample->DNA_Extraction PK_Modeling Pharmacokinetic Modeling Vortioxetine_Quant->PK_Modeling CYP2D6_Genotyping CYP2D6 Genotyping DNA_Extraction->CYP2D6_Genotyping Phenotype_Assignment Assign CYP2D6 Phenotype CYP2D6_Genotyping->Phenotype_Assignment Stratified_Analysis Stratified PK Analysis by Genotype PK_Modeling->Stratified_Analysis Phenotype_Assignment->Stratified_Analysis Report Final Report Stratified_Analysis->Report

Caption: Workflow for a this compound PK study with CYP2D6 genotyping.

References

Enhancing the translational relevance of preclinical Vortioxetine research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Preclinical Vortioxetine Research

This guide is designed to assist researchers, scientists, and drug development professionals in enhancing the translational relevance of their preclinical studies on this compound. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols in a structured question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My behavioral results are inconsistent in rodent models of depression. What are the common pitfalls?

A1: Inconsistent results in behavioral assays like the Forced Swim Test (FST) or Novel Object Recognition (NOR) are common challenges. Several factors can contribute to this variability:

  • Dosing and Administration: this compound's effects are dose-dependent. Ensure your dose selection is appropriate for the targeted receptors and desired SERT occupancy.[1] Administration via diet can lead to variability in intake compared to subcutaneous or intraperitoneal injections.[2]

  • Animal Strain and Sex: Different rodent strains can exhibit varying baseline behaviors and drug responses. Furthermore, this compound has shown different effects in male versus female rat models, particularly in SSRI-insensitive paradigms.[3][4]

  • Timing of Behavioral Testing: The timing of drug administration relative to the behavioral test is critical. Acute (single dose) versus chronic (repeated dosing) administration can yield different outcomes, especially for cognitive tasks.[2][5]

  • Environmental Factors: Stress from handling, housing conditions, and even the time of day can significantly impact behavioral outcomes.[6] Ensure standardized and consistent environmental conditions across all experimental groups.

Troubleshooting Checklist:

  • Verify dose calculations and administration route consistency.

  • Confirm the appropriateness of the chosen animal model (strain, sex, age) for your research question.

  • Standardize the timing of drug administration and behavioral testing.

  • Minimize environmental stressors and ensure consistent handling procedures.

Q2: I am not observing the expected pro-cognitive effects of this compound in my experiments. What should I check?

A2: this compound's pro-cognitive effects are a key area of interest, but demonstrating them preclinically requires careful experimental design.

  • Choice of Cognitive Task: this compound has shown efficacy in specific cognitive domains, such as memory and cognitive flexibility.[7][8][9] Assays like the Novel Object Recognition (NOR) test, contextual fear conditioning, and reversal learning tasks are often used.[2][10][11] Ensure your chosen task is sensitive to the cognitive domain you are investigating.

  • Model of Cognitive Impairment: The pro-cognitive effects of this compound are often more pronounced in models where cognitive function is impaired, such as through serotonin depletion or chronic stress.[11]

  • Receptor Occupancy: The multimodal action of this compound is crucial for its cognitive effects.[12][13] Higher doses are required to achieve functionally relevant occupancy of multiple serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT3, 5-HT7) in addition to the serotonin transporter (SERT).[1]

Troubleshooting Workflow:

G cluster_0 This compound Actions cluster_1 Primary Serotonergic Targets cluster_2 Downstream Effects This compound This compound SERT SERT This compound->SERT Inhibition HT1A 5-HT1A This compound->HT1A Agonism HT1B 5-HT1B This compound->HT1B Partial Agonism HT3 5-HT3 This compound->HT3 Antagonism HT7 5-HT7 This compound->HT7 Antagonism Serotonin ↑ Serotonin SERT->Serotonin Increases Synaptic 5-HT Glutamate ↑ Glutamate HT1A->Glutamate Modulates Transmission Norepinephrine ↑ Norepinephrine HT3->Norepinephrine Disinhibits Release Acetylcholine ↑ Acetylcholine HT3->Acetylcholine Disinhibits Release

References

Validation & Comparative

A Head-to-Head Comparison of Vortioxetine and Escitalopram on Cognitive Function in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of vortioxetine and escitalopram on cognitive function in patients with Major Depressive Disorder (MDD). The information presented is based on experimental data from head-to-head clinical trials and preclinical studies, offering a comprehensive resource for understanding the distinct pharmacological profiles and clinical outcomes of these two antidepressants.

Executive Summary

Cognitive dysfunction is a core and often persistent symptom of Major Depressive Disorder (MDD), significantly impacting patients' quality of life and functional capacity. While both this compound and escitalopram are effective in treating the mood symptoms of depression, evidence suggests they may have differential effects on cognitive function. This compound, a multimodal antidepressant, exhibits a broader mechanism of action beyond serotonin reuptake inhibition, which is hypothesized to contribute to its pro-cognitive effects. Escitalopram, a selective serotonin reuptake inhibitor (SSRI), primarily enhances serotonergic neurotransmission. This guide will delve into the clinical data, experimental methodologies, and underlying mechanisms of action to provide a clear comparison of these two treatments on cognitive domains.

Data Presentation: Quantitative Comparison of Cognitive Function

The following tables summarize the quantitative data from key head-to-head clinical trials comparing the effects of this compound and escitalopram on various domains of cognitive function.

Table 1: MATRICS Consensus Cognitive Battery (MCCB) Score Changes from Baseline to Week 8

Cognitive DomainThis compound (Mean Change)Escitalopram (Mean Change)P-valueStudy
Speed of Processing7.927.14>0.05Zhao et al. (2024)[1]
Attention/Vigilance5.163.45>0.05Zhao et al. (2024)[1]
Working Memory5.44-<0.05*Zhao et al. (2024)[1]
Verbal Learning6.936.77>0.05Zhao et al. (2024)[1]
Visual Learning-6.21>0.05Zhao et al. (2024)[1]
Reasoning and Problem Solving6.975.51>0.05Zhao et al. (2024)[1]

*Statistically significant improvement from baseline for this compound (P<0.05), while the difference between the two groups was not reported as directly compared with a p-value.

Table 2: Other Cognitive and Functional Assessments

AssessmentThis compound OutcomeEscitalopram OutcomeKey FindingsStudy
Digit Symbol Substitution Test (DSST) Numerically greater improvement-This compound showed a mean difference of 2.0 points in favor over escitalopram in the number of correct symbols, though not statistically significant in this exploratory study.Vieta et al. (2018)[2]
University of San Diego Performance-based Skills Assessment - Brief (UPSA-B) Improved performanceImproved performanceNo statistically significant difference between groups.[2]Vieta et al. (2018)[2]
Montreal Cognitive Assessment (MoCA) Improved scoresSlightly greater improvementEscitalopram showed a modest, statistically significant advantage at week 4 (p=0.05).[3]Anonymous (2025)[3][4]
Brief Cognitive Rating Scale (BCRS) Reduced scores (improvement)Reduced scores (improvement)No statistically significant difference between groups.[3]Anonymous (2025)[3][4]
Neurocognitive Tests (RAVLT, TMT-B, DSST) Significantly greater improvement-At week 8, this compound demonstrated significantly greater improvements in short-term (working) memory, executive function, attention, and processing speed compared to escitalopram.[5]Levada & Troyan (2019)[6][5]

Experimental Protocols

Zhao et al. (2024): A Randomized Controlled Study[1][8]
  • Objective: To assess the efficacy and safety of this compound and escitalopram in improving cognition in Chinese patients with MDD.

  • Study Design: An 8-week, randomized, open-label, active-comparator, follow-up study.

  • Participants: 131 patients with MDD were randomly assigned to the this compound (n=62) or escitalopram (n=69) group. A group of 70 healthy controls was also included for baseline comparison.

  • Intervention: Patients received either this compound or escitalopram for 8 weeks. Dosages were not specified in the abstract.

  • Cognitive Assessment: The MATRICS Consensus Cognitive Battery (MCCB) was administered at baseline and at week 8 to assess seven cognitive domains: Speed of Processing, Attention/Vigilance, Working Memory, Verbal Learning, Visual Learning, Reasoning and Problem Solving, and Social Cognition.

  • Statistical Analysis: ANOVA for repeated measures was used to compare the efficacy of the two treatments.

Vieta et al. (2018): An Exploratory Study[3]
  • Objective: To explore the effects of this compound versus escitalopram on cognition, functioning, and mood symptoms in MDD patients with an inadequate response to current antidepressant treatment.

  • Study Design: An 8-week, randomized, double-blind, parallel-group, active-comparator, exploratory study.

  • Participants: 101 adult patients (18-65 years) with MDD and an inadequate response to at least 6 weeks of SSRI or SNRI monotherapy.

  • Intervention: Patients were randomized 1:1 to receive flexible doses of either this compound (10-20 mg/day) or escitalopram (10-20 mg/day) for 8 weeks.

  • Primary and Key Secondary Efficacy Measures:

    • Primary: Digit Symbol Substitution Test (DSST) to assess processing speed, executive function, and attention.

    • Key Secondary: University of San Diego Performance-based Skills Assessment - Brief (UPSA-B) to measure functional capacity.

  • Statistical Analysis: The DSST was analyzed using a mixed model for repeated measurements (MMRM). The UPSA-B was analyzed using analysis of covariance (ANCOVA) with the last observation carried forward (LOCF) method.

Levada & Troyan (2019): An Open-Label Study[6][7]
  • Objective: To assess the influence of cognitive domains on functional impairment and to compare the effects of this compound versus escitalopram on cognition and functioning.

  • Study Design: An 8-week, open-label, active-comparator clinical trial.

  • Participants: 119 patients with MDD (according to DSM-5, with a Montgomery-Åsberg Depression Rating Scale [MADRS] score ≥ 7) and 71 healthy controls were assessed at baseline. 56 patients completed the 8-week treatment and were included in the final analysis.

  • Intervention: Patients received either this compound or escitalopram for 8 weeks. Dosages were not specified in the abstract.

  • Cognitive Assessment: A battery of neurocognitive tests was used, including the Rey Auditory Verbal Learning Test (RAVLT), Trail Making Test Part B (TMT-B), and the Digit Symbol Substitution Test (DSST). Functional impairment was assessed using the Sheehan Disability Scale.

  • Statistical Analysis: Differences between treatment groups after 8 weeks were analyzed using mixed models for repeated measurements.

Mechanisms of Action and Signaling Pathways

The differential effects of this compound and escitalopram on cognitive function are thought to stem from their distinct mechanisms of action.

Escitalopram: Selective Serotonin Reuptake Inhibition

Escitalopram is a highly selective serotonin reuptake inhibitor (SSRI).[7] Its primary mechanism involves blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[7] This enhanced serotonergic neurotransmission is believed to mediate its antidepressant effects. The pro-cognitive effects of escitalopram, though generally considered modest, may be related to the downstream consequences of increased serotonin, such as modulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and potential indirect influences on other neurotransmitter systems.[1]

Escitalopram_Mechanism cluster_presynaptic Presynaptic Serotonin Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Escitalopram Escitalopram SERT SERT Escitalopram->SERT Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Postsynaptic_receptors Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_receptors Binds Signaling_cascade Downstream Signaling (e.g., BDNF ↑) Postsynaptic_receptors->Signaling_cascade Activates Cognitive_function Modulation of Cognitive Function Signaling_cascade->Cognitive_function

Figure 1: Simplified signaling pathway of Escitalopram.

This compound: A Multimodal Antidepressant

This compound possesses a more complex pharmacological profile. In addition to SERT inhibition, it acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[8][9] This multimodal activity is thought to contribute to its pro-cognitive effects through several mechanisms:

  • 5-HT3 Receptor Antagonism: 5-HT3 receptors are located on GABAergic interneurons. By blocking these receptors, this compound reduces the inhibitory tone of GABA on downstream neurons, leading to an increased release of pro-cognitive neurotransmitters such as acetylcholine and norepinephrine.[10]

  • 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors can also modulate the release of other neurotransmitters and is implicated in the pro-cognitive effects of this compound.[8][11]

  • 5-HT7 Receptor Antagonism: Antagonism of 5-HT7 receptors may contribute to antidepressant and pro-cognitive effects, potentially through the modulation of circadian rhythms.[12]

This combination of actions results in a broad modulation of the neuronal circuitry underlying cognitive processes.

Vortioxetine_Mechanism cluster_actions Pharmacological Actions cluster_downstream Downstream Effects This compound This compound SERT_inhibition SERT Inhibition This compound->SERT_inhibition HT1A_agonism 5-HT1A Agonism This compound->HT1A_agonism HT3_antagonism 5-HT3 Antagonism This compound->HT3_antagonism HT7_antagonism 5-HT7 Antagonism This compound->HT7_antagonism Other_receptors 5-HT1B Partial Agonism 5-HT1D Antagonism This compound->Other_receptors Serotonin_increase ↑ Serotonin SERT_inhibition->Serotonin_increase Neurotransmitter_release ↑ Acetylcholine ↑ Norepinephrine ↑ Dopamine ↑ Histamine ↑ Glutamate HT1A_agonism->Neurotransmitter_release GABA_inhibition ↓ GABAergic Inhibition HT3_antagonism->GABA_inhibition HT7_antagonism->Neurotransmitter_release Cognitive_function Improvement in Cognitive Function Serotonin_increase->Cognitive_function GABA_inhibition->Neurotransmitter_release Neurotransmitter_release->Cognitive_function

Figure 2: Overview of this compound's multimodal mechanism of action.

Discussion and Conclusion

The available evidence from head-to-head clinical trials suggests that while both this compound and escitalopram are effective in improving cognitive symptoms in patients with MDD, this compound may offer an advantage in certain cognitive domains, particularly executive function, processing speed, and working memory.[6][5] However, some studies have found no significant differences or even a slight advantage for escitalopram in global cognitive measures.[2][3]

The distinct pharmacological profile of this compound, with its multimodal action on various serotonin receptors, provides a plausible neurobiological basis for its potential pro-cognitive effects that may be independent of its antidepressant efficacy.[8] The modulation of multiple neurotransmitter systems, including acetylcholine, norepinephrine, dopamine, and glutamate, is a key differentiator from the more selective action of escitalopram.

For researchers and drug development professionals, the comparison of this compound and escitalopram highlights the potential benefits of targeting multiple mechanisms for the treatment of cognitive dysfunction in MDD. Future research should continue to explore the specific contributions of each of this compound's receptor targets to its cognitive-enhancing effects and to identify patient populations that may derive the most benefit from this multimodal approach. Further large-scale, long-term, and well-controlled head-to-head trials are warranted to definitively establish the comparative efficacy of these two agents on cognitive function in MDD.

References

Vortioxetine for Cognitive Enhancement in Non-Depressed Individuals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-cognitive effects of Vortioxetine in non-depressed subjects against established cognitive enhancers. The following analysis is based on available experimental data and aims to elucidate the current standing of this compound as a potential cognitive enhancer.

This compound, a multimodal antidepressant, has garnered interest for its potential pro-cognitive effects, which may be independent of its antidepressant properties.[1][2] This has led to investigations into its utility for cognitive enhancement in non-depressed populations, particularly in cases of age-related cognitive decline and mild cognitive impairment (MCI). This guide synthesizes the available clinical and preclinical data on this compound and compares it with established cognitive enhancers such as Modafinil, Methylphenidate, and Donepezil.

Quantitative Comparison of Cognitive Performance

To facilitate a clear comparison, the following tables summarize the quantitative data from studies assessing the cognitive effects of this compound and comparator drugs in non-depressed individuals. It is important to note that direct head-to-head clinical trials are scarce, and thus, this comparison is largely based on indirect evidence from separate studies.

Table 1: this compound - Pro-cognitive Effects in Non-Depressed Subjects with Mild Cognitive Impairment

Cognitive DomainAssessment ToolStudy PopulationDosageDurationBaseline Score (Mean)End-of-Study Score (Mean)Mean Changep-value
Global CognitionMoCA111 adults with MCI5-10 mg/day6 months24.229.7+5.5< 0.001
Processing SpeedDSST111 adults with MCI5-10 mg/day6 months--Significant Improvement< 0.001

Source: Tan et al., 2021.[3][4][5]

Table 2: Comparator Drugs - Pro-cognitive Effects in Non-depressed Healthy Adults

DrugCognitive DomainAssessment ToolStudy PopulationDosageKey Findings
Modafinil Attention/Vigilance5C-CPTHealthy, non-sleep deprived adults200mg, 400mgSignificant enhancement of attention (d') at doses that did not induce hyperactivity.[6][7]
Working Memory, Executive FunctionVariousHealthy, non-sleep deprived adults100mg, 200mgImproved performance on digit span and visual pattern recognition memory.[8]
Methylphenidate Working MemoryVariousHealthy volunteers10mg, 20mg, 40mgImproved working memory in 65% of reviewed single-dose studies.[9][10]
Declarative MemoryWord Learning TestHealthy young male volunteers20mg, 40mgSignificant improvement in declarative memory consolidation.[11]
Donepezil MemoryRAVLTHealthy adults10 mg/dayNo significant improvement in memory compared to placebo in a study on individuals with MS-related memory impairment.[12]
CognitionMMSE, ADAS-cogPatients with dementia5mg, 10mg/daySignificant improvement in MMSE scores, particularly at 10mg/day, in patients with dementia.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols for the key studies cited.

This compound in Mild Cognitive Impairment (Tan et al., 2021)
  • Study Design: A single-arm, open-label, phase II study.[3][4][5]

  • Participants: 111 community-dwelling older adults diagnosed with Mild Cognitive Impairment (MCI) without depressive symptoms.[3][4][5]

  • Intervention: this compound administered at a dose of 5-10 mg per day for 6 months.[3][4][5]

  • Primary Outcome Measures:

    • Montreal Cognitive Assessment (MoCA): A 30-point test assessing multiple cognitive domains including attention, executive function, memory, language, and visuospatial skills.

    • Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and working memory.

  • Secondary Outcome Measures:

    • Clinical Dementia Rating (CDR): A global scale to stage the severity of dementia.

  • Data Analysis: Changes in MoCA and DSST scores from baseline to months 1, 3, and 6 were analyzed for statistical significance.

Modafinil in Healthy Adults (Young et al., 2017)
  • Study Design: A double-blind, placebo-controlled study.

  • Participants: Healthy, non-sleep-deprived adult volunteers.

  • Intervention: Single doses of Modafinil (200mg and 400mg) or placebo.[15][7]

  • Primary Outcome Measures:

    • 5-Choice Continuous Performance Task (5C-CPT): A translational task measuring sustained attention and impulsivity.

  • Secondary Outcome Measures:

    • Behavioral Pattern Monitor (BPM): To assess for hyperactivity.

  • Data Analysis: Performance on the 5C-CPT (d' as a measure of attention) was compared between the Modafinil and placebo groups.

Methylphenidate in Healthy Volunteers (Linssen et al., 2014)
  • Study Design: A double-blind, placebo-controlled, crossover study.[11]

  • Participants: 19 healthy young male volunteers.[11]

  • Intervention: Single doses of Methylphenidate (10mg, 20mg, and 40mg) or placebo.[11]

  • Primary Outcome Measures:

    • Word Learning Test: To assess declarative memory.

    • Spatial Working Memory Test

    • Set-Shifting Test

    • Stop Signal Task

    • Tower of London Planning Test

  • Data Analysis: Cognitive performance on each test was compared across the different doses of Methylphenidate and placebo.

Signaling Pathways and Experimental Workflows

The pro-cognitive effects of this compound are believed to stem from its unique multimodal mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing cognitive enhancers.

Vortioxetine_Signaling_Pathway cluster_serotonin Serotonergic Neuron cluster_gaba GABAergic Interneuron cluster_glutamate Glutamatergic Pyramidal Neuron SERT SERT 5-HT_release Serotonin Release SERT->5-HT_release Inhibition 5-HT1A_pre 5-HT1A (Autoreceptor) 5-HT3_rec 5-HT3 Receptor 5-HT_release->5-HT3_rec Activation GABA_release GABA Release 5-HT3_rec->GABA_release Excitation Glutamate_release Glutamate Release GABA_release->Glutamate_release Inhibition Cognition Pro-cognitive Effects Glutamate_release->Cognition This compound This compound This compound->SERT Inhibition This compound->5-HT1A_pre Agonism This compound->5-HT3_rec Antagonism

Caption: this compound's multimodal action on key serotonin receptors.

The pro-cognitive effects of this compound are hypothesized to be mediated, in part, by its antagonism of the 5-HT3 receptor.[16][17][18] This action is thought to reduce the excitatory influence of serotonin on GABAergic interneurons, leading to a disinhibition of pyramidal neurons and an increase in the release of glutamate and other neurotransmitters like acetylcholine and norepinephrine, which are crucial for cognitive processes.[16][18]

Experimental_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Cognitive Assessment (e.g., MoCA, DSST) Screening->Baseline Randomization Randomization Baseline->Randomization Intervention Drug Administration (this compound or Comparator/Placebo) Randomization->Intervention Follow_up Follow-up Assessments (e.g., Weeks 4, 8, 12) Intervention->Follow_up Final_Assessment End-of-Study Cognitive Assessment Follow_up->Final_Assessment Data_Analysis Data Analysis (Statistical Comparison) Final_Assessment->Data_Analysis

References

A Comparative Analysis of Vortioxetine's Side Effect Profile

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Vortioxetine, a multimodal antidepressant, has garnered significant attention for its distinct pharmacological profile, which is thought to contribute to its efficacy and tolerability. This guide provides a cross-study comparison of this compound's side effect profile against other commonly prescribed antidepressants, supported by quantitative data from clinical trials and a detailed examination of its mechanism of action.

Quantitative Comparison of Common Adverse Events

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound compared to Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The data is aggregated from multiple short-term (6-8 week), randomized, placebo-controlled studies.

Adverse EventThis compound (5-20 mg/day)PlaceboSNRIs (Duloxetine, Venlafaxine)SSRIs
Nausea 16% - 34%[1]4% - 14%[1]Comparable to this compound[1]Generally lower than this compound
Headache ~10%[2]~8%[2]Commonly reportedCommonly reported
Diarrhea ~6%[2]~3%[2]Commonly reportedCommonly reported
Constipation ≥5% and at least twice the rate of placebo[2][3]<2.5%Commonly reportedCommonly reported
Vomiting ≥5% and at least twice the rate of placebo[2][3]<2.5%Commonly reportedCommonly reported
Sexual Dysfunction (Treatment-Emergent) 16% - 34% (ASEX scale)[1]14% - 20% (ASEX scale)[1]Generally higher than this compoundGenerally higher than this compound
Weight Gain Low incidence, comparable to placebo[4][5]Low incidenceVariable, can be significantVariable, can be significant
Discontinuation due to Adverse Events ~8%[1]~3%[1]Higher with Venlafaxine compared to this compound[6]Variable

Note: Incidence rates can vary depending on the specific drug, dose, and patient population.

A systematic review and meta-analysis found that participants treated with this compound experienced fewer adverse effects overall compared to those treated with SNRIs[6][7]. Specifically, this compound was associated with fewer adverse effects than duloxetine[6][7]. When compared with venlafaxine, there was no significant difference in the overall incidence of adverse effects[6][7]. However, this compound had a significantly lower dropout rate due to adverse events compared to venlafaxine[6]. In general, this compound's safety profile is considered equivalent to SSRIs and superior to SNRIs[8].

Experimental Protocols: A Methodological Overview

The data presented above is primarily derived from randomized, double-blind, placebo-controlled, short-term (typically 6-8 weeks) clinical trials in adult patients with Major Depressive Disorder (MDD)[2][9].

Key Methodological Components:

  • Patient Population: Adults (typically 18-75 years of age) with a primary diagnosis of MDD, as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM-IV-TR or DSM-5)[9]. Baseline severity of depression is often assessed using rating scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 24-item Hamilton Depression Rating Scale (HAM-D24)[10].

  • Intervention: Patients are randomized to receive a fixed or flexible dose of this compound (e.g., 5 mg, 10 mg, 15 mg, or 20 mg per day), a placebo, or an active comparator (e.g., an SNRI like duloxetine or venlafaxine)[10].

  • Assessment of Adverse Events: Treatment-emergent adverse events are systematically recorded at each study visit. The incidence, severity, and causality of these events are documented. For specific side effects, validated scales are often employed:

    • Sexual Dysfunction: The Arizona Sexual Experience Scale (ASEX) is a common tool used to specifically query and quantify sexual side effects, as spontaneously reported rates are often much lower[1][9].

    • Suicidality: The Columbia-Suicide Severity Rating Scale (C-SSRS) is used to monitor suicidal ideation and behavior[9].

  • Efficacy Measures: The primary outcome in these trials is typically the change from baseline in a depression rating scale score (e.g., MADRS or HAM-D24)[10].

  • Statistical Analysis: The incidence of adverse events is compared between treatment groups. For efficacy, mixed models for repeated measures (MMRM) are frequently used to analyze the change in depression scores over time[11].

Mechanism of Action and Its Influence on the Side Effect Profile

This compound's unique multimodal mechanism of action is hypothesized to be a key determinant of its side effect profile. Unlike traditional SSRIs and SNRIs, which primarily act by inhibiting the reuptake of serotonin (and norepinephrine in the case of SNRIs), this compound also directly modulates several serotonin receptors[3][4][12][13][14].

The following diagram illustrates the relationship between this compound's pharmacological targets and their potential influence on its side effect profile.

G cluster_this compound This compound's Multimodal Action cluster_mechanisms Pharmacological Targets cluster_effects Hypothesized Impact on Side Effects This compound This compound SERT SERT Inhibition This compound->SERT HT1A 5-HT1A Agonism This compound->HT1A HT3 5-HT3 Antagonism This compound->HT3 HT7 5-HT7 Antagonism This compound->HT7 HT1B 5-HT1B Partial Agonism This compound->HT1B HT1D 5-HT1D Antagonism This compound->HT1D Nausea Nausea SERT->Nausea Increases 5-HT in gut Sexual_Dysfunction Reduced Sexual Dysfunction HT1A->Sexual_Dysfunction May mitigate SSRI-induced sexual dysfunction HT3->Nausea Blocks 5-HT3 receptors in chemoreceptor trigger zone (Theoretically should reduce nausea, but clinically nausea is still prevalent) Cognitive_Effects Potential Cognitive Enhancement HT7->Cognitive_Effects Modulates downstream neurotransmitter release

Caption: this compound's multimodal action and its hypothesized influence on side effects.

Discussion of the Mechanism-Side Effect Link:

  • Nausea: The high incidence of nausea with this compound is somewhat paradoxical. While its 5-HT3 receptor antagonism is a mechanism shared with antiemetic drugs, the potent serotonin reuptake inhibition likely increases serotonin levels in the gut, stimulating other serotonin receptors and leading to nausea[1]. This effect appears to be dose-dependent[1].

  • Sexual Dysfunction: Preclinical studies suggest that this compound's 5-HT1A receptor agonism may counteract the sexual side effects typically induced by SERT inhibition[15]. This is supported by clinical data indicating a potentially lower risk of treatment-emergent sexual dysfunction compared to some SSRIs and SNRIs[4][16].

  • Cognitive Function: The antagonism of the 5-HT7 receptor, among other receptor interactions, is thought to modulate the release of other neurotransmitters, which may contribute to this compound's observed positive effects on cognitive function in some patients with depression[13].

  • Weight Gain and Sleep Disturbances: Clinical trials and real-world studies have shown that the incidence of adverse effects such as weight gain and insomnia are comparable to placebo[5][15].

References

Independent Analysis of Vortioxetine's Influence on Neuroplasticity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of independent research on the effects of vortioxetine on key neuroplasticity markers. It is intended for researchers, scientists, and professionals in drug development seeking an objective overview of the existing experimental data. This document synthesizes findings from preclinical and clinical studies, comparing this compound's performance against other established antidepressants, primarily Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Executive Summary

This compound, a multimodal antidepressant, has been the subject of numerous studies investigating its impact on neuroplasticity, a crucial element in the pathophysiology and treatment of major depressive disorder. Independent research, distinct from manufacturer-led studies, suggests that this compound modulates several key markers of neuroplasticity, in some instances to a greater extent than comparator drugs like fluoxetine, escitalopram, and duloxetine. This guide presents the quantitative data from these studies, details the experimental methodologies employed, and visualizes the complex biological pathways and workflows involved.

Comparative Data on Neuroplasticity Markers

The following tables summarize the quantitative findings from independent studies comparing the effects of this compound and other antidepressants on critical markers of neuroplasticity.

Table 1: Brain-Derived Neurotrophic Factor (BDNF)

TreatmentSpecies/ModelBrain Region/SampleDurationKey FindingsReference(s)
This compound Rat (CUMS model)Hippocampus21 daysSignificantly higher mean optical density of BDNF compared to CUMS and fluoxetine groups.[1]
Fluoxetine Rat (CUMS model)Hippocampus21 daysNo significant difference in BDNF levels compared to the CUMS control group.[1]
This compound Human (MDD)Plasma8 weeksIncreased BDNF levels from (12.01±2.34) ng/ml to (23.28±3.21) ng/ml.[2]
Routine Medication (Control) Human (MDD)Plasma8 weeksIncreased BDNF levels to (18.87±3.19) ng/ml.[2]
This compound RatHippocampus (DG and CA1)1 weekSignificantly higher BDNF levels compared to vehicle.
Fluoxetine RatHippocampus (DG and CA1)1 weekNo significant difference in BDNF levels compared to vehicle.
This compound Human (MDD)Plasma4 weeksSignificantly increased plasma BDNF concentration.[2]
Escitalopram Human (MDD)Plasma4 weeksNo significant change in plasma BDNF concentration.[2]

CUMS: Chronic Unpredictable Mild Stress; MDD: Major Depressive Disorder; DG: Dentate Gyrus; CA1: Cornu Ammonis 1.

Table 2: Gene Expression of Plasticity-Related Molecules

GeneTreatmentSpeciesBrain RegionDurationFold Change vs. ControlReference(s)
Arc/Arg3.1 This compoundMouse (young)Frontal Cortex1 monthSignificant increase in mRNA and protein levels.[3][4]
Arc/Arg3.1 FluoxetineMouse (middle-aged)Frontal Cortex1 monthDid not restore age-associated reduction in transcripts.[3][4]
c-Fos This compoundMouse (middle-aged)Frontal Cortex1 monthRestored age-associated reduction in transcripts.[3][4]
c-Fos FluoxetineMouse (middle-aged)Frontal Cortex1 monthDid not restore age-associated reduction in transcripts.[3][4]
Sema4g This compound (1.8 g/kg)RatAmygdala1 monthUpregulated (1.53±0.14 vs. 1.00±0.06).[5]
Sema4g FluoxetineRatAmygdala1 monthUpregulated (1.49±0.09 vs. 1.00±0.06).[5]

Table 3: Synaptic and Structural Plasticity Markers

MarkerTreatmentSpecies/ModelBrain RegionDurationKey FindingsReference(s)
Synapse Number This compoundRatHippocampus (CA1)1 weekSignificantly increased.
Synapse Number FluoxetineRatHippocampus (CA1)1 weekNo effect.
Dendritic Spine Density This compoundRat-1 weekIncreased dendritic spine density, length, and branching.[5]
Dendritic Spine Density FluoxetineRat-1 weekNo effect at this timepoint.[5]
p-S845 GluA1 This compoundRat (hippocampal neurons)In vitroAcuteSignificantly increased phosphorylation.[3][4]
p-T286 CaMKIIα This compoundRat (hippocampal neurons)In vitroAcuteSignificantly increased phosphorylation.[3]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms underlying these changes, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

BDNF_TrkB_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound BDNF BDNF This compound->BDNF Increases Expression TrkB TrkB Receptor BDNF->TrkB Binds & Activates PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Synaptic_Plasticity Synaptic Plasticity & Neuronal Survival PLCg->Synaptic_Plasticity Akt Akt PI3K->Akt CREB CREB Akt->CREB Akt->Synaptic_Plasticity Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression (e.g., Arc, c-Fos) CREB->Gene_Expression Promotes Transcription Gene_Expression->Synaptic_Plasticity

Caption: BDNF-TrkB signaling pathway, a key mechanism in neuroplasticity.

Western_Blot_Workflow start Start: Tissue Homogenization protein_extraction Protein Extraction (e.g., Acid Extraction for BDNF) start->protein_extraction quantification Protein Quantification (e.g., BCA Assay) protein_extraction->quantification sds_page SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (Prevents Non-specific Binding) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-BDNF) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Standard experimental workflow for Western blot analysis.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to allow for independent replication and verification.

Western Blotting for BDNF and Signaling Proteins
  • Tissue Preparation: Brain regions (e.g., hippocampus, prefrontal cortex) are rapidly dissected and homogenized in a lysis buffer, often an acid-extraction buffer for BDNF to release it from its receptors.[6] A protease inhibitor cocktail is added to prevent protein degradation.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard method like the Bradford or BCA protein assay to ensure equal loading of samples.

  • Gel Electrophoresis: An equal amount of protein from each sample is loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size using an electric current.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-BDNF, anti-phospho-CREB). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. This light is captured on X-ray film or by a digital imaging system.

  • Analysis: The intensity of the bands corresponding to the protein of interest is quantified using densitometry software. Levels of phosphorylated proteins are often normalized to the total protein levels.

Quantitative Real-Time PCR (qPCR) for Gene Expression
  • RNA Extraction: Total RNA is isolated from brain tissue using a commercial kit. A DNase treatment step is included to remove any contaminating genomic DNA.[5]

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, specific primers for the gene of interest (e.g., Arc, c-Fos), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Amplification and Detection: The reaction is run in a real-time PCR machine that amplifies the target DNA and measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold (Ct value) is determined.

  • Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of one or more stable housekeeping genes.[5]

Immunohistochemistry for PSA-NCAM
  • Tissue Fixation and Sectioning: Animals are transcardially perfused with a fixative (e.g., 4% paraformaldehyde). The brain is then removed, post-fixed, and sectioned using a cryostat or vibratome.

  • Antigen Retrieval (if necessary): Sections may be treated to unmask the antigenic sites.

  • Blocking and Permeabilization: Sections are incubated in a blocking solution containing a detergent (e.g., Triton X-100) to block non-specific binding and permeabilize cell membranes.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically recognizes PSA-NCAM.

  • Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Imaging: The sections are mounted on slides and visualized using a fluorescence or confocal microscope.

  • Analysis: The intensity and distribution of the fluorescent signal are analyzed to determine the expression and localization of PSA-NCAM.

Conclusion

The compiled independent data suggests that this compound has a distinct and, in some preclinical models, a more robust pro-neuroplasticity profile compared to the SSRIs and SNRIs it has been tested against. Notably, its effects on BDNF levels and early structural plasticity markers appear more pronounced than those of fluoxetine in rodent studies.[1] Clinical data also points towards a significant increase in plasma BDNF with this compound treatment compared to escitalopram.[2] The modulation of a wide array of neuroplasticity-related genes further supports a broad impact on synaptic function and structure.[3][5]

Researchers are encouraged to utilize the provided protocols as a foundation for further independent replication and investigation into the nuanced effects of this compound on these and other neuroplasticity markers. Such research is vital for a deeper understanding of its therapeutic mechanisms and its potential advantages in the clinical management of depression and associated cognitive deficits.

References

Performance of a Vortioxetine Population Pharmacokinetic Model: A Comparative Analysis of Controlled and Real-World Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a population pharmacokinetic (PPK) model for vortioxetine, evaluating its predictive performance from initial development in controlled clinical trials to its application in a real-world clinical setting. The analysis is based on published data from a PPK meta-analysis in healthy individuals and a subsequent external validation study using therapeutic drug monitoring (TDM) data. This comparison is crucial for understanding the model's robustness and its utility in personalized medicine.

Comparative Analysis of Model Performance

The predictive capability of the this compound PPK model was assessed in two distinct settings: a controlled environment with data from 26 clinical pharmacology studies involving 887 healthy subjects, and a real-world scenario utilizing 502 serum concentrations from 334 patients undergoing routine therapeutic drug monitoring.[1][2]

The model, characterized as a two-compartment model with first-order absorption, lag-time, and linear elimination, demonstrated good predictive ability in the clinical setting.[1][3] However, a slight tendency to overpredict this compound concentrations was observed during the external validation with TDM data.[2][3] This overprediction was more pronounced for lower measured concentrations.[4]

Several factors may contribute to this discrepancy, including the assumption of 100% treatment compliance in the initial phase I studies, which is often not the case in real-world clinical practice.[4] Other potential contributing factors include a lack of detailed information on patient characteristics and potential misspecification of CYP2D6 alleles in the TDM dataset.[2][3]

Key Pharmacokinetic Parameters

The following table summarizes the key population pharmacokinetic parameters for this compound as determined in the initial model development and a separate meta-analysis in patients with Major Depressive Disorder (MDD).

ParameterHealthy Subjects Model[1][5]MDD Patients Model[6]
Model Structure Two-compartment with first-order absorption and eliminationTwo-compartment with first-order absorption and elimination
Oral Clearance (CL/F) 32.7 L/hr42 L/hr
Central Volume of Distribution (Vc/F) 1970 L2920 L
Elimination Half-life (t½) ~66 hoursNot explicitly stated
Absolute Bioavailability 75%Not explicitly stated
Influence of Covariates

Covariates are patient-specific factors that can influence drug pharmacokinetics. The following table outlines the significant covariates identified for this compound's oral clearance.

CovariateImpact on Oral Clearance (CL/F)Clinical Relevance
CYP2D6 Metabolizer Status CL/F in poor metabolizers is approximately 50% of that in extensive metabolizers.[1][5]High - Dose adjustments are recommended for CYP2D6 poor metabolizers.[7]
Age Statistically significant but low impact.[1][5]Not considered clinically relevant.[5]
Height No significant impact on CL/F, but on V2/F.[1][5]Not considered clinically relevant for CL/F.[5]
Creatinine Clearance Statistically significant effect.[6]Not considered clinically relevant (leads to ±26% change in AUC or Cmax).[6]
Geographic Region Statistically significant effect.[6]May require consideration in global clinical trials.
External Model Validation Performance

The external validation of the PPK model using TDM data provided valuable insights into its real-world performance.

Validation MetricResult
Prediction-Corrected TDM Concentrations within 90% Prediction Interval 76%[3][4]
Median Prediction Error (MDPE) for CYP2D6 Poor Metabolizers 12%[3][4]
MDPE for CYP2D6 Ultrarapid Metabolizers 23%[3][4]
MDPE for CYP2D6 Normal Metabolizers 66%[3][4]

The model performed best for CYP2D6 poor and ultrarapid metabolizers, with the poorest performance observed for normal metabolizers.[3][4]

Experimental Protocols

Population Pharmacokinetic Model Development (Healthy Subjects)

The initial PPK model for this compound was developed through a meta-analysis of data from 26 clinical pharmacology studies.[1][5]

  • Study Population: 887 healthy subjects.[1]

  • Dosing: Single doses ranging from 2.5 to 75 mg and multiple once-daily doses from 2.5 to 60 mg.[1]

  • Data Collection: A total of 21,758 quantifiable this compound plasma concentrations were collected.[1]

  • Modeling Approach: A two-compartment model with first-order absorption, lag-time, and linear elimination was implemented using NONMEM software.[1] The model included interindividual variability on the absorption rate constant, oral clearance, and central volume of distribution.[1]

  • Covariate Analysis: The effects of various intrinsic and extrinsic factors, such as age, sex, race, body size, and CYP2D6 metabolizer status, were evaluated.[1][5]

  • Model Validation: Internal validation was performed using bootstrap analysis (200 runs) and evaluation of the condition number to ensure model stability.[1]

External Model Validation (TDM Data)

The predictive performance of the established PPK model was subsequently validated using real-world patient data.[3]

  • Study Population: 334 CYP2D6-genotyped patients from a therapeutic drug monitoring database in Oslo, Norway.[2][3]

  • Data Collection: A total of 502 serum concentrations of this compound were retrospectively included.[2][3]

  • Analytical Method: this compound serum concentrations were determined using a validated ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) method.[2][3]

  • Validation Methodology: The performance of the pre-existing this compound PPK model was tested on this clinical dataset.[3] Simulation-based diagnostics were used, where 76% of the prediction-corrected TDM concentrations fell within the 90% prediction interval based on 1000 simulated datasets.[3][4] Prediction-based diagnostics, including the median prediction error (MDPE), were also calculated.[3]

Visualizations

This compound Metabolism and Pharmacokinetic Variability

This compound undergoes extensive metabolism primarily through oxidation by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a major role, followed by glucuronic acid conjugation.[1] The polymorphic nature of the CYP2D6 enzyme is a key factor contributing to the interindividual variability in this compound pharmacokinetics.[3]

This compound This compound (Oral Administration) Absorption First-Order Absorption This compound->Absorption Central Central Compartment (Plasma) Absorption->Central Peripheral Peripheral Compartment Central->Peripheral Elimination Elimination (Metabolism) Central->Elimination CYP2D6 CYP2D6 Elimination->CYP2D6 Primary Pathway OtherCYPs Other CYP Isoenzymes (CYP3A4/5, CYP2C9, etc.) Elimination->OtherCYPs Minor Pathways Metabolites Inactive Metabolites CYP2D6->Metabolites Variability Interindividual Pharmacokinetic Variability CYP2D6->Variability OtherCYPs->Metabolites

Caption: this compound's metabolic pathway and sources of pharmacokinetic variability.

Population Pharmacokinetic Modeling and Validation Workflow

The process of developing and validating a population pharmacokinetic model involves several key steps, from data collection to model evaluation and application.

cluster_development Model Development cluster_validation External Validation DataCollection Data Collection (Phase I Studies) StructuralModel Structural Model Selection (e.g., Two-Compartment) DataCollection->StructuralModel CovariateModel Covariate Model Building StructuralModel->CovariateModel FinalModel Final PPK Model CovariateModel->FinalModel InternalValidation Internal Validation (Bootstrap, VPC) FinalModel->InternalValidation PredictivePerformance Assessment of Predictive Performance FinalModel->PredictivePerformance TDM_Data Real-World Data Collection (TDM) TDM_Data->PredictivePerformance ModelRefinement Model Refinement (Optional) PredictivePerformance->ModelRefinement

Caption: Workflow for population pharmacokinetic model development and external validation.

References

Vortioxetine Demonstrates Clinical Superiority Over Placebo in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of pivotal clinical trial data highlights vortioxetine's consistent efficacy in treating Major Depressive Disorder (MDD), outperforming placebo across key clinical endpoints. This guide synthesizes findings from multiple randomized, double-blind, placebo-controlled trials to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound's clinical performance.

This compound, a multimodal antidepressant, has consistently shown a statistically significant advantage over placebo in the acute treatment of MDD. Meta-analyses of numerous short-term (6–12 weeks) clinical trials have established its efficacy in reducing depressive symptoms, improving patient response rates, and increasing the likelihood of remission.[1][2]

Efficacy Data: A Quantitative Comparison

The clinical superiority of this compound is evident in the mean change from baseline in standardized depression rating scales, as well as in response and remission rates. The following tables summarize the key efficacy data from a meta-analysis of short-term, placebo-controlled studies.

Table 1: Change in Depression Rating Scale Scores

Treatment GroupMean Change from Baseline in MADRS/HAM-D-24 Total Score (Standardized Mean Difference vs. Placebo)95% Confidence Interval
This compound-0.217-0.313 to -0.122

MADRS: Montgomery-Åsberg Depression Rating Scale; HAM-D-24: 24-item Hamilton Rating Scale for Depression. A negative standardized mean difference (SMD) favors this compound.[1]

Table 2: Response and Remission Rates

OutcomeThis compound (Odds Ratio vs. Placebo)95% Confidence Interval
Response Rate1.6521.321 to 2.067
Remission Rate1.3991.104 to 1.773

Response is typically defined as a ≥50% reduction in the total score of a depression rating scale from baseline. Remission is defined as a score of ≤10 on the MADRS or ≤7 on the HAM-D total score. An odds ratio (OR) greater than 1 favors this compound.[1]

A separate meta-analysis of 17 studies including 7,269 subjects further corroborates these findings, demonstrating a standardized mean difference (SMD) for the change in MADRS score for this compound overall versus placebo of 0.33 (95% CI 0.24 to 0.41).[3][4][5] This analysis also highlighted a dose-dependent effect, with the 20mg dose showing the largest effect size (SMD = 0.44).[3][4][5]

Experimental Protocols

The data presented are derived from rigorously designed, randomized, double-blind, placebo-controlled clinical trials. A typical study design is outlined below.

Experimental Workflow of a Pivotal this compound Clinical Trial

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (6-12 weeks) cluster_assessment Efficacy & Safety Assessment screening Patient Screening (MDD Diagnosis) baseline Baseline Assessment (MADRS/HAM-D-24) screening->baseline randomization Randomization (1:1:1...) baseline->randomization This compound This compound (Fixed Doses) randomization->this compound placebo Placebo randomization->placebo active_comparator Active Comparator (Optional) randomization->active_comparator weekly_visits Weekly/Bi-weekly Visits This compound->weekly_visits placebo->weekly_visits active_comparator->weekly_visits primary_endpoint Primary Endpoint Assessment (Change in MADRS/HAM-D-24) weekly_visits->primary_endpoint secondary_endpoints Secondary Endpoints (Response, Remission, etc.) weekly_visits->secondary_endpoints adverse_events Adverse Event Monitoring weekly_visits->adverse_events

Caption: A typical experimental workflow for a randomized, placebo-controlled clinical trial of this compound in MDD.

Methodology of a Representative Clinical Trial:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[6]

  • Patient Population: Adults with a primary diagnosis of recurrent major depressive disorder according to DSM-IV-TR criteria.[6]

  • Intervention: Patients are randomized to receive a fixed dose of this compound (e.g., 10 mg, 20 mg) or placebo once daily for a predefined period, typically 8 weeks.[6]

  • Primary Outcome Measure: The primary efficacy endpoint is the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 24-item Hamilton Rating Scale for Depression (HAM-D-24) total score.[1][6]

  • Secondary Outcome Measures: Key secondary endpoints often include response rates (≥50% decrease from baseline in MADRS/HAM-D-24 total score) and remission rates (MADRS total score ≤10 or HAM-D-24 total score ≤7).[1][6]

  • Statistical Analysis: Efficacy analyses are typically performed on the full analysis set, which includes all randomized patients who have taken at least one dose of the study drug and have at least one post-baseline efficacy assessment.

Mechanism of Action: A Multimodal Approach

This compound's clinical efficacy is attributed to its unique, multimodal mechanism of action. It acts as a serotonin (5-HT) reuptake inhibitor and also modulates several serotonin receptors.[7][8]

Signaling Pathways of this compound

G cluster_serotonin Serotonin System Modulation cluster_neurotransmitters Downstream Neurotransmitter Effects This compound This compound sert SERT (Inhibition) This compound->sert htr1a 5-HT1A (Agonist) This compound->htr1a htr1b 5-HT1B (Partial Agonist) This compound->htr1b htr3 5-HT3 (Antagonist) This compound->htr3 htr7 5-HT7 (Antagonist) This compound->htr7 htr1d 5-HT1D (Antagonist) This compound->htr1d serotonin ↑ Serotonin sert->serotonin htr1a->serotonin dopamine ↑ Dopamine htr1a->dopamine norepinephrine ↑ Norepinephrine htr3->norepinephrine acetylcholine ↑ Acetylcholine htr3->acetylcholine gaba ↓ GABA htr3->gaba glutamate ↑ Glutamate htr7->glutamate

Caption: The multimodal mechanism of action of this compound, targeting multiple serotonin pathways.

This combination of activities is believed to result in a modulation of neurotransmission in several systems, including not only the serotonin system but also, indirectly, the norepinephrine, dopamine, acetylcholine, and glutamate systems, which are all implicated in the pathophysiology of MDD.[9] Specifically, antagonism of the 5-HT3 receptor is thought to enhance the release of norepinephrine and acetylcholine.[10]

References

A Comparative Review of the Multimodal Mechanisms of Vortioxetine and Vilazodone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the distinct multimodal mechanisms of vortioxetine and vilazodone, two antidepressants that expand beyond simple serotonin reuptake inhibition. By presenting supporting experimental data, detailed methodologies, and visual signaling pathways, this review aims to offer a clear and comprehensive resource for understanding their unique pharmacological profiles.

Introduction

This compound and vilazodone are both classified as "multimodal" antidepressants, yet they achieve this distinction through fundamentally different pharmacological actions. While both inhibit the serotonin transporter (SERT), their primary differentiator lies in their respective interactions with a range of serotonin (5-HT) receptors. Vilazodone's mechanism is characterized by a dual action as a SERT inhibitor and a partial agonist at 5-HT1A receptors, earning it the classification of a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[1][2] In contrast, this compound possesses a broader and more complex profile, acting as a SERT inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[3][4][5] These differences in receptor engagement lead to distinct downstream effects on multiple neurotransmitter systems, potentially underlying their unique clinical attributes.

Comparative Pharmacodynamics: Receptor Binding Profiles

The affinity of each compound for its molecular targets is a critical determinant of its overall mechanism. The following tables summarize the in vitro binding affinities (Ki or IC50 in nM) of this compound and vilazodone for key serotonergic targets. Lower values indicate higher binding affinity.

Table 1: this compound Receptor Binding Profile

TargetActionBinding Affinity (Ki/IC50, nM)References
SERT Inhibition1.6 (Ki), 5.4 (IC50)[4][5][6][7]
5-HT3 Antagonism3.7 (Ki)[4][5][6][7]
5-HT1A Agonism15 (Ki)[4][5][6][7]
5-HT7 Antagonism19 (Ki)[4][5][6][7]
5-HT1B Partial Agonism33 (Ki)[4][5][6][7]
5-HT1D Antagonism54 (Ki)[4][5][6][7]
NET Inhibition113 (Ki)[5][6]
DAT Inhibition>1000 (Ki)[5][6]

Table 2: Vilazodone Receptor Binding Profile

TargetActionBinding Affinity (Ki/IC50, nM)References
SERT Inhibition0.1-0.5 (Ki), 1.6 (IC50)[8][9]
5-HT1A Partial Agonism0.2 (IC50), 2.1 (IC50)[8][9]
NET Inhibition56 (Ki)[9]
DAT Inhibition37 (Ki)[9]

Signaling Pathways and Downstream Effects

The distinct receptor interactions of this compound and vilazodone initiate different downstream signaling cascades, leading to varied effects on neurotransmitter release and neuronal activity.

This compound's Multimodal Signaling Cascade

This compound's primary mechanism involves SERT inhibition, which increases synaptic serotonin levels. However, its actions at other 5-HT receptors significantly modulate the downstream effects. A key feature is its potent antagonism of the 5-HT3 receptor.[6][10] 5-HT3 receptors are ligand-gated ion channels located on GABAergic interneurons.[5] By blocking these receptors, this compound reduces GABAergic inhibitory tone on downstream pyramidal neurons.[1][6] This disinhibition is hypothesized to enhance the release of not only serotonin but also norepinephrine, dopamine, acetylcholine, and histamine, which may contribute to this compound's pro-cognitive effects.[6][10][11][12] Furthermore, its antagonism at 5-HT7 receptors and agonism at 5-HT1A receptors are also believed to contribute to its overall antidepressant and cognitive-enhancing profile.[13][14]

Vortioxetine_Mechanism cluster_pre Presynaptic Serotonergic Neuron cluster_inter GABAergic Interneuron cluster_post Postsynaptic Neuron (e.g., Pyramidal) Vort1 This compound SERT SERT Vort1->SERT Inhibits HT1A_pre 5-HT1A Autoreceptor Vort1->HT1A_pre Agonist HT1B_pre 5-HT1B Autoreceptor Vort1->HT1B_pre Partial Agonist Vort2 This compound Serotonin_Synapse Increased Synaptic 5-HT SERT->Serotonin_Synapse Increases HT1A_pre->SERT Feedback Inhibition HT3 5-HT3 Receptor Vort2->HT3 Antagonist Vort3 This compound GABA GABA Release HT3->GABA Inhibits Release Neurotransmitter_Release Release of ACh, NE, DA GABA->Neurotransmitter_Release Inhibits Serotonin_Synapse->HT3 Activates HT1A_post 5-HT1A Receptor Vort3->HT1A_post Agonist HT7_post 5-HT7 Receptor Vort3->HT7_post Antagonist Vilazodone_Mechanism cluster_pre Presynaptic Serotonergic Neuron cluster_post Postsynaptic Neuron Vilazodone1 Vilazodone SERT SERT Vilazodone1->SERT Inhibits HT1A_pre 5-HT1A Autoreceptor Vilazodone1->HT1A_pre Partial Agonist (Accelerates Desensitization) Vilazodone2 Vilazodone Serotonin_Synapse Increased Synaptic 5-HT SERT->Serotonin_Synapse Increases HT1A_pre->Serotonin_Synapse Reduces Feedback Inhibition HT1A_post 5-HT1A Receptor Vilazodone2->HT1A_post Partial Agonist Neuronal_Response Therapeutic Effect HT1A_post->Neuronal_Response Modulates Serotonin_Synapse->HT1A_post Activates Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_behavior Behavioral Models Binding Radioligand Binding Assays Data1 Binding Affinity Binding->Data1 Determines Ki / IC50 Functional [35S]GTPγS Functional Assays Data2 Functional Activity (Agonist/Antagonist) Functional->Data2 Determines EC50 / Emax Microdialysis Microdialysis (Freely Moving Rats) Data3 Neurochemical Profile Microdialysis->Data3 Measures Extracellular Neurotransmitter Levels Electrophys Electrophysiology (Anesthetized Rats) Data4 Neuronal Activity Electrophys->Data4 Measures Neuronal Firing Rate FST Forced Swim Test Data5 Behavioral Efficacy FST->Data5 Assesses Antidepressant-like Effect NOR Novel Object Recognition Test Data6 Cognitive Enhancement NOR->Data6 Assesses Pro-Cognitive Effect

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vortioxetine
Reactant of Route 2
Reactant of Route 2
Vortioxetine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.